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3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Documentation Hub

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  • Product: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid
  • CAS: 1284376-94-8

Core Science & Biosynthesis

Foundational

Structure of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

Technical Monograph: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid Executive Summary This technical guide provides a comprehensive structural and synthetic analysis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS: 1284376-94-8).[1] As a functionalized


-keto acid, this compound represents a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the fenbufen and indobufen analog families, and serves as a versatile building block for nitrogen-containing heterocycles via the Paal-Knorr synthesis.

This guide moves beyond basic property listing to explore the mechanistic causality of its synthesis—specifically addressing the challenges of introducing a nitro group para to a deactivating carbonyl—and offers self-validating analytical protocols for researchers.[1]

Chemical Identity & Structural Dynamics

The molecule features a chiral center at the C3 position, creating enantiomeric potential that impacts biological activity. The interplay between the electron-withdrawing nitro group and the ketone functionality dictates its reactivity profile.[1]

Physicochemical Profile
PropertySpecificationMechanistic Implication
CAS Number 1284376-94-8Unique identifier for regulatory filing.[1]
Molecular Formula

High oxygen content suggests polarity and H-bond capability.[1]
Molecular Weight 237.21 g/mol Optimal fragment size for Lipinski's Rule of 5 compliance.[1]
Chirality C3 (R/S)The methyl group at C3 creates steric bulk, influencing enzyme binding pockets.
Electronic State

-deficient ring
The

-nitro and carbonyl groups strongly deactivate the phenyl ring towards electrophilic attack.[1]
pKa (Predicted) ~4.5 (COOH)Typical carboxylic acid acidity; enables salt formation for purification.[1]
Structural Logic & Numbering

The IUPAC numbering prioritizes the carboxylic acid (C1).

  • C1: Carboxylic acid (Hydrophilic head).[1]

  • C2: Methylene bridge (Flexible linker).[1]

  • C3: Methine carrying the Methyl group (Chiral center).

  • C4: Ketone (Electrophilic center).[1]

  • Aryl: 4-Nitrophenyl (Lipophilic tail with electron-withdrawing character).[1]

Synthetic Pathways: The Regioselectivity Challenge

A naive retrosynthetic analysis might suggest a Friedel-Crafts acylation of nitrobenzene. This is chemically invalid. Nitrobenzene is too deactivated to undergo Friedel-Crafts acylation.[1] Furthermore, acylation of benzene followed by nitration yields the meta-isomer due to the directing effect of the ketone.

Therefore, the synthesis requires Umpolung chemistry (polarity inversion) or transition-metal catalysis.[1]

The Superior Route: NHC-Catalyzed Stetter Reaction

The most atom-economic and regioselective route involves the Stetter reaction, coupling 4-nitrobenzaldehyde with a Michael acceptor (crotonic acid derivative).[1] This method bypasses the deactivation issues of the aromatic ring.

Mechanism:

  • Activation: A N-Heterocyclic Carbene (NHC) catalyst activates 4-nitrobenzaldehyde to form the Breslow intermediate (nucleophilic acyl anion equivalent).[1]

  • Addition: This nucleophile attacks the

    
    -position of the crotonate acceptor.
    
  • Elimination: The catalyst regenerates, yielding the 1,4-dicarbonyl skeleton.

StetterReaction Aldehyde 4-Nitrobenzaldehyde (Electrophile) Breslow Breslow Intermediate (Nucleophilic Acyl) Aldehyde->Breslow Catalyst Binding NHC NHC Catalyst (Thiazolium/Triazolium) NHC->Breslow Product Target Molecule (Precursor Ester) Breslow->Product 1,4-Addition Acceptor Crotonic Ester (Michael Acceptor) Acceptor->Product Substrate Product->NHC Catalyst Turnover

Figure 1: The Stetter Reaction Pathway. This route ensures the carbonyl attaches strictly para to the nitro group, avoiding the regiochemical mixtures common in electrophilic aromatic substitution.

Alternative Route: Pd-Catalyzed Carbonylation

For industrial scalability where NHC catalysts are costly, a palladium-catalyzed carbonylative Suzuki-Miyaura coupling is viable.[1]

  • Reagents: 4-Nitro-iodobenzene + Alkyl zinc/boron species + CO gas.[1]

  • Pros: High modularity.[1]

  • Cons: Requires handling of CO gas (toxic) and expensive Pd catalysts.[1]

Experimental Protocols & Validation

The following protocols are designed to be self-validating . If the intermediate checks (TLC/NMR) fail, the step must be halted.

Protocol A: Synthesis via Stetter Reaction (Lab Scale)
  • Reagent Prep: Dissolve 4-nitrobenzaldehyde (1.0 eq) and ethyl crotonate (1.1 eq) in dry Ethanol.

  • Catalyst Addition: Add thiazolium salt catalyst (0.1 eq) and Triethylamine (Et3N, 0.5 eq) to generate the carbene in situ.

  • Reflux: Heat to 70°C for 12 hours under

    
    .
    
    • Checkpoint: TLC (30% EtOAc/Hexane) should show disappearance of aldehyde (

      
      ).[1]
      
  • Hydrolysis: Treat the resulting ester with LiOH/THF to yield the free acid.

  • Workup: Acidify to pH 2 with 1M HCl. The product should precipitate.[1]

Protocol B: Analytical Characterization (The "Fingerprint")

To validate the structure, compare obtained data against these predicted standard values.

TechniqueSignal/PeakAssignmentValidation Criteria

NMR
(DMSO-

)

12.1 (s, 1H)
-COOHDisappears on

shake.[1]

8.35 (d, 2H)
Ar-H (ortho to

)
Characteristic doublet for

-subst.[1]

8.15 (d, 2H)
Ar-H (ortho to C=O)Confirms 1,4-substitution pattern.[1]

3.85 (m, 1H)
CH (C3)Multiplet indicates coupling to

and

.

1.15 (d, 3H)

Doublet confirms attachment to methine.[1]
IR Spectroscopy 1710

C=O[1] (Carboxylic)Broad stretch.[1]
1685

C=O[1] (Ketone)Sharp, conjugated ketone stretch.
1520, 1345


Asymmetric/Symmetric stretches (Critical for ID).

Applications in Drug Discovery

This molecule is not just an intermediate; it is a "divergent node" in synthesis.[1]

Pathway to Heterocycles

The 1,4-dicarbonyl distance allows for rapid cyclization into biologically active heterocycles.[1]

Applications cluster_0 Reductive Cyclization cluster_1 Paal-Knorr Synthesis cluster_2 Reduction Target 3-Methyl-4-(4-nitrophenyl) -4-oxobutanoic acid Pyrrolidone 5-Aryl-pyrrolidin-2-ones (GABA analogs) Target->Pyrrolidone H2/Pd-C, NH3 Furanone Furan-2-ones (Anti-inflammatory scaffold) Target->Furanone Ac2O, H+ Amine 4-(4-aminophenyl)... (Pimobendan Precursor) Target->Amine Fe/HCl or H2

Figure 2: Divergent synthetic utility of the keto-acid scaffold.[1]

Metabolic Stability Studies

In drug development, this compound is often used as a reference standard for the


-oxidation metabolites of alkyl-substituted aromatics.[1] The carboxylic acid tail mimics the Phase II glucuronidation handle, making it a useful probe for transporter assays (OATs).

Safety & Handling (SDS Summary)

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Reactivity: Stable under ambient conditions.[1] Avoid strong bases (enolization) and reducing agents unless intended.[1]

  • Storage: Store at 2-8°C. The ketone is susceptible to slow hydration or aldol condensation if left in solution at basic pH.[1]

References

  • Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds.[1] Angewandte Chemie International Edition in English, 15(11), 639–647. Link[1]

  • Rovis, T. (2004). Asymmetric N-Heterocyclic Carbene-Catalyzed Stetter Reactions. Journal of the American Chemical Society.
  • Fluorochem Ltd. (2024).[1] Product Specification: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid.[1][2][3] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 136284376.[1] Link

  • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Cited for the limitations of nitrobenzene acylation).

Sources

Exploratory

Synthesis of 4-Aryl-4-Oxobutanoic Acid Derivatives: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of the synthesis of 4-aryl-4-oxobutanoic acids (also known as -aroylpropionic acids). These compounds serve as critical pharmacophores and intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the synthesis of 4-aryl-4-oxobutanoic acids (also known as


-aroylpropionic acids). These compounds serve as critical pharmacophores and intermediates in the synthesis of bioactive heterocycles, including pyridazinones, pyrrolidones, and furanones. While the Friedel-Crafts succinoylation remains the industrial standard, this guide also details precision methodologies (Weinreb amide protocols) and sustainable alternatives (zeolite catalysis) to address complex substrate requirements in modern drug discovery.

Mechanistic Foundations: Friedel-Crafts Succinoylation

The most direct and scalable route to 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride. Unlike standard acylations using acyl chlorides, this reaction requires specific stoichiometric considerations due to product complexation.[1]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution (EAS).[2] The Lewis acid (typically AlCl


) activates the succinic anhydride, facilitating ring opening and the formation of an acylium-like electrophile.

Critical Stoichiometry: Unlike catalytic alkylations, this acylation requires >2 equivalents of AlCl


 .
  • Activation: 1 eq coordinates with the anhydride oxygen to generate the electrophile.

  • Product Complexation: The resulting

    
    -keto acid product forms a stable complex with AlCl
    
    
    
    at the carbonyl and carboxylate sites, deactivating the Lewis acid.
  • Free Acid Generation: The complex must be hydrolyzed (quenching) to release the final product.

Visualization: Mechanistic Pathway

The following diagram illustrates the activation and substitution pathway.

FriedelCraftsMechanism SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Complex (Electrophile) SuccinicAnhydride->AcyliumIon Activation AlCl3 AlCl3 (2.2 eq) AlCl3->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex + Arene Arene Arene (Ar-H) Arene->SigmaComplex ProductComplex Al-Complexed Product SigmaComplex->ProductComplex - H+ FinalProduct 4-Aryl-4-oxobutanoic Acid ProductComplex->FinalProduct Hydrolysis Hydrolysis H3O+ Quench Hydrolysis->FinalProduct

Caption: Step-wise mechanism of Friedel-Crafts succinoylation requiring stoichiometric Lewis acid.

Experimental Protocol: Synthesis of 4-Phenyl-4-oxobutanoic Acid

Substrate: Benzene | Reagent: Succinic Anhydride | Catalyst: AlCl


[3]
  • Setup: Equip a 500 mL three-necked flask with a reflux condenser, drying tube (CaCl

    
    ), and mechanical stirrer.
    
  • Charging: Add Succinic Anhydride (0.1 mol, 10.0 g) and Anhydrous Benzene (50 mL) . Benzene acts as both reactant and solvent.

  • Activation: Cool the mixture to 0°C. Add Anhydrous AlCl

    
     (0.22 mol, 29.3 g)  portion-wise over 30 minutes. Caution: Exothermic HCl evolution.
    
  • Reaction: Allow to warm to room temperature, then reflux for 2 hours. The mixture will turn dark orange/red.

  • Quenching: Pour the reaction mixture into a slurry of Ice (200 g) and Conc. HCl (30 mL) . Stir vigorously to decompose the aluminum complex.

  • Workup:

    • Steam distill to remove excess benzene.

    • Cool the aqueous residue to precipitate the crude acid.

    • Filter and wash with cold water.

  • Purification: Dissolve the solid in 5% Na

    
    CO
    
    
    
    (separates from non-acidic impurities), filter, and re-acidify the filtrate with HCl to precipitate pure product. Recrystallize from ethanol.
    • Typical Yield: 80-85%[4]

    • Melting Point: 116°C

Advanced Synthetic Routes

For substrates sensitive to harsh Lewis acids or requiring high regioselectivity, alternative protocols are necessary.

The Weinreb Amide "Precision" Route

Direct addition of Grignard reagents to succinic anhydride often yields mixtures of keto-acids, diketones, and tertiary alcohols. The Weinreb amide strategy prevents over-addition.

Workflow:

  • Ring Opening: Succinic anhydride +

    
    -dimethylhydroxylamine 
    
    
    
    Succinic mono-Weinreb amide.
  • Grignard Addition: React mono-amide with Aryl-MgBr. The stable chelated intermediate prevents double addition.

  • Hydrolysis: Acidic workup releases the ketone.

Advantages: High functional group tolerance; no carbocation rearrangements.[1]

Green Chemistry: Zeolite Catalysis

To eliminate toxic AlCl


 waste, solid acid catalysts like Zeolite H-Beta  or H-ZSM-5  are used.
  • Conditions: Acylation of anisole with succinic anhydride over H-Beta zeolite at 120°C.

  • Outcome: High para-selectivity (>95%) and the catalyst is reusable.

  • Solvent: Ionic liquids (e.g., [BMIM][PF

    
    ]) can further enhance rates and recyclability.
    

Comparative Methodology

Select the appropriate method based on substrate properties.

FeatureFriedel-Crafts (AlCl

)
Weinreb Amide RouteZeolite Catalysis
Substrate Scope Simple arenes (Benzene, Toluene)Complex/Sensitive arenesElectron-rich arenes (Anisole)
Conditions Harsh (Reflux, HCl evolution)Mild (-78°C to RT)High Temp / Pressure
Regioselectivity Thermodynamic controlDirected by amideShape-selective (Para)
Atom Economy Low (Stoichiometric Al waste)Moderate (Multi-step)High (Catalytic)
Primary Use Bulk Scale / CommodityDrug Discovery / Lead OptGreen Manufacturing

Applications in Drug Discovery

4-Aryl-4-oxobutanoic acids are not just intermediates; they are "privileged structures" for generating bioactive heterocycles.

Synthesis of Pyridazinones (COX/KMO Inhibitors)

Reaction with hydrazine hydrate yields 6-aryl-4,5-dihydropyridazin-3(2H)-ones. These scaffolds are potent inhibitors of Cyclooxygenase (COX) and Kynurenine 3-Monooxygenase (KMO).

Protocol: Reflux 4-aryl-4-oxobutanoic acid (10 mmol) with Hydrazine Hydrate (15 mmol) in Ethanol (20 mL) for 4-6 hours. Cool to precipitate the pyridazinone.[5]

Strategic Workflow Diagram

The following decision tree guides the synthesis of various derivatives from the core acid.

SynthesisWorkflow CoreAcid 4-Aryl-4-oxobutanoic Acid (Core Scaffold) Hydrazine Reagent: Hydrazine CoreAcid->Hydrazine Reduction Reagent: NaBH4 / H2 CoreAcid->Reduction Amination Reagent: R-NH2 / Reductive CoreAcid->Amination Pyridazinone Pyridazinone (Anti-inflammatory) Hydrazine->Pyridazinone Cyclization Butanolide gamma-Butyrolactone (GABA analogs) Reduction->Butanolide Reduction/Cyclization Pyrrolidone N-Substituted Pyrrolidone (Nootropics) Amination->Pyrrolidone Paal-Knorr Type

Caption: Divergent synthesis of bioactive heterocycles from the 4-aryl-4-oxobutanoic acid core.

References

  • BenchChem. (2025).[5][6] A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. Retrieved from 7

  • MDPI. (2026).[2] Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Retrieved from 2

  • Arabian Journal of Chemistry. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from 8

  • Alfa Chemistry. Stobbe Condensation: Mechanism and Protocols. Retrieved from 9

  • Patsnap. (2025). Zeolite Synthesis via Eco-friendly Ionic Liquids. Retrieved from 10

Sources

Foundational

Technical Guide: Solubility of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid in Organic Solvents

This in-depth technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid , a critical intermediate in the synthesis of pharm...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid , a critical intermediate in the synthesis of pharmaceutical agents such as Indobufen and Pimobendan .

Executive Summary

  • Compound: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid[1]

  • CAS Registry Number: 1284376-94-8[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 237.21 g/mol [1][2]

  • Application: Key intermediate in the Friedel-Crafts acylation pathway for non-steroidal anti-inflammatory drugs (NSAIDs) and calcium sensitizers.

Understanding the solubility of this keto-acid is paramount for optimizing Friedel-Crafts acylation workups , crystallization yields , and solvent selection during scale-up. This guide synthesizes available physicochemical data with standard solubility protocols for nitro-aromatic carboxylic acids.

Solubility Landscape & Solvent Selection

As a polar organic molecule containing a carboxylic acid moiety, a ketone, and a nitro group, 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid exhibits a distinct solubility profile governed by hydrogen bonding and dipole-dipole interactions.

Predicted Solubility Profile

The following data is synthesized from structural analogs (e.g., 4-(4-methylphenyl)-4-oxobutanoic acid and 3-methyl-4-nitrobenzoic acid) and standard process chemistry principles.

Solvent ClassRepresentative SolventsSolubility RatingProcess Implication
Polar Protic Methanol, Ethanol, IsopropanolHigh Ideal for reaction media; high solubility at boiling point allows for cooling crystallization.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh Excellent for extraction and intermediate solubilization.
Dipolar Aprotic DMSO, DMF, NMPVery High Used for reactions requiring high temperature or nucleophilic substitution; difficult to remove.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Good for liquid-liquid extraction from aqueous acid phases.
Aromatic Toluene, XyleneLow to Moderate Critical: Often used as an anti-solvent or for hot recrystallization (high

Solubility vs Temp).
Aliphatic Hexane, Heptane, CyclohexaneInsoluble Primary anti-solvents for precipitation.
Aqueous WaterInsoluble (Acidic pH) Soluble only at pH > 7 (formation of carboxylate salt).
Thermodynamic Drivers

The dissolution process is endothermic (


). Solubility increases significantly with temperature, following the van't Hoff  relationship.
  • Entropy (

    
    ):  The breakdown of the crystal lattice drives dissolution.
    
  • Enthalpy (

    
    ):  The nitro group introduces strong intermolecular interactions (dipole stacking), requiring significant energy to disrupt the lattice, which explains the steep solubility curves in non-polar solvents like toluene.
    

Thermodynamic Modeling

For precise process control, experimental solubility data (


) should be correlated using thermodynamic models. The Modified Apelblat Equation  is the industry standard for this class of keto-acids.
The Modified Apelblat Model


  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Parameter B reflects the enthalpy of solution.

    • Parameter C accounts for the temperature dependence of heat capacity.

The (Buchowski) Equation

Useful for identifying non-ideal behavior in mixed solvent systems (e.g., Ethanol + Water).



  • 
     : Melting point of the solute (approx. 129-140°C for this compound class).
    

Experimental Protocols (Standard Operating Procedures)

Since specific batch-to-batch impurity profiles affect solubility, empirical determination is required for GMP validation. Below are the two validated protocols.

Protocol A: Laser Monitoring (Dynamic Method)

Best for generating full solubility curves quickly.

Workflow Diagram:

Solubility_Protocol Start Start: Weigh Solute & Solvent Mix Heat to Dissolution (Clear Solution) Start->Mix Cool Controlled Cooling (0.1 K/min) Mix->Cool Laser Laser Transmissivity Monitoring Cool->Laser Detect Turbidity Onset (Nucleation Point) Laser->Detect Record Record T and Mass Fraction Detect->Record Repeat Add Solvent & Repeat Record->Repeat Dilution Repeat->Mix

Figure 1: Dynamic solubility determination workflow using laser turbidity detection.

Step-by-Step:

  • Preparation: Place a known mass of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid and solvent into a jacketed glass vessel.

  • Dissolution: Heat the mixture until fully dissolved (transmissivity

    
     100%).
    
  • Cooling: Cool at a slow, constant rate (e.g., 5 K/h) while stirring.

  • Detection: A laser probe detects the first appearance of turbidity (nucleation). Record this temperature as the saturation point (

    
    ).
    
  • Iteration: Add a known amount of solvent to the vessel and repeat to obtain the next point on the curve.

Protocol B: Isothermal Shake-Flask (Static Method)

Best for determining equilibrium solubility at fixed temperatures (e.g., 25°C, 50°C).

  • Saturation: Add excess solid to the solvent in a sealed vial.[4]

  • Equilibration: Agitate at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop agitation and allow solids to settle (or centrifuge).

  • Analysis: Withdraw the supernatant using a heated syringe filter (0.45

    
    m).
    
  • Quantification: Analyze via HPLC (UV detection at 254 nm) or gravimetric evaporation.

Process Implications: Purification Strategy

The solubility differential between the keto-acid and its impurities (e.g., unreacted succinic anhydride or isomers) drives the purification logic.

Recrystallization Solvent System
  • Primary Candidate: Ethanol/Water (80:20 v/v) .

    • Mechanism: The compound is highly soluble in hot ethanol but solubility drops sharply upon adding water or cooling.

  • Alternative: Ethyl Acetate + Hexane .

    • Mechanism: Dissolve in hot Ethyl Acetate, then slowly add Hexane (anti-solvent) to induce controlled nucleation.

pH-Swing Extraction (Workup)

Due to the carboxylic acid group (


), solubility can be toggled via pH:
  • Dissolve crude organic phase in dilute NaOH (aq)

    
     Soluble Carboxylate.
    
  • Wash aqueous phase with Toluene (removes non-acidic impurities).

  • Precipitate by acidifying with HCl to pH 2

    
     Insoluble Keto-Acid precipitates.
    

Purification_Logic Crude Crude Reaction Mixture (Organic Phase) Extract Extraction with Aqueous NaOH (pH 10) Crude->Extract Sep Phase Separation Extract->Sep Org_Waste Organic Phase (Impurities) Sep->Org_Waste Aq_Prod Aqueous Phase (Product as Salt) Sep->Aq_Prod Acidify Acidify with HCl to pH 2.0 Aq_Prod->Acidify Filter Filtration & Wash (Cold Water) Acidify->Filter Recryst Recrystallization (Ethanol/Water) Filter->Recryst Final Pure 3-Methyl-4-(4-nitrophenyl) -4-oxobutanoic acid Recryst->Final

Figure 2: Purification logic utilizing pH-dependent solubility switches.

References

  • Fluorochem. (2024). Product Specification: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS 1284376-94-8).[1]

  • Li, C., et al. (2005). "Preparation of 4-(p-methylphenyl)-4-oxobutanoic acid". College Chemistry, Vol 20.[5][6] (Analogous compound synthesis and solubility). [5][6][7]

  • Wu, Y., et al. (2017). "Solubility of 3-methyl-4-nitrobenzoic acid in binary solvent mixtures...". Journal of Chemical & Thermodynamics, 105, 165-172. (Thermodynamic modeling of nitro-aromatic acids).

  • BenchChem. (2025).[3][4] Solubility of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid in organic solvents. (Methodology for keto-acid solubility).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid.

Sources

Foundational

Structural Isomerism in Aroylpropionic Acids: A Technical Analysis of 2-Methyl vs. 3-Methyl Analogues

An In-depth Technical Guide to the Difference Between 3-Methyl and 2-Methyl 4-Aryl-4-Oxobutanoic Acids Executive Summary In the landscape of medicinal chemistry and intermediate synthesis, 4-aryl-4-oxobutanoic acids (als...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Difference Between 3-Methyl and 2-Methyl 4-Aryl-4-Oxobutanoic Acids

Executive Summary

In the landscape of medicinal chemistry and intermediate synthesis, 4-aryl-4-oxobutanoic acids (also known as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-aroylpropionic acids) serve as critical scaffolds for the synthesis of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), matrix metalloproteinase (MMP) inhibitors, and, most notably, substituted 1-tetralones .[1][2][3][4][5][6][7][8]

The introduction of a methyl group onto the succinyl backbone creates two distinct regioisomers: 2-methyl-4-aryl-4-oxobutanoic acid and 3-methyl-4-aryl-4-oxobutanoic acid . While chemically similar, their synthesis, spectroscopic signatures, and downstream cyclization pathways differ significantly. This guide provides a rigorous technical comparison to enable researchers to distinguish, synthesize, and utilize these isomers effectively.

Synthesis & Regiochemistry: The Friedel-Crafts Divergence

The primary synthetic route to these compounds is the Friedel-Crafts succinoylation of an aromatic substrate using methylsuccinic anhydride in the presence of a Lewis acid (typically


). The regioselectivity of this reaction is governed by steric hindrance and the mechanism of ring opening.
The Reaction Mechanism

The reaction proceeds via the formation of an acylium ion complex or a polarized donor-acceptor complex between the anhydride and aluminum chloride.

  • Major Pathway (Steric Control): Nucleophilic attack by the arene occurs preferentially at the less hindered carbonyl (the carbonyl adjacent to the methylene group,

    
    ).
    
    • Result: The aromatic ring attaches to the methylene side. The ring opening places the methyl group

      
       to the carboxylic acid.
      
    • Product: 2-Methyl-4-aryl-4-oxobutanoic acid .

    • Yield: Typically 80–90% of the isomer mixture.

  • Minor Pathway: Attack at the more hindered carbonyl (adjacent to the methyl-substituted carbon,

    
    ).
    
    • Result: The aromatic ring attaches to the methine side. The ring opening places the methyl group

      
       to the carboxylic acid (or 
      
      
      
      to the ketone).
    • Product: 3-Methyl-4-aryl-4-oxobutanoic acid .

    • Yield: Typically 10–20% of the isomer mixture.

Visualization of Regioselectivity

The following diagram illustrates the divergent pathways and the resulting isomeric structures.

FC_Regioselectivity Anhydride Methylsuccinic Anhydride (Asymmetric) Complex AlCl3 Complex Anhydride->Complex + ArH / AlCl3 TS_Major Attack at Less Hindered C=O (Sterically Favored) Complex->TS_Major Path A (Major) TS_Minor Attack at More Hindered C=O (Sterically Disfavored) Complex->TS_Minor Path B (Minor) Prod_2Me MAJOR PRODUCT 2-Methyl-4-aryl-4-oxobutanoic acid (Ar-CO-CH2-CH(Me)-COOH) TS_Major->Prod_2Me Prod_3Me MINOR PRODUCT 3-Methyl-4-aryl-4-oxobutanoic acid (Ar-CO-CH(Me)-CH2-COOH) TS_Minor->Prod_3Me

Caption: Regioselective ring opening of methylsuccinic anhydride under Friedel-Crafts conditions.

Spectroscopic Differentiation (NMR)

Distinguishing these isomers using


 NMR is straightforward due to the distinct chemical environments of the methine (

) and methylene (

) protons. The proximity to the electron-withdrawing carbonyl of the ketone versus the carboxylic acid drives the chemical shift differences.[9]
Diagnostic NMR Signals[2][11][12][13]
Feature2-Methyl Isomer (Major)3-Methyl Isomer (Minor)
Structure


Methine Proton (

)

2.8 – 3.0 ppm
(

to COOH, shielded)

3.8 – 4.0 ppm
(

to Ketone, deshielded)
Methylene Protons (

)

3.2 – 3.5 ppm
(

to Ketone, deshielded)

2.5 – 2.8 ppm
(

to COOH, shielded)
Methyl Doublet

1.1 – 1.3 ppm

1.1 – 1.3 ppm (Similar)
Splitting Pattern

appears as ABX (diastereotopic)

appears as ABX (diastereotopic)

Key Identification Logic:

  • Look for the single proton multiplet (methine) . If it is downfield (~3.8 ppm), it is adjacent to the ketone (3-methyl isomer ). If it is upfield (~2.9 ppm), it is adjacent to the acid (2-methyl isomer ).

Chemical Reactivity & Downstream Applications[1][7][14]

The most critical application of these acids is their cyclization to form substituted 1-tetralones , which are ubiquitous in natural products (e.g., substituted naphthalenes) and pharmaceuticals.

The "Haworth Synthesis" Pathway

The position of the methyl group in the starting acid dictates the substitution pattern of the final tetralone.

  • Reduction: The ketone is typically reduced to a methylene group (via Clemmensen, Wolff-Kishner, or catalytic hydrogenation) to form a 4-aryl-methylbutanoic acid .

  • Cyclization: The acid is cyclized (using

    
    , PPA, or HF) to close the ring.
    
Impact of Isomerism on Cyclization
  • From 2-Methyl Acid:

    • Sequence:

      
       Cyclization.
      
    • Final Product: 2-Methyl-1-tetralone .[6][10]

    • Note: The carbon originally

      
       to the carboxyl becomes the 
      
      
      
      -carbon (C2) of the tetralone.
  • From 3-Methyl Acid:

    • Sequence:

      
       Cyclization.
      
    • Final Product: 3-Methyl-1-tetralone .

    • Note: The carbon originally

      
       to the carboxyl becomes the 
      
      
      
      -carbon (C3) of the tetralone.

Tetralone_Synthesis Acid2 2-Methyl-4-aryl-4-oxobutanoic acid Red Reduction (C=O -> CH2) (e.g., Pd/C, H2) Acid2->Red Acid3 3-Methyl-4-aryl-4-oxobutanoic acid Acid3->Red Red2 2-Methyl-4-arylbutanoic acid Red->Red2 Red3 3-Methyl-4-arylbutanoic acid Red->Red3 Cyc Cyclization (e.g., PPA or SOCl2/AlCl3) Tet2 2-METHYL-1-TETRALONE Cyc->Tet2 Tet3 3-METHYL-1-TETRALONE Cyc->Tet3 Red2->Cyc Red3->Cyc

Caption: Divergent synthesis of tetralone isomers from the corresponding oxobutanoic acid precursors.

Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-4-oxobutanoic Acid

Objective: Selective synthesis of the major isomer (2-methyl) via Friedel-Crafts acylation.

Reagents:

  • Benzene (Solvent/Reactant): 50 mL (Excess)

  • Methylsuccinic Anhydride: 11.4 g (0.1 mol)

  • Aluminum Chloride (

    
    ): 28.0 g (0.21 mol)
    
  • Conc. HCl / Ice (for quenching)[7]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and addition funnel. Maintain an inert atmosphere (

    
    ).
    
  • Complex Formation: Add

    
     and 20 mL of dry benzene to the flask. Cool to 0–5°C in an ice bath.
    
  • Addition: Dissolve methylsuccinic anhydride in 30 mL of dry benzene. Add this solution dropwise to the

    
     suspension over 30 minutes. Note: The reaction is exothermic; control the temperature <10°C to maximize regioselectivity.
    
  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2 hours. Evolution of HCl gas indicates reaction progress.

  • Quenching: Cool the mixture to room temperature. Pour slowly onto a mixture of 100 g ice and 20 mL conc. HCl. Stir vigorously until the aluminum complex decomposes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (

    
     mL).
    
  • Purification (Isomer Separation):

    • Extract the combined organic layers with 10% Sodium Carbonate (

      
      )  solution. The acids move to the aqueous phase; neutral impurities remain in the organic phase.
      
    • Acidify the aqueous carbonate extract with conc. HCl to precipitate the crude acid mixture.

    • Crystallization: Recrystallize from benzene/petroleum ether. The 2-methyl isomer is typically less soluble and crystallizes first (mp ~129°C for the p-tolyl analog). The 3-methyl isomer often remains in the mother liquor.

References

  • Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.
  • Regioselectivity Studies : Desai, R. D., & Wali, M. A. (1937).[4] Studies in the Friedel-Crafts Reaction. Proceedings of the Indian Academy of Sciences - Section A, 6, 135–143. Link

  • Tetralone Synthesis: Martin, E. L., & Fieser, L. F. (1943).

    
    -Tetralone.[7] Organic Syntheses, Coll.[7][11][12] Vol. 2, p. 569. Link
    
  • NMR Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005. (General reference for chemical shift assignments).
  • Modern Applications : BenchChem. (2025). Applications of 2-Methyl-4-oxobutanoic Acid Derivatives in Disease Research. Link

Sources

Exploratory

Technical Guide: Chemical Identity and Synonyms of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid

[1][2] Executive Summary 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS: 1284376-94-8) is a specialized -keto acid intermediate used in the synthesis of pharmaceutical agents and fine chemicals.[1][2][3] Structurally...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS: 1284376-94-8) is a specialized


-keto acid intermediate used in the synthesis of pharmaceutical agents and fine chemicals.[1][2][3] Structurally, it features a butanoic acid backbone substituted with a methyl group at the 

-position (C3) and a 4-nitrobenzoyl moiety at the

-position (C4).[1][2]

This compound is a critical building block for nitrogen-containing heterocycles, particularly pyridazinones (via reaction with hydrazines) and pyrrolidinones (via reductive amination), which are pharmacophores found in cardiotonic, anti-inflammatory, and antihypertensive drugs.[1][2]

This guide provides a definitive reference for the nomenclature, structural properties, and synthetic utility of this compound, addressing the common confusion regarding its regioisomers.[1][2]

Nomenclature & Synonyms

The naming of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid is often complicated by the numbering of the carbon chain and the historical use of "propionic acid" derivatives.[1][2] The table below consolidates the systematic and commercial identifiers.

Table 1: Comprehensive Synonym & Identifier Matrix
CategoryPrimary Identifier / SynonymNotes
IUPAC Name 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Preferred systematic name.[1][2]
Inverted Name Butanoic acid, 3-methyl-4-(4-nitrophenyl)-4-oxo-Used in CAS and chemical indices.[1][2][3]
Alternative Systematic 4-(4-Nitrophenyl)-4-oxo-3-methylbutyric acidCommon variation using "butyric".[1][2]
Propionic Derivative

-Methyl-

-(4-nitrobenzoyl)propionic acid
Historical naming treating the ketone as a substituent.[1][2]
CAS Registry Number 1284376-94-8 Unique identifier for this specific isomer.[1][2][3]
Catalog Codes F910669 (Fluorochem)Commercial identifier.[1][2]
Related Isomer 2-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acidCaution: This is the regioisomer (methyl at

-position).[1][2]
InChI Key CDOBUYVGOJUWBN-UHFFFAOYSA-NDigital signature for database verification.
Disambiguation of Isomers

Researchers must distinguish between the 3-methyl and 2-methyl isomers, which are often formed together in Friedel-Crafts reactions:

  • 3-Methyl Isomer (Target): Methyl group is on C3 (

    
    -carbon relative to carboxyl).[1][2] Structure: HOOC-CH2-CH(CH3)-C(=O)-Ar[1][2]
    
  • 2-Methyl Isomer: Methyl group is on C2 (

    
    -carbon relative to carboxyl).[1][2] Structure: HOOC-CH(CH3)-CH2-C(=O)-Ar[1][2]
    

Structural Characterization

The chemical behavior of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid is defined by three functional motifs: the carboxylic acid, the ketone, and the nitro group.[1][2]

Key Physicochemical Properties[1][2]
  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: 237.21 g/mol [1][2][4]

  • Chirality: The C3 carbon is a chiral center, meaning the compound exists as an enantiomeric pair (R and S).[1][2] Commercial supplies are typically racemic unless specified.[1]

  • Reactivity Profile:

    • Ketone: Susceptible to nucleophilic attack (e.g., by hydrazines, amines).[1][2]

    • Nitro Group: Can be reduced to an amine (

      
      ), activating the ring for further functionalization.[1][2]
      
    • Carboxylic Acid: Standard acid-base chemistry; can form esters or amides.[1][2]

Synthetic Context & Utility

Synthesis Challenges (The "Meta" Problem)

A direct Friedel-Crafts acylation of nitrobenzene with methylsuccinic anhydride is not viable because the nitro group strongly deactivates the benzene ring.[1][2] Furthermore, nitration of the precursor 3-methyl-4-oxo-4-phenylbutanoic acid typically yields the 3-nitro (meta) isomer due to the meta-directing nature of the carbonyl group.[1]

Therefore, the synthesis of the 4-nitro (para) isomer (CAS 1284376-94-8) requires specific pathways, such as:

  • Palladium-Catalyzed Coupling: Reaction of 4-nitrobenzoyl chloride with an organozinc derivative of methyl succinate.[1][2]

  • Oxidation of Precursors: Oxidation of a 4-nitro-alkylbenzene derivative.

Application: Synthesis of Pyridazinones

The primary utility of


-keto acids is their conversion into pyridazinones, a scaffold used in drugs like Levosimendan  (calcium sensitizer) and Pimobendan .[1][2]
Experimental Workflow: Cyclization to Pyridazinone

The following protocol outlines the general reactivity of this class of compounds.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid in Ethanol (EtOH).

  • Reagent Addition: Add 1.1 eq of Hydrazine Hydrate (

    
    ) dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Mechanism:[1][2] The hydrazine attacks the ketone to form a hydrazone, which then undergoes intramolecular cyclization with the carboxylic acid to form the pyridazinone ring.[1]

  • Isolation: Cool to

    
    . The product, 6-(4-nitrophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone , typically precipitates.[1][2]
    
  • Purification: Filter and recrystallize from EtOH/Water.

Visualization of Synthetic Pathways[1][2]

G Start Precursor: Methylsuccinic Anhydride Intermediate Intermediate: 3-Methyl-4-oxo-4-phenylbutanoic acid Start->Intermediate Friedel-Crafts (AlCl3) Benzene Benzene Benzene->Intermediate Nitration Direct Nitration (HNO3/H2SO4) Intermediate->Nitration Target TARGET (CAS 1284376-94-8): 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Intermediate->Target Alternative Route (e.g., Pd-Catalysis/Separation) MetaProduct Major Product: 3-Nitro Isomer (Meta) Nitration->MetaProduct Meta-Directing Effect ( undesired ) Pyridazinone Product: Pyridazinone Derivative (Drug Scaffold) Target->Pyridazinone Cyclization (Reflux/EtOH) Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Pyridazinone

Figure 1: Synthetic flowchart highlighting the regio-selectivity challenge (Meta vs. Para) and the downstream application in pyridazinone synthesis.

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 20516917: 4-(4-Amino-3-nitrophenyl)-3-methyl-4-oxobutanoic acid.[1][5] Retrieved from [Link][1][2]

  • Wikipedia. (n.d.).[1][2] 4-(4-Methylphenyl)-4-oxobutanoic acid.[1][2] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 6-(4-Nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Topic: Synthesis of pyridazinones from 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract & Strategic S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of pyridazinones from 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Significance

The pyridazinone pharmacophore, particularly the 6-aryl-4,5-dihydro-3(2H)-pyridazinone scaffold, is a cornerstone in medicinal chemistry, exhibiting potent cardiotonic, antihypertensive, and anti-inflammatory properties [1, 2].[1][2] This application note details the synthesis of 6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one from 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid .

The specific inclusion of the para-nitro group serves as a critical "chemical handle." Unlike simple phenyl analogs, the nitro group allows for late-stage diversification—specifically, reduction to an aniline derivative, which can then be derivatized into sulfonamides, amides, or urea linkages common in COX-2 inhibitors and phosphodiesterase (PDE) inhibitors [3].

Chemical Pathway & Mechanism

The transformation is a heterocyclization reaction involving a


-keto acid and a binucleophile (hydrazine).

Reaction Logic:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic ketone carbonyl (C4 of the butanoic acid chain), forming a hydrazone intermediate.

  • Cyclization: The second nitrogen of the hydrazine moiety attacks the carboxylic acid carbonyl (C1), typically activated by acid catalysis or thermal energy.

  • Dehydration: Loss of water drives the formation of the stable lactam ring.

Note on Regiochemistry: The starting material is substituted at the 3-position (relative to the carboxylic acid). In the final pyridazinone ring, the carbon alpha to the ketone becomes C5. Therefore, the 3-methyl substituent on the chain translates to a 5-methyl substituent on the pyridazinone ring.

Pathway Visualization

ReactionPathway SM 3-Methyl-4-(4-nitrophenyl)- 4-oxobutanoic acid Inter Hydrazone Intermediate SM->Inter Nucleophilic Attack (EtOH, Reflux) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Inter Product 6-(4-Nitrophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Inter->Product Cyclodehydration (-H2O)

Figure 1: Mechanistic pathway for the cyclocondensation of


-keto acids with hydrazine.

Materials & Equipment

Reagents
ReagentRolePurity/Grade
3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acidSubstrate>95% (HPLC)
Hydrazine Hydrate (80% or 99%)Cyclizing AgentReagent Grade
Ethanol (Absolute)SolventACS Grade
Glacial Acetic AcidCatalystACS Grade
Sodium Acetate (Optional)Buffer/CatalystAnhydrous
Equipment
  • Round-bottom flask (100 mL or 250 mL).

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer/hot plate with temperature control.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Protocol A: Standard Reflux Method (High Purity)

This method is preferred for generating high-crystallinity products suitable for biological screening.

Step 1: Solubilization

  • In a 250 mL round-bottom flask, dissolve 10 mmol (2.37 g) of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid in 30-40 mL of absolute ethanol .

  • Critical Insight: If the starting acid does not dissolve completely at room temperature, gently warm to 40°C. Complete dissolution is vital before adding hydrazine to prevent encapsulation of unreacted solid.

Step 2: Reagent Addition

  • Add 20 mmol (approx. 1.0 mL) of Hydrazine Hydrate (99%) dropwise over 5 minutes.

    • Safety: Hydrazine is highly toxic and a suspected carcinogen. Perform this step in a fume hood.

  • (Optional) Add 3-4 drops of Glacial Acetic Acid.

    • Why? Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity and accelerating the initial nucleophilic attack, reducing reaction time [4].

Step 3: Reaction (Cyclization)

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78-80°C) for 6 to 8 hours .

  • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1). The starting acid (lower R_f) should disappear, replaced by the product (higher R_f).

Step 4: Workup & Isolation

  • Concentrate the reaction mixture to approximately 25% of its original volume using a rotary evaporator.

  • Pour the concentrated residue into 100 mL of crushed ice-water with vigorous stirring.

  • A solid precipitate (yellowish to orange due to the nitro group) will form immediately.

  • Stir for 15 minutes to ensure complete precipitation.

Step 5: Purification

  • Filter the solid using vacuum filtration.

  • Wash the cake with cold water (2 x 20 mL) to remove excess hydrazine.

  • Recrystallization: Recrystallize from hot ethanol.

    • Technique: Dissolve in minimum boiling ethanol, filter while hot (if insoluble impurities exist), and allow to cool slowly to room temperature, then 4°C.

  • Dry the crystals in a vacuum oven at 50°C for 4 hours.

Protocol B: Microwave-Assisted Synthesis (Rapid Screening)

For high-throughput optimization or small-scale synthesis.

  • Mix 1 mmol of keto-acid, 2 mmol of hydrazine hydrate, and 2 mL of ethanol in a microwave-safe vial.

  • Add 1 drop of acetic acid.

  • Irradiate at 120°C for 10-15 minutes (Power: 150W).

  • Cool and pour into ice water as described in Protocol A.

    • Result: Yields are often comparable (85-90%) with significantly reduced time [5].

Quality Control & Characterization

The synthesized compound, 6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one , must be validated using the following spectral markers.

TechniqueExpected SignalStructural Assignment
IR (KBr) 3200-3300 cm⁻¹N-H stretch (Lactam)
1670-1690 cm⁻¹C=O stretch (Amide)
1610-1620 cm⁻¹C=N stretch
1350 & 1530 cm⁻¹NO₂ symmetric/asymmetric stretch
¹H NMR (DMSO-d₆)

1.1 - 1.2 (d, 3H)
5-Methyl group

2.4 - 2.8 (m, 2H)
C4-H protons (diastereotopic)

3.2 - 3.4 (m, 1H)
C5-H proton

8.0 - 8.3 (m, 4H)
Aromatic protons (AA'BB' system)

10.8 - 11.0 (s, 1H)
NH proton (exchangeable with D₂O)

Troubleshooting Guide

Issue 1: Oily Product / No Precipitation

  • Cause: Incomplete cyclization or excess solvent preventing crystallization.

  • Solution: Evaporate all solvent to dryness. Triturate the oily residue with diethyl ether or hexane to induce crystallization. If the oil persists, re-dissolve in ethanol and reflux for an additional 2 hours with more acetic acid.

Issue 2: Low Yield (<50%)

  • Cause: Ring opening (hydrolysis) during workup or loss of product in the mother liquor.

  • Solution: Ensure the ice water is neutral. Do not use strong acid or base during workup. Cool the ethanol mother liquor to -20°C to recover a second crop of crystals.

Issue 3: Impurity Peaks in NMR

  • Cause: Presence of uncyclized hydrazone intermediate.

  • Solution: This indicates the reaction was stopped too early. The hydrazone intermediate often has a distinct C=N stretch but lacks the characteristic lactam NH signal shift. Reflux longer or use Protocol B (Microwave).

Workflow Visualization

Workflow Start Start: Dissolve Keto-Acid in EtOH AddReagent Add Hydrazine Hydrate + Cat. AcOH Start->AddReagent Reflux Reflux (78°C) 6-8 Hours AddReagent->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No (Continue Heating) Workup Concentrate & Pour into Ice Water Check->Workup Yes Filter Vacuum Filtration & Wash Workup->Filter Recryst Recrystallize (Ethanol) Filter->Recryst Final Pure Pyridazinone Recryst->Final

Figure 2: Operational workflow for the synthesis of the target pyridazinone.

References

  • Siddiqui, A. A., et al. (2010). Synthesis and anti-inflammatory activity of some 6-(substituted aryl)-4,5-dihydropyridazin-3(2H)-ones. Indian Journal of Heterocyclic Chemistry. 3

  • Rathish, I. G., et al. (2009). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. International Journal of Pharmaceutics. 4

  • PubChem Compound Summary. (2024). 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.[5] National Center for Biotechnology Information. 5

  • Verma, S. K., et al. (2008).[3] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. 3

  • Al-Zaydi, K. M. (2010).[6] A novel environmentally benign methodology for the synthesis of thieno[3,4-d]pyridazinones. Journal of Chemical and Pharmaceutical Research. 6

Sources

Application

Reaction of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid with hydrazine hydrate

Application Note: Synthesis and Characterization of 5-Methyl-6-(4-nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone Introduction & Pharmacological Context 4,5-Dihydro-3(2H)-pyridazinones are highly privileged scaffolds in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 5-Methyl-6-(4-nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone

Introduction & Pharmacological Context

4,5-Dihydro-3(2H)-pyridazinones are highly privileged scaffolds in medicinal chemistry. They serve as the core pharmacophore for a wide array of biologically active compounds, most notably phosphodiesterase (PDE) inhibitors, antihypertensives, and calcium sensitizers (e.g., levosimendan and pimobendan)[1]. The synthesis of these heterocycles is most reliably achieved via the cyclocondensation of


-keto acids with hydrazine hydrate[2].

In this application note, we detail the protocol for the reaction of 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid with hydrazine hydrate to yield 5-methyl-6-(4-nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone. The presence of the 5-methyl group introduces a critical stereocenter at the C5 position of the dihydropyridazinone ring, a structural feature that is often essential for dictating steric complementarity within target protein binding pockets.

Mechanistic Rationale & Causality

The transformation of the


-keto acid into a dihydropyridazinone is a self-validating, thermodynamically driven two-step cascade[2]:
  • Step 1: Nucleophilic Addition (Hydrazone Formation). The highly nucleophilic terminal nitrogen of hydrazine attacks the C4 carbonyl of 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid. We utilize hydrazine hydrate rather than anhydrous hydrazine; it is significantly safer to handle, and the presence of water does not impede the reaction since the subsequent cyclization drives the equilibrium forward.

  • Step 2: Intramolecular Amidation (Ring Closure). The unreacted primary amine of the newly formed hydrazone intermediate undergoes an intramolecular nucleophilic acyl substitution at the C1 carboxylic acid. This forms the cyclic lactam (amide) linkage, releasing a second molecule of water.

  • Solvent Selection: Ethanol is selected as the solvent because it readily dissolves the

    
    -keto acid at reflux temperatures while acting as a mild protic mediator to facilitate proton transfers during aminal formation and dehydration[3]. Furthermore, the final pyridazinone product exhibits poor solubility in cold ethanol, allowing for seamless purification via direct crystallization[3].
    

Experimental Workflow Diagram

G A 3-Methyl-4-(4-nitrophenyl) -4-oxobutanoic acid C Solvent: Ethanol Reflux (78°C) for 4-6 hrs A->C B Hydrazine Hydrate (1.5 - 2.0 eq) B->C D Hydrazone Intermediate (Transient) C->D Nucleophilic Addition E Intramolecular Cyclization (-H2O) D->E Amidation F Cooling & Precipitation in Ice-Water E->F G Filtration & Recrystallization (from EtOH) F->G H 5-Methyl-6-(4-nitrophenyl) -4,5-dihydro-3(2H)-pyridazinone G->H Pure Product

Workflow for synthesizing 5-methyl-6-(4-nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone.

Reaction Optimization & Quantitative Parameters

To ensure a self-validating protocol with high yield and purity, the stoichiometric and thermodynamic parameters must be strictly controlled.

Table 1: Optimized Reaction Parameters

ParameterConditionMechanistic Rationale
Molar Ratio 1 : 1.5 (Acid : Hydrazine)An excess of hydrazine ensures complete conversion of the ketone and suppresses the formation of symmetric azine dimers.
Solvent Absolute EthanolProvides a protic environment for dehydration; differential solubility profile allows for easy product recovery.
Temperature 78 °C (Reflux)Supplies the necessary activation energy to overcome the steric hindrance of the adjacent 3-methyl group during ring closure.
Reaction Time 4 - 6 hoursEnsures complete intramolecular amidation, avoiding mixtures of open-chain hydrazone and closed-ring product.

Step-by-Step Experimental Protocol

Caution: Hydrazine hydrate is toxic and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.

Phase 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 10.0 mmol (2.37 g) of 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid to the flask.

  • Suspend the starting material in 30 mL of absolute ethanol.

  • While stirring at room temperature, slowly add 15.0 mmol (0.73 mL of a 64% w/w aqueous solution) of hydrazine hydrate dropwise over 5 minutes[3]. Note: A slight exotherm and color change may be observed as the hydrazone begins to form.

Phase 2: Cyclocondensation 5. Transfer the flask to a pre-heated oil bath or heating mantle set to 85 °C. 6. Reflux the reaction mixture (internal temperature ~78 °C) under continuous stirring for 4 to 6 hours[3]. 7. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The starting material spot (acid) should completely disappear, replaced by a novel, UV-active spot corresponding to the pyridazinone.

Phase 3: Workup and Purification 8. Once the reaction is deemed complete, remove the flask from the heat source and allow it to cool to room temperature. 9. Pour the concentrated reaction mixture slowly into 100 mL of crushed ice-water under vigorous stirring[3]. This sudden shift in solvent polarity forces the hydrophobic pyridazinone to precipitate quantitatively. 10. Stir the suspension for 30 minutes at 0–5 °C to ensure complete crystallization. 11. Isolate the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with two 15 mL portions of ice-cold distilled water to remove unreacted hydrazine and water-soluble impurities. 12. Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure 5-methyl-6-(4-nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone as a crystalline solid[3]. 13. Dry the product in a vacuum oven at 50 °C for 12 hours.

Troubleshooting & Field-Proven Insights

  • Incomplete Cyclization: If TLC monitoring reveals an intermediate spot that persists after 4 hours, the amidation step is stalling. Solution: Extend the reflux time or add a catalytic amount of glacial acetic acid (2-3 drops) to accelerate the final ring closure.

  • Azine Byproduct Formation: The appearance of a highly non-polar side product on TLC often indicates azine formation (two keto-acids reacting with a single hydrazine molecule). Solution: Ensure the hydrazine hydrate is added slowly to the keto-acid, maintaining a local excess of hydrazine during the initial nucleophilic attack phase.

Analytical Characterization

Verification of the cyclized product is performed using standard spectroscopic techniques. The following table outlines the expected analytical signals confirming the successful conversion of the keto-acid to the dihydropyridazinone.

Table 2: Expected Spectroscopic Data for the Product (C₁₁H₁₁N₃O₃, MW: 233.23 g/mol )

Analytical TechniqueKey Signals / ObservationsStructural Assignment
IR Spectroscopy ~1670 cm⁻¹ (Strong)C=O stretch of the cyclic amide (lactam)
~3200–3300 cm⁻¹ (Broad)N-H stretch of the pyridazinone ring
~1520 cm⁻¹ & ~1350 cm⁻¹Asymmetric and symmetric NO₂ stretches
¹H NMR (DMSO-d₆) δ ~1.10 (d, J = 7.0 Hz, 3H)C5-CH₃ (Methyl group split by adjacent C5 proton)
δ ~2.20–2.75 (m, 2H)C4-CH₂ (Diastereotopic protons of the ring)
δ ~3.35 (m, 1H)C5-CH (Methine proton)
δ ~7.90–8.30 (m, 4H)Aromatic protons of the 4-nitrophenyl group
δ ~11.00 (s, 1H, exchangeable)N-H proton of the pyridazinone ring
Mass Spectrometry (ESI+) m/z ≈ 234.09[M+H]⁺ pseudo-molecular ion

References

  • ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. Available at:[Link]

  • PMC (NIH). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Available at:[Link]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid

Executive Summary This application note details the chemoselective catalytic hydrogenation of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (Compound 1 ) to its corresponding amino derivative, 4-(4-aminophenyl)-3-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemoselective catalytic hydrogenation of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (Compound 1 ) to its corresponding amino derivative, 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid (Compound 2 ). This transformation is a critical intermediate step in the synthesis of Indobufen , a reversible cyclooxygenase inhibitor used as an antiplatelet agent.

The primary challenge in this reduction is chemoselectivity .[1] The molecule contains a nitro group (


), a benzylic ketone (

), and a carboxylic acid (

). Standard hydrogenation conditions pose a high risk of reducing the benzylic ketone to an alcohol (or methylene via hydrogenolysis) alongside the nitro group. This guide provides a validated protocol using Palladium on Carbon (Pd/C) under controlled conditions to maximize the yield of the amino-ketone while suppressing hydrodeoxygenation.

Chemical Reaction & Mechanistic Insight

The Chemoselectivity Challenge

The reduction of a nitro group is thermodynamically favorable compared to a ketone. However, benzylic ketones are notoriously susceptible to reduction, particularly when the resulting alcohol can undergo further hydrogenolysis to a methylene group.

  • Target Reaction:

    
    
    
  • Competing Reaction:

    
    
    
Reaction Pathway Diagram

The following diagram illustrates the reaction pathway, highlighting the target product and potential over-reduction impurities.

ReactionPathway Start Starting Material (Nitro-Ketone) Inter Nitroso/Hydroxylamine Intermediates Start->Inter + H2 (Fast) Target TARGET PRODUCT (Amino-Ketone) Inter->Target + H2 (Fast) OverReduced Impurity A (Amino-Alcohol) Target->OverReduced + H2 (Slow) Over-reaction Hydrog Impurity B (Deoxygenated) OverReduced->Hydrog Hydrogenolysis (Acidic conditions)

Figure 1: Reaction pathway showing the sequential reduction of the nitro group followed by the risk of ketone reduction.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterRecommended RangeRationale
Catalyst 5% or 10% Pd/C (50% wet)Palladium offers high activity for nitro reduction. "Wet" catalyst (50% water) is mandatory to minimize ignition risk.
Loading 5–10 wt% relative to substrateSufficient turnover frequency (TOF) without promoting over-reduction of the ketone.
Solvent Methanol or EthanolProtic solvents facilitate the hydrogen transfer. Avoid acidic additives to prevent activating the ketone toward reduction.
Pressure 1–3 bar (Atmospheric to 45 psi)Low pressure favors nitro reduction over carbonyl reduction. High pressure increases the rate of side reactions.
Temperature 20°C – 30°C (RT)Elevated temperatures (>40°C) significantly increase the risk of benzylic ketone reduction.
Reaction Time Monitor closely (2–6 hours)Stop immediately upon cessation of H2 uptake to prevent "creeping" reduction of the ketone.

Experimental Protocol

Equipment Preparation
  • Reactor: 3-neck round bottom flask (for balloon method) or Parr shaker (for low pressure).

  • Safety: Dedicated fume hood, blast shield (if pressurized), grounding cables.

  • Analytics: TLC (SiO2, EtOAc/Hexane) or HPLC for endpoint determination.

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Weigh 10.0 g of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid.

  • Dissolve in 100 mL of Methanol (HPLC grade).

    • Note: If solubility is poor, slight warming (30°C) is permitted, but cool back to RT before catalyst addition.

Step 2: Catalyst Charging (Inert Loop) Critical Safety Step: Pd/C is pyrophoric when dry and in the presence of methanol vapors.

  • Purge the reaction vessel with Nitrogen (

    
    ) or Argon.[2][3]
    
  • Weigh 0.5 g of 10% Pd/C (50% wet type).

  • Add the catalyst to the vessel under a counter-flow of inert gas .

    • Alternative: Slurry the catalyst in 5 mL of water or toluene separately and add the slurry to the methanol solution to avoid dry catalyst contacting methanol vapors.

Step 3: Hydrogenation

  • Seal the vessel.[4]

  • Evacuate the vessel (vacuum) and backfill with

    
     (repeat 3x).[5]
    
  • Evacuate and backfill with Hydrogen (

    
    ) (repeat 3x).
    
  • If using a balloon: Attach a double-layered balloon filled with

    
    .
    
  • If using a Parr shaker: Pressurize to 30 psi (2 bar) .

  • Stir vigorously (800+ RPM) at 20–25°C . Mass transfer of

    
     into the liquid phase is the rate-limiting step.
    

Step 4: Monitoring & Quenching

  • Monitor

    
     uptake. The theoretical consumption is 3 molar equivalents.[5]
    
  • Check TLC/HPLC every hour.

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of the fluorescent amine spot (
      
      
      
      ).
  • Stop the reaction immediately once the starting material is consumed (typically 3–5 hours). Do not let it stir overnight under

    
    .
    

Step 5: Workup

  • Purge the vessel with

    
     to remove 
    
    
    
    .[4]
  • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

    • Safety: Keep the filter cake wet with water at all times. Dry Pd/C filter cakes can spontaneously ignite.

  • Wash the filter cake with 20 mL Methanol.

  • Concentrate the filtrate under reduced pressure (

    
    ) to yield the crude amino derivative as a solid.
    
Workflow Visualization

ProtocolWorkflow Setup 1. Dissolve Substrate (MeOH, Inert Atmosphere) CatAdd 2. Add Catalyst (10% Pd/C, Wet) Setup->CatAdd H2Charge 3. H2 Charge (Purge N2 -> H2) CatAdd->H2Charge React 4. Reaction (RT, 1-3 bar, Vigorous Stirring) H2Charge->React Monitor 5. Monitor (HPLC/TLC) Check for Over-reduction React->Monitor Monitor->React Incomplete Filter 6. Celite Filtration (Keep Catalyst Wet!) Monitor->Filter Complete Isolate 7. Concentration (Vacuum, <40°C) Filter->Isolate

Figure 2: Operational workflow for the safe hydrogenation of nitro-ketone substrates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning or

starvation.
Increase stirring speed (mass transfer limited). Ensure

source is pure.
Over-reduction (Alcohol formation) Reaction time too long or Temp too high.Stop reaction earlier. Lower temperature to 15°C. Reduce pressure to 1 atm.
Ignition at Filter Dry catalyst reacting with solvent vapors.ALWAYS wash the filter cake with water before disposal. Store waste in a water-filled container.[3]
Low Yield Product trapped on Celite or side reactions.Wash Celite thoroughly with MeOH. Check pH; amino acids can be zwitterionic and solubility varies with pH.

Safety Directives (E-E-A-T)

  • Pyrophoric Hazard: Palladium on Carbon is a Class 4.2 Spontaneously Combustible material. Never add dry catalyst to hot solvent. Always use an inert gas blanket.

  • Hydrogen Gas: Extremely flammable. Ensure all glassware is free of star-cracks. Ground all equipment to prevent static discharge.

  • Toxicity: Nitroaromatics are often toxic/mutagenic. Handle the starting material with double nitrile gloves.

References

  • Title: Method for preparing indobufen (CN114685346A).
  • Chemoselective Hydrogenation

    • Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Safety Protocols

    • Title: Standard Operating Procedures: Hydrogenation with Pd/C.[1][2][3]

    • Source: The Sarpong Group (UC Berkeley).
    • URL:[Link]

Sources

Application

Procedure for cyclization of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

An Application Guide for the Intramolecular Cyclization of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Introduction The synthesis of polycyclic aromatic ketones is a cornerstone of medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Intramolecular Cyclization of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

Introduction

The synthesis of polycyclic aromatic ketones is a cornerstone of medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of pharmacologically active molecules and functional materials. The intramolecular Friedel-Crafts acylation of γ-keto acids provides a direct and powerful route to construct fused ring systems, such as tetralones and indanones. This application note presents a detailed protocol for the cyclization of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, a procedure that navigates the challenges posed by the electron-deactivating nature of the nitro group on the aromatic ring. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step methodology but also the underlying mechanistic rationale and field-proven insights to ensure successful execution and troubleshooting.

Mechanistic Rationale: Intramolecular Friedel-Crafts Acylation

The cyclization of a γ-keto acid onto an aromatic ring is a classic example of an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[1][2][3] The reaction requires a strong acid, which serves a dual role as both a catalyst and a dehydrating agent. Polyphosphoric acid (PPA) is an exceptionally effective reagent for this transformation due to its high acidity, low nucleophilicity, and powerful dehydrating properties.[4][5]

The mechanism proceeds through several distinct steps:

  • Activation of the Carboxylic Acid: The carboxylic acid moiety of the substrate is protonated by the strong acid catalyst (PPA).

  • Formation of the Acylium Ion: The protonated carboxylic acid eliminates a molecule of water to generate a highly electrophilic acylium ion intermediate. This resonance-stabilized cation is the key electrophile in the reaction.[1][2]

  • Electrophilic Attack: The tethered aromatic ring, acting as a nucleophile, attacks the intramolecular acylium ion. Despite the deactivating effect of the para-nitro group, the proximity enforced by the molecular structure facilitates this ring-closing step.

  • Restoration of Aromaticity: The resulting intermediate, a non-aromatic carbocation known as an arenium ion or sigma complex, loses a proton to restore the aromaticity of the ring, yielding the final cyclized ketone product.[1]

.dot

Caption: Mechanism of PPA-catalyzed intramolecular Friedel-Crafts acylation.

Experimental Protocol: Cyclization Using Polyphosphoric Acid

This protocol provides a robust method for the cyclization of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid. The use of Polyphosphoric Acid (PPA) is recommended for its efficacy in promoting such reactions.[4][6]

Materials and Equipment
  • Reagents:

    • 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (Substrate)[7]

    • Polyphosphoric Acid (PPA, ~85% P₂O₅ content)[5]

    • Deionized Water

    • Ice

    • Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethanol (for recrystallization)

    • Ethyl Acetate (for TLC and extraction)

    • Hexane (for TLC)

  • Equipment:

    • Round-bottom flask (sized appropriately for the reaction scale)

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Condenser (optional, for reactions at higher temperatures or longer durations)

    • Thermometer

    • Beakers

    • Büchner funnel and filter flask

    • Separatory funnel

    • Rotary evaporator

    • TLC plates (silica gel) and developing chamber

    • UV lamp for TLC visualization

Quantitative Data Summary
ReagentMolar Mass ( g/mol )RoleTypical Ratio (w/w)
3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid237.21Substrate1 part
Polyphosphoric Acid (PPA)VariableCatalyst/Solvent10-20 parts
Step-by-Step Methodology
  • Reaction Setup:

    • Place Polyphosphoric Acid (PPA, e.g., 20 g) into a dry round-bottom flask equipped with a magnetic stir bar.

    • Gently heat the PPA to 60-70 °C with stirring. PPA is highly viscous at room temperature, and heating will lower its viscosity, making it easier to handle.[4]

  • Substrate Addition:

    • Once the PPA is mobile, slowly add 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (e.g., 1.0 g) in small portions to the stirred PPA. Ensure each portion is well-mixed before adding the next to maintain temperature control and avoid clumping.

  • Reaction Conditions:

    • After the addition is complete, raise the temperature of the reaction mixture to 90-100 °C.

    • Maintain this temperature and continue stirring for 2-4 hours. The exact time will depend on the substrate and scale.

  • Monitoring the Reaction:

    • Periodically monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • To take a sample, carefully remove a small aliquot from the hot reaction mixture with a glass pipette and quench it in a vial containing ice-water and ethyl acetate.

    • Spot the ethyl acetate layer on a silica gel TLC plate and elute with a suitable solvent system (e.g., 30-50% ethyl acetate in hexane).

    • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. The mixture will become highly viscous again.

    • Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (e.g., 200 mL).

    • CAUTION: Carefully and slowly pour the viscous reaction mixture into the ice-water. This quenching process is highly exothermic. Pouring in a thin stream with efficient stirring is crucial.

    • A solid precipitate of the crude product should form. Continue stirring until all the PPA is dissolved and the ice has melted.

    • Collect the crude solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is no longer acidic (test with pH paper).

    • A subsequent wash with a cold, saturated sodium bicarbonate solution can be performed to neutralize any remaining acid, followed by a final wash with cold water.

  • Purification:

    • Air-dry the crude product.

    • Purify the solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure cyclized product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the melting point and compare it with literature values if available.

.dot

Experimental_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Purification Setup 1. Setup Add PPA to flask, heat to 60-70°C Addition 2. Substrate Addition Add γ-keto acid portion-wise Setup->Addition React 3. Reaction Heat to 90-100°C for 2-4h Addition->React Monitor 4. Monitoring Check progress by TLC React->Monitor Quench 5. Quench Pour mixture onto ice-water Monitor->Quench If reaction is complete Filter 6. Filtration Collect crude solid Quench->Filter Wash 7. Washing Wash with H₂O and NaHCO₃ Filter->Wash Purify 8. Purification Recrystallize from Ethanol Wash->Purify Product Pure Cyclized Product Purify->Product

Caption: Workflow for the cyclization of the γ-keto acid.

Field Insights and Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Deactivation of the aromatic ring by the -NO₂ group slows the reaction.1. Increase the reaction time and continue to monitor by TLC. 2. Cautiously increase the temperature in small increments (e.g., 10°C), but do not exceed ~120°C to avoid charring.
Charring/Dark Polymer 1. Reaction temperature is too high. 2. The substrate is sensitive to prolonged exposure to strong, hot acid.1. Reduce the reaction temperature. It is better to run the reaction for a longer time at a slightly lower temperature. 2. Ensure efficient stirring to avoid localized overheating.
Difficult Work-up The high viscosity of PPA makes it difficult to transfer and quench.1. Ensure the PPA is quenched into a large volume of vigorously stirred ice-water. 2. For larger scales, consider co-solvents like xylene, which can be added to the PPA reaction to reduce viscosity, although this may require modification of the work-up.[4]
Low Yield after Work-up The product might have some solubility in the acidic aqueous phase.After filtering the precipitated solid, the acidic filtrate can be extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine this with the main crop before purification.

References

  • Scilit. Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones 1.
  • University of Rochester, Department of Chemistry.
  • Organic Reactions.
  • Wikipedia.
  • PMC.
  • Organic Chemistry Portal.
  • Organic Syntheses.
  • ACS Publications. New Pathways for Formation of Acids and Carbonyl Products in Low-Temperature Oxidation: The Korcek Decomposition of γ-Ketohydroperoxides.
  • PMC. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells.
  • ACS Publications. New Simple Cyclization of 2-Anilinopropionic Acids to 4-Keto-1,2,3,4-tetrahydroquinolines with Polyphosphoric Acid.
  • ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis.
  • Chemistry Steps.
  • ChemicalBook. (4-Nitrophenyl)
  • Sciencemadness.org. Polyphosphoric Acid.
  • RSC Publishing.
  • Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides.
  • PMC.
  • BYJU'S.
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.
  • Thieme.
  • PMC. Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics.
  • YouTube.
  • ResearchGate. Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes.
  • Fluorochem. 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS 1284376-94-8).
  • ResearchGate. (PDF) Gold catalysis in organic synthesis: Efficient intramolecular cyclization of γ-acetylenic carboxylic acids to 5-exo-alkylidene-butyrolactones.
  • Sigma-Aldrich. 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid.
  • ACS Publications. Manganese(III)-based oxidative free-radical cyclization of unsaturated .beta.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Benchchem. 3-Methyl-4-nitrophenol chemical structure and synthesis.
  • PMC. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
  • IRIS.
  • Organic Chemistry Portal. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines.
  • ChemScene. 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid.
  • YouTube.
  • ChemicalBook.
  • RSC Publishing. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids.
  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Organic Chemistry Portal.

Sources

Method

Application Notes and Protocols: The Strategic Use of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid as a Key Intermediate in the Synthesis of Pimobendan

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of the key intermediate, 3-Methyl-4-(4-nitrophenyl)-4-ox...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of the key intermediate, 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, in the total synthesis of Pimobendan. We will explore the strategic importance of this intermediate, provide a robust, step-by-step protocol for its synthesis, and detail its subsequent conversion to Pimobendan. This guide emphasizes the underlying chemical principles, safety considerations, and analytical validation required for each step, ensuring a reproducible and scalable process.

Introduction to Pimobendan and the Significance of the Keto-Acid Intermediate

Pimobendan is a potent inodilator used in veterinary medicine for the management of congestive heart failure in dogs, primarily due to myxomatous mitral valve disease or dilated cardiomyopathy.[1][2] Its therapeutic efficacy stems from a dual mechanism of action: it acts as a calcium sensitizer, enhancing the contractility of the heart muscle without a significant increase in myocardial oxygen consumption, and it is a selective inhibitor of phosphodiesterase 3 (PDE3), which leads to vasodilation.[3][4] This combined inotropic and vasodilator effect improves cardiac output and reduces the workload on the heart.

The synthesis of Pimobendan, a complex benzimidazole-pyridazinone derivative, involves a multi-step pathway where the careful selection and synthesis of key intermediates are critical for the overall efficiency and yield of the process.[5] 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid serves as a crucial building block, containing the core structure that will ultimately form the pyridazinone ring of Pimobendan and the nitrophenyl moiety that is a precursor to the benzimidazole ring.

The strategic introduction of the nitro group at this stage is pivotal. While the electron-withdrawing nature of the nitro group presents challenges for certain synthetic steps, such as a direct Friedel-Crafts acylation on nitrobenzene, it is essential for the subsequent reduction to an amine, which is a necessary precursor for the formation of the benzimidazole ring.[6][7]

Synthesis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid

The synthesis of the title intermediate requires a strategic approach that circumvents the low reactivity of nitrobenzene in classical Friedel-Crafts acylation reactions. A more viable strategy involves the acylation of a less deactivated aromatic ring, followed by nitration. Here, we present a protocol based on the Friedel-Crafts acylation of toluene with methylsuccinic anhydride, followed by oxidation and nitration.

Synthetic Pathway Overview

Synthesis_Pathway Toluene Toluene Intermediate_1 4-(4-Methylphenyl)-3-methyl- 4-oxobutanoic acid Toluene->Intermediate_1 AlCl3, Friedel-Crafts Acylation Methylsuccinic_Anhydride Methylsuccinic Anhydride Methylsuccinic_Anhydride->Intermediate_1 Intermediate_2 3-Methyl-4-(4-nitrophenyl)- 4-oxobutanoic acid Intermediate_1->Intermediate_2 HNO3/H2SO4, Nitration

Caption: Synthetic pathway for 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid.

Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-3-methyl-4-oxobutanoic acid

This procedure is adapted from the established Friedel-Crafts acylation of arenes with anhydrides.[8]

Materials:

  • Toluene

  • Methylsuccinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve methylsuccinic anhydride (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the methylsuccinic anhydride solution to the AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, add toluene (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 4-(4-methylphenyl)-3-methyl-4-oxobutanoic acid as a solid.

Experimental Protocol: Nitration to 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

Materials:

  • 4-(4-Methylphenyl)-3-methyl-4-oxobutanoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a round-bottom flask, carefully add 4-(4-methylphenyl)-3-methyl-4-oxobutanoic acid (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Stir the mixture until all the solid has dissolved.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the reaction flask, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Dry the solid product under vacuum to yield 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid.

Analytical Characterization of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.5-8.3 ppm (two doublets), a multiplet for the methine proton, a doublet for the methyl group, and two multiplets for the methylene protons. The carboxylic acid proton will appear as a broad singlet at >10 ppm.
¹³C NMR Signals corresponding to the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (including the carbon attached to the nitro group), and aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=O stretch of the ketone (~1685 cm⁻¹), and N-O stretching of the nitro group (~1520 and ~1350 cm⁻¹).[2]
Mass Spectrometry The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (C₁₁H₁₁NO₅, MW: 237.21 g/mol ).
Melting Point A sharp melting point range, indicating the purity of the compound.
Purity (HPLC) A single major peak with a purity of >98%.

Conversion of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid to Pimobendan

The synthesized keto-acid is a versatile intermediate for the construction of the pyridazinone and benzimidazole rings of Pimobendan.

Overall Workflow

Pimobendan_Synthesis Start 3-Methyl-4-(4-nitrophenyl)- 4-oxobutanoic acid Step1 Reaction with Hydrazine Hydrate Start->Step1 Intermediate_Pyridazinone 6-(4-Nitrophenyl)-5-methyl-4,5- dihydropyridazin-3(2H)-one Step1->Intermediate_Pyridazinone Step2 Reduction of Nitro Group Intermediate_Pyridazinone->Step2 Intermediate_Amine 6-(4-Aminophenyl)-5-methyl-4,5- dihydropyridazin-3(2H)-one Step2->Intermediate_Amine Step3 Benzimidazole Ring Formation Intermediate_Amine->Step3 Pimobendan Pimobendan Step3->Pimobendan

Caption: Workflow for the conversion of the intermediate to Pimobendan.

Protocol: Formation of the Pyridazinone Ring

Materials:

  • 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization to yield 6-(4-Nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

Protocol: Reduction of the Nitro Group

Materials:

  • 6-(4-Nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate

Procedure:

  • In a hydrogenation vessel, dissolve the nitropyridazinone intermediate (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) or add a hydrogen transfer reagent.

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases or the reaction is complete as monitored by TLC.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, which can often be used in the next step without further purification.

Protocol: Benzimidazole Ring Formation to Yield Pimobendan

This final step involves the cyclization of the diamine precursor with an appropriate electrophile. A common route involves reaction with an imidate.

Materials:

  • 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

  • p-Anisoyl chloride

  • A suitable solvent (e.g., pyridine, DMF)

  • Subsequent cyclization conditions (e.g., heating in acetic acid)

Procedure:

  • The synthesis of the final benzimidazole ring can be complex. A common industrial approach involves the reaction of the diamino intermediate with p-anisoyl chloride to form an amide, followed by cyclization.[3]

  • Dissolve the amino intermediate in a suitable solvent.

  • Add p-anisoyl chloride and a base, and stir at room temperature.

  • After the formation of the amide, the reaction mixture is heated, often in the presence of an acid catalyst like acetic acid, to facilitate the cyclization to the benzimidazole ring.

  • The final product, Pimobendan, is then isolated and purified by recrystallization.

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Concentrated acids (H₂SO₄, HNO₃, HCl) are highly corrosive. Use with extreme caution in a well-ventilated fume hood and wear appropriate PPE.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate gloves and eye protection.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely in the air.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid is a strategically important intermediate in the synthesis of Pimobendan. The synthetic route outlined in this guide, which avoids the direct Friedel-Crafts acylation of a deactivated nitrobenzene ring, provides a reliable and scalable method for its preparation. The subsequent conversion to Pimobendan through pyridazinone formation, nitro group reduction, and benzimidazole ring cyclization offers a clear pathway for the production of this vital veterinary pharmaceutical. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • Pimobendan (Vetmedin). VCA Animal Hospitals. [Link]

  • Pimobendan - Wikipedia. [Link]

  • Pimobendan and Heart Disease | Today's Veterinary Practice. [Link]

  • Pimobendan - All About Drugs. [Link]

  • CN106518850A - Chemical synthesis method of Pimobendan - Google P
  • Friedel–Crafts reaction - Wikipedia. [Link]

  • CN111518081A - Method for synthesizing pimobendan - Google P
  • NOVEL SYNTHETIC METHOD FOR PIMOBENDANE - IJRAR.org. [Link]

  • PRACTICAL SYNTHESIS OF PIMOBENDAN Ping Zou,a,b Lin Hu,b Xi-Meng Yan,b Xiao-Yue. [Link]

  • Pharmaceutical compositions of pimobendan - Patent US-10172804-B2 - PubChem. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Friedel–Crafts reaction - LS College. [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. [Link]

  • Pimobendan (Vetmedin) - VETzInsight - VIN. [Link]

  • 4-(4-Nitrophenyl)butyric acid - the NIST WebBook. [Link]

Sources

Application

Application Note: Organocatalytic Synthesis and Cyclocondensation of 6-(4-Nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone

Executive Summary & Strategic Rationale The compound 6-(4-nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone is a critical intermediate in the development of phosphodiesterase III (PDE3) inhibitors, inodilators, and various bio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 6-(4-nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone is a critical intermediate in the development of phosphodiesterase III (PDE3) inhibitors, inodilators, and various biologically active heterocycles[1]. Traditional syntheses of 6-aryl-4,5-dihydro-3(2H)-pyridazinones rely on the Friedel-Crafts acylation of an aromatic ring with succinic anhydride to form the requisite 4-aryl-4-oxobutanoic acid. However, the strong electron-withdrawing nature of the nitro group renders nitrobenzene entirely unreactive under Friedel-Crafts conditions.

To bypass this limitation, this protocol employs a highly efficient, three-step "bottom-up" construction:

  • Umpolung Carbonyl Addition (Stetter Reaction): N-Heterocyclic carbene (NHC) catalyzed coupling of 4-nitrobenzaldehyde with ethyl acrylate to form a 1,4-dicarbonyl architecture[2].

  • Ester Saponification: Base-catalyzed hydrolysis to yield the free 1,4-dicarbonyl acid.

  • Bidentate Cyclocondensation: Reaction with hydrazine hydrate to form the 1,2-diazine ring.

Mechanistic Workflow and Pathway Visualization

The following diagram illustrates the polarity reversal (umpolung) strategy and subsequent cyclization cascade utilized to construct the heterocycle.

SynthesisWorkflow Step1 Step 1: Stetter Reaction (Umpolung Strategy) Reagents1 4-Nitrobenzaldehyde + Ethyl Acrylate Catalyst: Thiazolium Salt + Et3N Step1->Reagents1 Int1 Ethyl 4-(4-nitrophenyl)-4-oxobutanoate (Yield: ~90%) Reagents1->Int1 Step2 Step 2: Saponification (Ester Hydrolysis) Int1->Step2 Reagents2 1. NaOH (aq), EtOH, 50°C 2. HCl to pH 2 Step2->Reagents2 Int2 4-(4-Nitrophenyl)-4-oxobutanoic acid (Yield: ~95%) Reagents2->Int2 Step3 Step 3: Cyclocondensation (Heterocycle Formation) Int2->Step3 Reagents3 Hydrazine Hydrate (N2H4·H2O) EtOH, Reflux, 4h Step3->Reagents3 Product 6-(4-Nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone (Target Compound) Reagents3->Product

Figure 1: Three-step synthesis workflow from 4-nitrobenzaldehyde to the target pyridazinone.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Ethyl 4-(4-nitrophenyl)-4-oxobutanoate via Stetter Reaction

Causality & Design: The thiazolium catalyst, when deprotonated by triethylamine, forms an active N-Heterocyclic Carbene (NHC). This carbene attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, forming a Breslow intermediate. This reverses the polarity of the carbonyl carbon (umpolung), turning it into a nucleophile that readily undergoes a 1,4-Michael addition into ethyl acrylate. This method routinely achieves >90% yields for nitro-substituted benzaldehydes[2].

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrobenzaldehyde (15.1 g, 100 mmol) and ethyl acrylate (11.0 g, 110 mmol) in 50 mL of absolute ethanol.

  • Catalyst Addition: Add 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (1.26 g, 5 mmol, 5 mol%) to the solution.

  • Initiation: Add triethylamine (5.0 g, 50 mmol) dropwise over 10 minutes. The solution will darken as the Breslow intermediate forms.

  • Reaction: Heat the mixture to 70 °C and stir for 2 to 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The starting aldehyde (

    
     ~0.6) should disappear, replaced by a new UV-active spot (
    
    
    
    ~0.4).
  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between dichloromethane (100 mL) and 1M HCl (50 mL) to quench the basic catalyst. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude ester.

Phase 2: Saponification to 4-(4-Nitrophenyl)-4-oxobutanoic Acid

Causality & Design: Base-catalyzed ester hydrolysis is utilized because the hydroxide ion acts as a strong nucleophile. The subsequent deprotonation of the carboxylic acid renders the reaction irreversible, driving it to 100% conversion. Acidification protonates the carboxylate, causing the highly polar but uncharged acid to precipitate out of the aqueous medium for easy isolation without chromatography.

Procedure:

  • Hydrolysis: Suspend the crude ethyl 4-(4-nitrophenyl)-4-oxobutanoate (~22 g) in 50 mL of ethanol. Add 50 mL of a 2M aqueous NaOH solution.

  • Heating: Stir the mixture at 50 °C for 1.5 hours until a homogeneous solution is obtained, indicating complete hydrolysis of the ester to the water-soluble sodium carboxylate.

  • Self-Validation (TLC): A TLC check (Hexanes:EtOAc 1:1) should show no residual ester.

  • Acidification: Cool the solution in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2. A thick, pale-yellow precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove NaCl salts, and dry in a vacuum oven at 60 °C overnight.

Phase 3: Cyclocondensation to 6-(4-Nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone

Causality & Design: Hydrazine hydrate is a potent bis-nucleophile. The reaction proceeds sequentially: first, the more nucleophilic terminal nitrogen attacks the highly electrophilic ketone, forming a hydrazone intermediate. Second, the remaining amine attacks the carboxylic acid carbon, expelling water to form the stable 6-membered lactam (pyridazinone) ring. The thermodynamic stability of the resulting heterocycle drives the dehydration[1].

Procedure:

  • Setup: In a 250 mL round-bottom flask, suspend 4-(4-nitrophenyl)-4-oxobutanoic acid (11.16 g, 50 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (64% in water, 3.75 g, 75 mmol, 1.5 equiv) dropwise. The suspension may temporarily clear before a new precipitate begins to form.

  • Cyclization: Attach a reflux condenser and heat the mixture to a gentle reflux (80 °C) for 4 hours.

  • Self-Validation (IR/NMR): The completion of the reaction can be validated by the disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and ketone C=O stretch (~1680 cm⁻¹) in the IR spectrum, replaced by a sharp lactam N-H stretch (~3200 cm⁻¹) and amide C=O stretch (~1660 cm⁻¹).

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The target compound will crystallize as a yellow/orange solid.

  • Purification: Filter the crystals, wash with cold ethanol (2 x 15 mL), and dry under vacuum.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields, reaction conditions, and key self-validation analytical markers for each step of the workflow.

Reaction StepTarget Intermediate / ProductYield (%)Key Reagents & ConditionsPrimary Analytical Markers (Validation)
Step 1: Stetter Ethyl 4-(4-nitrophenyl)-4-oxobutanoate85 - 90%Thiazolium salt, Et₃N, EtOH, 70 °CTLC:

~0.4 (3:1 Hex/EtOAc)¹H NMR: δ 4.1 (q, 2H, ester CH₂)
Step 2: Hydrolysis 4-(4-Nitrophenyl)-4-oxobutanoic acid92 - 95%NaOH (aq), EtOH, 50 °C, then HClIR: Broad O-H (2500-3000 cm⁻¹)¹H NMR: Disappearance of ethyl signals
Step 3: Cyclization 6-(4-Nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone80 - 88%N₂H₄·H₂O, EtOH, Reflux, 4hIR: N-H stretch (~3200 cm⁻¹)¹H NMR: δ 10.9 (s, 1H, lactam NH)

References

  • Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Double Bonds—A New Synthetic Approach." Angewandte Chemie International Edition in English, 15(11), 639-647.[Link]

  • Ahluwalia, V. K. (2021). "Green Chemistry: Environmentally Benign Reactions (Stetter Reaction Applications)." DOKUMEN.PUB / Ane Books Pvt. Ltd.[Link][2]

  • Coates, W. J., et al. (1987). "Synthesis and cardiotonic activity of 6-aryl-4,5-dihydro-3(2H)-pyridazinones." Journal of Medicinal Chemistry, 30(2), 224-229.[Link]

Sources

Method

Application Note: Scalable Synthesis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid

Executive Summary Target Molecule: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid CAS: 1284376-94-8 Application: Pharmaceutical intermediate (e.g., for Neprilysin inhibitors, non-steroidal anti-androgens, or specialized p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid CAS: 1284376-94-8 Application: Pharmaceutical intermediate (e.g., for Neprilysin inhibitors, non-steroidal anti-androgens, or specialized peptidomimetics).[1]

This application note details a scalable, high-fidelity synthesis route for 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid . While traditional Friedel-Crafts acylation strategies fail due to the deactivating nature of the nitro group and poor regioselectivity, this protocol utilizes the Stetter Reaction .[1] This "Umpolung" strategy enables the direct coupling of 4-nitrobenzaldehyde with ethyl crotonate , ensuring 100% regiocontrol for the 3-methyl isomer and compatibility with the nitro functionality.[1] The process is designed for scale-up, utilizing catalytic reagents and avoiding hazardous stoichiometric metal oxidants.[1]

Retrosynthetic Analysis & Strategy

The "Friedel-Crafts" Trap

A common misconception is to synthesize this molecule via Friedel-Crafts acylation of nitrobenzene with methylsuccinic anhydride.[1] This approach is non-viable for two reasons:

  • Electronic Deactivation: Nitrobenzene is too electron-deficient to undergo Friedel-Crafts acylation.[1]

  • Regio-Ambiguity: Acylation of benzene followed by nitration yields predominantly the meta-nitro isomer, not the required para-nitro target.[1] Furthermore, the reaction of methylsuccinic anhydride typically favors the formation of the 2-methyl isomer (attack at the less hindered carbonyl), whereas the target is the 3-methyl isomer.[1]

The Solution: Stetter Reaction (Conjugate Addition of Acyl Anion)

The superior route employs the Stetter reaction, where 4-nitrobenzaldehyde is converted into a nucleophilic acyl equivalent (Breslow intermediate) by a thiazolium carbene catalyst.[1] This nucleophile attacks the


-position of ethyl crotonate.[1]
  • Starting Materials: 4-Nitrobenzaldehyde + Ethyl Crotonate.[1]

  • Key Transformation: 1,4-Addition of an acyl anion to an

    
    -unsaturated ester.[1]
    
  • Regiocontrol: The structure of ethyl crotonate (

    
    ) dictates the position of the methyl group.[1] Attack occurs at the 
    
    
    
    -carbon (bearing the methyl), unequivocally generating the 3-methyl backbone.[1]

Retrosynthesis Target 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Ester Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate Target->Ester Hydrolysis (H+) Aldehyde 4-Nitrobenzaldehyde Ester->Aldehyde Stetter Reaction (Thiazolium Cat.) Crotonate Ethyl Crotonate Ester->Crotonate Michael Acceptor

Caption: Retrosynthetic logic prioritizing the Stetter reaction for absolute regiocontrol.

Detailed Experimental Protocol

Phase 1: Stetter Coupling (Synthesis of Ethyl Ester Intermediate)[1]

Principle: A N-Heterocyclic Carbene (NHC) or Thiazolium salt catalyzes the "Umpolung" of the aldehyde.[1] The resulting acyl anion attacks the Michael acceptor (ethyl crotonate).[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Nitrobenzaldehyde 1.0 Substrate (Electrophile -> Nucleophile)
Ethyl Crotonate 1.2 Michael Acceptor
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride 0.1 Pre-catalyst
Triethylamine (TEA) 0.8 Base (Generates Carbene)

| Ethanol (Abs.) | 10 Vol | Solvent |[1]

Step-by-Step Procedure:

  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Charge the flask with 4-Nitrobenzaldehyde (1.0 eq) and 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 eq).

  • Solvation: Add Absolute Ethanol (10 volumes relative to aldehyde mass). Stir to suspend.

  • Activation: Add Triethylamine (0.8 eq) in one portion. The mixture may darken, indicating ylide formation.[1]

  • Addition: Add Ethyl Crotonate (1.2 eq) via addition funnel over 10 minutes.

  • Reaction: Heat the mixture to reflux (78°C) . Maintain reflux for 12–16 hours .

    • Process Control (IPC): Monitor by HPLC/TLC.[1] Disappearance of aldehyde is the key metric.[1]

    • Side Reaction Check: Watch for 4,4'-dinitrobenzoin (homocoupling).[1] If prevalent, reduce aldehyde concentration by slow addition in future runs.[1]

  • Workup:

    • Cool reaction mass to Room Temperature (RT).[1]

    • Concentrate ethanol under reduced pressure (Rotavap) to ~20% volume.[1]

    • Dilute with Ethyl Acetate and wash with 1N HCl (to remove TEA and catalyst), then Saturated NaHCO3 , then Brine .[1]

    • Dry organic layer over

      
      , filter, and concentrate to yield the crude keto-ester.[1]
      
  • Purification: Recrystallize from Ethanol/Hexane or use as-is for hydrolysis if purity >90%.

Phase 2: Hydrolysis (Ester to Acid)[1]

Principle: Acid-catalyzed hydrolysis is preferred over basic hydrolysis to minimize potential retro-Michael or degradation reactions of the nitro group, although mild basic hydrolysis (LiOH) is also viable.[1]

Reagents:

  • Crude Keto-Ester (from Phase 1)[1]

  • Acetic Acid / HCl (1:1 mixture) or 2N NaOH (followed by acidification)[1]

Step-by-Step Procedure (Acidic Method):

  • Dissolution: Dissolve the crude ester in Glacial Acetic Acid (5 Vol).

  • Hydrolysis: Add 6N HCl (2 Vol).

  • Heating: Heat to 90°C for 4–6 hours.

    • IPC:[1][2] Monitor consumption of ester.[1]

  • Isolation:

    • Cool to RT. Pour the mixture into Ice Water (20 Vol).

    • The product should precipitate as a solid.[1]

    • Stir for 1 hour to ensure granulation.

  • Filtration: Filter the solid. Wash with cold water until pH of filtrate is neutral.[1]

  • Drying: Dry in a vacuum oven at 45°C.

  • Final Purification: Recrystallize from Ethyl Acetate/Heptane to achieve >98% purity.

Process Safety & Scalability Insights

Thermal Safety (DSC)
  • Nitro Compounds: 4-Nitrobenzaldehyde and the product contain nitro groups, which are energetic.[1]

  • Recommendation: Perform Differential Scanning Calorimetry (DSC) on the final product and reaction residue before scaling beyond 100g.[1] Ensure no exotherms exist below 200°C.[1]

Impurity Management[1]
  • Benzoin Condensation: The homocoupling of 4-nitrobenzaldehyde yields 4,4'-dinitrobenzoin.[1]

    • Mitigation: Use a slight excess of Ethyl Crotonate.[1] Ensure efficient stirring.

  • Regioisomers: The Stetter reaction with crotonate is highly specific for the 3-methyl isomer.[1] The 2-methyl isomer is virtually absent unless methacrylate impurities are present in the starting material.[1]

Atom Economy[1]
  • The Stetter route is 100% atom economic in the coupling step (excluding the catalyst base).[1]

  • It avoids the generation of stoichiometric aluminum waste associated with Friedel-Crafts chemistry.[1]

Analytical Specifications

Table 1: Key Analytical Markers

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow powder
Identity

-NMR (DMSO-

)

8.3 (d, 2H, Ar-NO2), 8.1 (d, 2H, Ar-CO), 3.8 (m, 1H, CH-Me), 2.6 (m, 2H, CH2), 1.1 (d, 3H, Me).[1]
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Mass Spec LC-MS (ESI-)[M-H]- = 236.2

Visual Workflow

Workflow cluster_0 Phase 1: Stetter Coupling cluster_1 Phase 2: Hydrolysis Start 4-Nitrobenzaldehyde + Ethyl Crotonate Cat Add Thiazolium Cat. + TEA / EtOH Start->Cat Reflux Reflux 12-16h (C-C Bond Formation) Cat->Reflux Workup1 Acid Wash & Concentration Reflux->Workup1 Intermediate Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate Workup1->Intermediate Hydrolysis Hydrolysis (HCl / AcOH or NaOH) Intermediate->Hydrolysis Precip Quench in Ice Water (Precipitation) Hydrolysis->Precip Filter Filtration & Drying Precip->Filter Final 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Filter->Final

Caption: Process flow diagram for the two-step synthesis via Stetter coupling and hydrolysis.

References

  • Stetter Reaction Overview: Stetter, H. (1976).[1] "The Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Principle of Synthetic Organic Chemistry". Angewandte Chemie International Edition, 15(11), 639–647.[1] Link[1]

  • Catalyst Selection: Enders, D., et al. (2007).[1] "The Stetter Reaction".[1][2][3][4][5][6] Accounts of Chemical Research, 37(8), 534–541.[1] Link[1]

  • Regioselectivity in Stetter Reactions: Ciganek, E. (1995).[1] "The Stetter Reaction".[1][2][3][4][5][6] Organic Reactions, 47, 1–274.[1] Link[1]

  • Target Molecule Data: "3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid". PubChem Compound Summary. National Center for Biotechnology Information.[1] Link

  • Nitrobenzaldehyde Reactivity: Scheidt, K. A., et al. (2004).[1] "N-Heterocyclic Carbene-Catalyzed Reactions of alpha-Haloaldehydes". Journal of the American Chemical Society.[1] (Contextualizing reactivity of electron-poor aldehydes). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

Welcome to the technical support center for the synthesis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS 1284376-94-8)[1][2]. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS 1284376-94-8)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this two-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach moves beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible workflow.

The synthesis of this target molecule is primarily a tale of two classic reactions: a Friedel-Crafts acylation to form the carbon skeleton, followed by a regiochemically challenging electrophilic aromatic nitration. Success hinges on rigorous control of reaction conditions at each stage.

Overall Synthesis Workflow

The process involves the Friedel-Crafts acylation of benzene with methylsuccinic anhydride to form the intermediate, 3-methyl-4-phenyl-4-oxobutanoic acid. This intermediate is then nitrated to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Electrophilic Nitration Benzene Benzene Intermediate 3-Methyl-4-phenyl-4-oxobutanoic acid Benzene->Intermediate Acylation Anhydride Methylsuccinic Anhydride Anhydride->Intermediate Catalyst1 AlCl₃ (Lewis Acid) Catalyst1->Intermediate FinalProduct 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Intermediate->FinalProduct Nitration NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->FinalProduct Isomers Isomeric Byproducts (meta, ortho) FinalProduct->Isomers Separation Required

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Part 1: Friedel-Crafts Acylation

This step forges the initial C-C bond between the aromatic ring and the anhydride. While reliable, it is highly sensitive to procedural errors.

Q1: My Friedel-Crafts reaction has failed or resulted in a very low yield. What are the most common causes?

A1: This is a frequent issue, typically pointing to one of three areas: catalyst deactivation, incorrect stoichiometry, or poor reagent quality.

  • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Any water present in the glassware, solvent, or reagents will hydrolyze the AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use a high-purity, anhydrous grade of solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires stoichiometric amounts (or a slight excess) of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃. This complexation deactivates both the catalyst and the product ring towards further reactions.[3]

    • Solution: Use at least 2.2 equivalents of AlCl₃: one equivalent to activate the anhydride and another to complex with the resulting ketone carbonyl group. The final complex is hydrolyzed during the aqueous workup.

  • Poor Reagent Quality: The methylsuccinic anhydride should be pure and free from the corresponding dicarboxylic acid, which can inhibit the reaction.

    • Solution: Use freshly opened anhydride or purify older stock by recrystallization if its purity is in doubt.

FC_Troubleshooting Start Low / No Yield in Friedel-Crafts Acylation Check_Moisture Were anhydrous conditions strictly maintained? Start->Check_Moisture Check_Stoichiometry Was AlCl₃ used in stoichiometric excess (>2 eq)? Check_Moisture->Check_Stoichiometry Yes Solution_Moisture Solution: Oven-dry all glassware. Use anhydrous solvents and an inert atmosphere. Check_Moisture->Solution_Moisture No Check_Reagents Are reagents (anhydride, solvent) pure and dry? Check_Stoichiometry->Check_Reagents Yes Solution_Stoichiometry Solution: Recalculate and use >2 equivalents of fresh AlCl₃. Check_Stoichiometry->Solution_Stoichiometry No Solution_Reagents Solution: Use fresh or purified reagents. Check_Reagents->Solution_Reagents No Success Improved Yield Check_Reagents->Success Yes Solution_Moisture->Success Solution_Stoichiometry->Success Solution_Reagents->Success

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

Q2: During workup, I'm struggling with a persistent emulsion that makes phase separation impossible. How can this be resolved?

A2: This is caused by the highly exothermic reaction of excess AlCl₃ with water, which forms aluminum hydroxides.

  • Solution: The key is to perform a controlled quench. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3][4] The acid ensures that aluminum salts remain dissolved as soluble chloro-complexes rather than precipitating as gelatinous hydroxides.

Part 2: Electrophilic Nitration

This step introduces the nitro group. The primary challenge is achieving the desired para-regioselectivity on a deactivated aromatic ring.

Q1: My main product is the meta-nitro isomer, not the desired para-isomer. How can I improve the yield of the para product?

A1: This is the central challenge of this synthesis. The acyl group attached to the benzene ring is a powerful electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position.[5] Obtaining the para isomer as the major product is difficult under standard nitrating conditions.

  • Controlling Reaction Conditions: While the meta isomer is electronically favored, the steric bulk of the acyl-butanoic acid chain may provide a slight preference for the less hindered para position.

    • Temperature: Lowering the reaction temperature (e.g., -10°C to 0°C) can sometimes increase selectivity by favoring the transition state with the lowest activation energy, which may be the one leading to the para product. High temperatures reduce selectivity.[6]

    • Order of Addition: Add the nitrating mixture dropwise to the solution of the keto acid, not the other way around. This maintains a low concentration of the nitronium ion (NO₂⁺) and can help minimize side reactions.[6]

  • Purification is Key: It is highly probable that you will obtain a mixture of isomers. The strategy then shifts from preventing the formation of the meta isomer to efficiently separating it from the desired para product.

    • Solution: Utilize column chromatography or fractional crystallization. The difference in polarity and crystal packing between the meta and para isomers should allow for effective separation. High-performance liquid chromatography (HPLC) is an excellent tool for analyzing the isomer ratio and guiding purification efforts.

Q2: My reaction is producing significant amounts of dinitro byproducts, lowering the yield of the desired mononitrated product.

A2: Over-nitration occurs when the reaction is too vigorous or runs for too long.[6] The initially formed mononitro product is further nitrated.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature rigorously, often below 10°C. Nitration is highly exothermic, and temperature spikes will lead to over-nitration.[6][7] Use an ice-salt or dry ice/acetone bath for cooling.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.

    • Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.

Nitration_Control Start Nitration Reaction Conditions Key Parameters Start->Conditions Temp Temperature Conditions->Temp Time Reaction Time Conditions->Time Stoich Stoichiometry (HNO₃) Conditions->Stoich Para Para-Selectivity (Improved Ratio) Temp->Para Over Over-nitration (Dinitro Products) Temp->Over Too High Meta Poor Selectivity (Meta Isomer) Temp->Meta Too High Time->Over Too Long Stoich->Over Too High Outcome Desired Outcome Mono Mono-nitration (High Yield) Mono->Outcome Para->Outcome Problem Common Issues

Caption: Relationship between reaction parameters and outcomes in nitration.

Q3: Are there alternative nitrating agents that might offer better selectivity?

A3: Yes, while mixed acid (HNO₃/H₂SO₄) is common, other reagents can be explored, especially for sensitive or deactivated substrates.

  • Nitronium Salts: Reagents like nitronium tetrafluoroborate (NO₂BF₄) can sometimes offer milder conditions and different selectivity profiles.

  • Dinitrogen Pentoxide (N₂O₅): This is a powerful and clean nitrating agent that may provide better results in specific cases.[6]

  • Acetic Anhydride/Nitric Acid: This mixture generates acetyl nitrate, a less aggressive nitrating species, which could potentially improve para-selectivity.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-4-phenyl-4-oxobutanoic acid
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂). Place the flask under an inert atmosphere (N₂ or Ar).

  • Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.). In the dropping funnel, prepare a solution of methylsuccinic anhydride (1.0 eq.) in anhydrous benzene (ensure benzene is the limiting reagent).

  • Reaction: Cool the flask containing AlCl₃ in an ice bath. Slowly add the methylsuccinic anhydride solution from the dropping funnel over 30-45 minutes with vigorous stirring.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 60-70°C) for 1-2 hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with constant, vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Synthesis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid
  • Setup: In a clean, dry flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 3-methyl-4-phenyl-4-oxobutanoic acid (1.0 eq.) in concentrated sulfuric acid (H₂SO₄). Cool this solution in an ice-salt bath to -5°C.

  • Nitrating Mixture: In the dropping funnel, prepare a cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq.) and concentrated sulfuric acid (H₂SO₄).

  • Reaction: Add the nitrating mixture dropwise to the stirred keto acid solution, ensuring the internal temperature does not rise above 5°C. The rate of addition should be very slow.

  • Completion: After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice with stirring. A solid precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product will be a mixture of isomers. Purify by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or fractional crystallization to isolate the desired para-isomer.

Data Summary Table

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Key Role
BenzeneC₆H₆78.11Aromatic Substrate
Methylsuccinic AnhydrideC₅H₆O₃114.10Acylating Agent
Aluminum Chloride (AlCl₃)AlCl₃133.34Lewis Acid Catalyst
3-Methyl-4-phenyl-4-oxobutanoic acidC₁₁H₁₂O₃192.21Intermediate
Nitric Acid (HNO₃)HNO₃63.01Nitrating Agent
Sulfuric Acid (H₂SO₄)H₂SO₄98.08Acid Catalyst/Solvent
Final Product C₁₁H₁₁NO₅ 237.21 Target Molecule

References

Sources

Optimization

Technical Support Center: Separation of Ortho and Para Isomers in Friedel-Crafts Acylation of Toluene Derivatives

Welcome to the technical support center for the separation of ortho and para isomers in the Friedel-Crafts acylation of toluene derivatives. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation of ortho and para isomers in the Friedel-Crafts acylation of toluene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions (FAQs) related to the challenges encountered during the synthesis and purification of these valuable chemical intermediates.

Introduction: The Challenge of Isomer Separation

The Friedel-Crafts acylation of toluene and its derivatives is a cornerstone of organic synthesis, enabling the formation of key carbon-carbon bonds to produce aryl ketones.[1][2] The methyl group of toluene is an ortho, para-directing activator in electrophilic aromatic substitution.[3] However, this directing effect often leads to the formation of a mixture of ortho and para isomers. Due to the steric hindrance imposed by the bulky acyl group, the para position is generally favored.[3] Despite this, achieving high para-selectivity and subsequently separating the residual ortho isomer can be a significant challenge due to their similar physical properties, such as boiling points.[4] This guide provides practical solutions and theoretical insights to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Para-Selectivity (High Ortho-Isomer Formation)

Q1: My Friedel-Crafts acylation of toluene is producing a higher than expected amount of the ortho-isomer. What factors could be causing this, and how can I improve para-selectivity?

A1: Low para-selectivity can be attributed to several factors, primarily related to reaction kinetics, thermodynamics, and the nature of the catalyst. Here are the most common culprits and how to address them:

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity.

    • Causality: At elevated temperatures, the kinetic barrier for the formation of the sterically more hindered ortho-isomer can be more easily overcome. Thermodynamic control may also shift the isomer distribution.

    • Solution: Conduct the reaction at a lower temperature, typically between 0°C and room temperature.[5][6] Cooling the reaction mixture in an ice bath during the addition of reagents is a common practice to control the exothermic reaction and improve selectivity.[1][5]

  • Choice of Lewis Acid Catalyst: The nature and amount of the Lewis acid can influence the steric bulk of the electrophile.

    • Causality: A larger, bulkier electrophile-catalyst complex will experience greater steric hindrance at the ortho-position of toluene, thus favoring para-substitution.

    • Solution: While AlCl₃ is common, experimenting with other Lewis acids that might form bulkier complexes could be beneficial. Additionally, ensuring a stoichiometric amount of the Lewis acid is crucial, as the product ketone forms a complex with the catalyst, which can influence the reaction environment.[2][6]

  • Solvent Effects: The polarity of the solvent can impact the reaction pathway.

    • Causality: In some cases, non-polar solvents can favor the kinetically controlled product, which may not always be the desired para-isomer.[7]

    • Solution: Experiment with different anhydrous solvents. Dichloromethane is a commonly used solvent for these reactions.[1][5]

  • Order of Reagent Addition: The sequence of adding reactants can affect the formation of the active electrophile.

    • Causality: Pre-complexing the acylating agent with the Lewis acid before the addition of toluene ensures the formation of the acylium ion, which is the key electrophile.[3]

    • Solution: A standard and effective procedure is to first suspend the anhydrous Lewis acid (e.g., AlCl₃) in the anhydrous solvent, cool the mixture, and then slowly add the acylating agent (e.g., acetyl chloride).[1][5] Following this, the toluene is added dropwise to the formed electrophile-catalyst complex.

Issue 2: Difficulty in Separating Ortho and Para Isomers by Crystallization

Q2: I am struggling to separate the ortho and para isomers of my acylated toluene derivative by crystallization. The isomers either co-crystallize or the yield of the pure para-isomer is very low. What can I do?

A2: The separation of ortho and para isomers by crystallization can be challenging due to their similar structures and physical properties. Here are several strategies to improve separation:

  • Solvent Screening: The choice of solvent is critical for successful crystallization.

    • Causality: An ideal crystallization solvent will dissolve the compound when hot but have limited solubility when cold. Crucially, it should exhibit a significant solubility difference between the ortho and para isomers at lower temperatures.

    • Solution: Conduct small-scale solvent screening with a variety of solvents of different polarities (e.g., hexane, ethanol, isopropanol, ethyl acetate, and mixtures thereof). The para-isomer, being more symmetrical, often has a higher melting point and lower solubility than the ortho-isomer, which can be exploited.

  • Slow Cooling: Rapid cooling often leads to the trapping of impurities and the formation of small, impure crystals.

    • Causality: Slow cooling allows for the gradual and selective formation of a more stable crystal lattice, which is typically that of the less soluble para-isomer.

    • Solution: After dissolving your product mixture in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature without disturbance. Subsequently, you can place it in a refrigerator or ice bath to maximize the yield of the crystallized product.[8]

  • Seeding: Introducing a pure crystal of the desired isomer can initiate crystallization.

    • Causality: A seed crystal provides a template for crystal growth, promoting the crystallization of the desired isomer and preventing the solution from becoming excessively supersaturated, which can lead to rapid, non-selective precipitation.

    • Solution: If you have a small amount of the pure para-isomer, add a single, tiny crystal to the cooled, saturated solution to induce crystallization.[8]

  • Fractional Crystallization: This technique involves multiple crystallization steps to progressively enrich the desired isomer.

    • Causality: Each crystallization step will enrich the crystals in the less soluble component (typically the para-isomer) and the mother liquor in the more soluble component (the ortho-isomer).

    • Solution: Isolate the crystals from the first crystallization. Then, concentrate the mother liquor and cool it again to obtain a second crop of crystals. The purity of each crop should be checked (e.g., by GC or NMR), and the process can be repeated.

Issue 3: Ineffective Separation by Column Chromatography

Q3: My attempt to separate the ortho and para isomers using silica gel column chromatography resulted in poor resolution. What are the key parameters to optimize?

A3: Achieving good separation of closely related isomers like ortho and para-acylated toluenes by column chromatography requires careful optimization of several parameters.

  • Solvent System (Eluent): The polarity of the eluent is the most critical factor.

    • Causality: The isomers have slightly different polarities, and the eluent must be of an appropriate polarity to exploit this difference, allowing one isomer to travel down the column faster than the other.

    • Solution: Use a low-polarity solvent system, as the isomers themselves are not highly polar. A mixture of a non-polar solvent like hexane or petroleum ether with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. Perform thin-layer chromatography (TLC) with various solvent mixtures to identify the optimal eluent system that gives the best separation between the two isomer spots before attempting column chromatography.

  • Column Dimensions and Packing: A long, narrow column generally provides better resolution than a short, wide one.

    • Causality: A longer column increases the number of theoretical plates, providing more opportunities for the isomers to separate. Proper packing of the silica gel is essential to avoid channeling, which would lead to poor separation.

    • Solution: Use a column with a high length-to-diameter ratio. Ensure the silica gel is packed uniformly as a slurry to create a homogenous stationary phase.

  • Sample Loading: Overloading the column is a common cause of poor separation.

    • Causality: If too much sample is loaded, the bands of the isomers will be broad and will overlap as they travel down the column.

    • Solution: Load a small, concentrated band of your sample onto the top of the column. The amount of sample should typically be 1-5% of the weight of the silica gel used.

  • Flow Rate: The rate at which the eluent passes through the column can affect resolution.

    • Causality: A slower flow rate allows more time for the equilibrium between the stationary and mobile phases to be established, which can lead to better separation.

    • Solution: Adjust the flow rate to be slow and steady. Avoid excessively fast elution, which can cause the isomer bands to broaden and merge.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that dictate the ortho/para ratio in the Friedel-Crafts acylation of toluene?

A1: The ortho/para ratio is primarily governed by a combination of electronic and steric effects. The methyl group of toluene is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects. However, the steric bulk of the incoming acylium ion-Lewis acid complex plays a dominant role. This complex is large and experiences significant steric hindrance from the adjacent methyl group at the ortho positions, making the attack at the less hindered para position much more favorable.[3][9] Consequently, the para-isomer is typically the major product.

Q2: Why is a stoichiometric amount of Lewis acid catalyst required in Friedel-Crafts acylation, unlike in alkylation?

A2: In Friedel-Crafts acylation, the product is an aryl ketone. The carbonyl oxygen of the ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2][10] This complexation deactivates the product towards further acylation and also removes the catalyst from the reaction cycle.[2] Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is required to drive the reaction to completion. In contrast, during Friedel-Crafts alkylation, the catalyst is regenerated and can participate in multiple catalytic cycles.

Q3: Can I use carboxylic acids or anhydrides directly as acylating agents?

A3: Yes, it is possible to use carboxylic acids or anhydrides as acylating agents, often with a Brønsted acid or a milder Lewis acid catalyst, particularly when the aromatic ring is activated.[2][11] Using an acid anhydride like acetic anhydride is a common alternative to acetyl chloride.[12] These methods can be considered more "green" as they avoid the formation of HCl as a byproduct. However, the reactivity may be lower than with acyl chlorides, and higher temperatures might be required.

Q4: Which analytical techniques are most suitable for accurately quantifying the ortho/para isomer ratio?

A4: Several analytical techniques can be used for accurate quantification:

  • Gas Chromatography (GC): GC is an excellent method for separating and quantifying volatile isomers. With a suitable column, baseline separation of the ortho and para isomers can often be achieved, and the peak areas can be used to determine their relative amounts.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used to quantify the isomers.[14] A normal-phase or reverse-phase column can be used, and UV detection is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the isomer ratio. The signals for the aromatic protons and the methyl protons of the two isomers will appear at slightly different chemical shifts. By integrating the respective peaks, the ratio of the isomers can be calculated.[15]

Q5: Are there any safety precautions I should be aware of during Friedel-Crafts acylation?

A5: Yes, there are several important safety precautions:

  • Anhydrous Conditions: Lewis acids like aluminum chloride react violently with water in a highly exothermic reaction, releasing HCl gas.[15] All glassware must be thoroughly dried, and reagents and solvents must be anhydrous.[5][6] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosive Reagents: Acyl chlorides and Lewis acids are corrosive and moisture-sensitive.[5] They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reaction: The reaction is often exothermic, especially during the addition of reagents.[1][16] The reaction vessel should be cooled in an ice bath to control the temperature and prevent runaway reactions.

  • Quenching: The reaction is typically quenched by carefully and slowly pouring the reaction mixture into a mixture of ice and concentrated HCl.[1][3] This should be done in a fume hood as HCl gas will be evolved.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution in the Acylation of Toluene

CatalystAcylating AgentSolventTemperature (°C)Ortho:Para Ratio (approx.)Reference
AlCl₃Acetyl ChlorideDichloromethane05:95[3][5]
AlCl₃Acetic AnhydrideToluene90<1:20[12]
FeCl₃Aromatic Acyl ChloridesPropylene Carbonate80Exclusively para
ZeolitesAcetic AnhydrideVariesVariesHigh para-selectivity[17]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene with Acetyl Chloride

This protocol describes a general method for the acetylation of toluene to yield a mixture of ortho- and para-methylacetophenone, with a high preference for the para-isomer.

Materials:

  • Anhydrous Toluene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).[6]

  • Catalyst Suspension: In the fume hood, charge the flask with anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.[3]

  • Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.[16]

  • Toluene Addition: After the formation of the acylium ion complex, add a solution of anhydrous toluene (1.0-1.2 equivalents) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture, ensuring the temperature remains low.[5]

  • Reaction: Allow the reaction to stir at 0°C or room temperature while monitoring its progress by TLC.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1][3] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[3]

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and brine.[3][5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product mixture of ortho- and para-methylacetophenone.[1]

Protocol 2: Purification of p-Methylacetophenone by Recrystallization

This protocol outlines a general procedure for the purification of the para-isomer from the crude product mixture obtained in Protocol 1.

Materials:

  • Crude product mixture from acylation

  • Selected recrystallization solvent (e.g., hexane or ethanol)

  • Erlenmeyer flask, hot plate, Buchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions until a saturated solution is obtained at the boiling point of thesolvent.[8]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Crystals of the less soluble p-methylacetophenone should start to form. If no crystals appear, gently scratch the inside of the flask with a glass rod or add a seed crystal.[8] Once crystallization begins, do not disturb the flask.

  • Chilling: To maximize the yield, cool the flask in an ice bath for about 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the ortho-isomer.

  • Drying: Dry the purified crystals. The purity can be checked by measuring the melting point and by GC or NMR analysis.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Suspend Anhydrous AlCl3 in Dry Solvent B Cool to 0°C A->B C Slowly Add Acyl Chloride B->C D Formation of Acylium Ion Complex C->D E Slowly Add Toluene Derivative D->E Electrophile Ready F Stir at Controlled Temperature E->F G Monitor by TLC F->G H Quench with Ice/HCl G->H Reaction Complete I Extract with Organic Solvent H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Crude Product (Ortho/Para Mixture) K->L M Separation Technique L->M Isolate Target Isomer N Crystallization M->N O Column Chromatography M->O P Pure Para Isomer N->P O->P

Caption: Experimental workflow for Friedel-Crafts acylation and isomer separation.

Isomer_Separation_Logic cluster_crystallization Crystallization cluster_chromatography Column Chromatography start Crude Mixture (Ortho & Para Isomers) dissolve Dissolve in Minimum Hot Solvent start->dissolve Option 1 load Load Sample on Column start->load Option 2 cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter crystals Crystals (Enriched in Para) filter->crystals Solid mother_liquor Mother Liquor (Enriched in Ortho) filter->mother_liquor Liquid elute Elute with Optimized Solvent load->elute collect Collect Fractions elute->collect para_fraction Early Fractions (Pure Para) collect->para_fraction Separated ortho_fraction Later Fractions (Pure Ortho) collect->ortho_fraction Separated

Caption: Logic diagram for the separation of ortho and para isomers.

References

Sources

Troubleshooting

Solving solubility issues of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid in ethanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid in ethanol. Here, we ad...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid in ethanol. Here, we address common issues with practical, evidence-based solutions and explain the underlying scientific principles to empower your experimental success.

Troubleshooting Guide

This section is designed to provide immediate, actionable solutions to specific problems you may encounter during the dissolution of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid in ethanol.

Question: My 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid is not dissolving in ethanol at room temperature. What are my next steps?

Answer:

Initial insolubility at room temperature is a common observation for complex organic molecules. The molecular structure of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, which includes a non-polar aromatic ring and a more polar carboxylic acid group, contributes to this behavior.[1][2] The principle of "like dissolves like" governs solubility, and while ethanol has both polar and non-polar characteristics, overcoming the crystal lattice energy of the solid compound may require additional energy input.

Here is a systematic approach to address this issue:

1. Gentle Heating: The solubility of most solids in liquids increases with temperature.[3][4][5] This is because the added thermal energy increases the kinetic energy of the solvent molecules, allowing them to more effectively break down the solute's crystal lattice structure.[3][6]

  • Protocol:

    • Place your ethanol-compound mixture in a sealed container (to prevent solvent evaporation) within a water bath.

    • Gradually increase the temperature of the water bath, not exceeding 40-50°C.

    • Continuously stir or agitate the mixture.

    • Visually monitor for dissolution.

2. Sonication: Sonication utilizes high-frequency sound waves to agitate particles in a solution.[7] This process, known as acoustic cavitation, creates and collapses microscopic bubbles, generating localized high-pressure and high-temperature zones that can break apart solute aggregates and enhance solvent-solute interactions.[7][8][9]

  • Protocol:

    • Place your sample vial in a sonicator bath.

    • Sonicate in short bursts (e.g., 2-5 minutes) to avoid excessive heating of the solvent.

    • After each burst, visually inspect the solution for any signs of dissolution.

3. pH Adjustment: As a carboxylic acid, the solubility of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid can be significantly increased by converting it to its more polar salt form.[10][11][12][13] This is achieved by adding a base to deprotonate the carboxylic acid group.

  • Protocol:

    • While stirring, add a small amount of a suitable base (e.g., a dilute ethanolic solution of sodium hydroxide or triethylamine) dropwise to your mixture.

    • Monitor the pH of the solution. An increase in pH will indicate the deprotonation of the carboxylic acid.

    • Continue adding the base until the compound dissolves. Be mindful that altering the pH may affect downstream applications.

Method Principle Advantages Considerations
Gentle Heating Increases kinetic energy of solvent molecules.[3]Simple and effective for many compounds.Risk of compound degradation at higher temperatures; solvent evaporation.
Sonication Acoustic cavitation breaks apart solute aggregates.[8][9]Can be very effective for stubborn solutes; minimizes bulk heating.May not be sufficient on its own; potential for aerosolization.
pH Adjustment Converts the carboxylic acid to its more soluble salt form.[10][11]Highly effective for acidic compounds.Alters the chemical nature of the compound; may interfere with subsequent reactions.

Below is a decision-making workflow to guide you through these troubleshooting steps:

Caption: Troubleshooting workflow for dissolving 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid in ethanol.

Question: After successfully dissolving the compound with heat, it precipitates out of the solution as it cools. How can I prevent this?

Answer:

This phenomenon, known as recrystallization, occurs when a solution becomes supersaturated as the temperature decreases. The solubility of the compound is lower at room temperature, and the excess solute comes out of the solution.

To maintain a stable solution at room temperature, you can consider the following:

  • Co-solvents: The addition of a small amount of a more polar or a better solubilizing agent can help keep the compound in solution. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are powerful organic solvents that can be used in small percentages as co-solvents with ethanol.[14]

  • Maintain a Slightly Elevated Temperature: If your experimental setup allows, maintaining the solution at a slightly elevated temperature (e.g., 30-35°C) might be sufficient to prevent precipitation.

  • pH Adjustment: As mentioned previously, converting the acid to its salt form will significantly increase its stability in solution, even at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid that influence its solubility in ethanol?

A1: The solubility of this compound is a balance of its different structural components:

  • Carboxylic Acid Group (-COOH): This is a polar group capable of hydrogen bonding with ethanol, which promotes solubility.[2][15]

  • Aromatic Ring (4-nitrophenyl): This part of the molecule is relatively non-polar and bulky, which can hinder solubility in more polar solvents.[1]

  • Keto Group (C=O) and Methyl Group (-CH3): These groups add to the overall molecular size and can influence crystal packing, which in turn affects how easily the solvent can solvate the molecule.

Ethanol is a good initial choice of solvent because its hydroxyl group can interact with the polar carboxylic acid, and its ethyl group can interact with the non-polar aromatic ring.[2]

Q2: Can I use a different alcohol, like methanol or isopropanol?

A2: Yes, other alcohols can be used, and their effectiveness will depend on their polarity.

  • Methanol: Being more polar than ethanol, it may be slightly better at solvating the carboxylic acid group.

  • Isopropanol: Being less polar than ethanol, it might be more effective at solvating the non-polar aromatic portion of the molecule.

The principle of "like dissolves like" suggests that a solvent with a polarity that best matches the overall polarity of the solute will be the most effective. Experimenting with different alcohols or mixtures of alcohols could yield better results.

Q3: Are there any safety precautions I should take when heating ethanol?

A3: Absolutely. Ethanol is flammable. When heating, always use a water bath or a heating mantle with a temperature controller. Never heat ethanol over an open flame. Ensure your work is conducted in a well-ventilated area or a fume hood to avoid the inhalation of ethanol vapors.

Q4: Will pH adjustment interfere with my downstream biological assays?

A4: It is highly likely. Changing the pH will not only alter the chemical form of your compound of interest but can also significantly impact the pH of your final assay medium. This can affect cell viability, enzyme activity, and protein stability. If you must use pH adjustment to dissolve your compound, it is crucial to include a vehicle control in your experiments (i.e., the solvent with the pH-adjusting agent but without your compound) to account for any effects of the pH change itself.

References

  • Current time information in Texas County, US. (n.d.). Google.
  • Envirostar. (2023a, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • Mach Technologies. (2024, January 3). How Temperature Affects the Ethanol Extraction Process.
  • Envirostar. (2023b, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
  • Sigma-Aldrich. (n.d.). 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Methods of solubility enhancements. (n.d.). SlideShare.
  • ChemScene. (n.d.). 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.
  • Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. (n.d.). Neuroquantology.
  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. (n.d.).
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
  • Anax Laboratories. (n.d.). 4-(4-amino-3-nitrophenyl)-3-methyl-4-oxobutanoic acid.
  • Hit2Lead. (n.d.). BB-5876317.
  • BLDpharm. (n.d.). 1284376-94-8|3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid.
  • Veeprho. (2025, August 3). Power of Sonication in Pharma Industry.
  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.
  • Melt Sonocrystallization A Novel Technique of Solubility Enhancement. (2020, September 24). International Journal of Pharmaceutical Sciences Review and Research.
  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. In StatPearls.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • How will you increase the solubility of organic compounds in water? (2021, July 17). Quora.
  • Chapter 13 Carboxylic Acids. (n.d.).
  • Pearson. (2024, August 4). Given the data in Problem 47:b. What pH would you make the water...
  • ChemicalBook. (n.d.). CAS 73942-87-7: 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • ChemicalBook. (2025, September 25). 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.
  • New Directions. (2022, March 23). An Introduction to pH, pH Adjusting and Formulating with Cosmetic Acids.
  • ChemScene. (n.d.). 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.
  • Homework.Study.com. (n.d.). Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Phenols, ArOH, are...
  • CymitQuimica. (n.d.). CAS 830-03-5: Acetic acid, 4-nitrophenyl ester.
  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification).
  • FooDB. (2010, April 8). Showing Compound 3-Methyl-2-oxobutanoic acid (FDB012250).
  • TCI Chemicals. (n.d.). 7,8-Dimethoxy-1H-benzo[d]azepin-2(3H)-one.
  • CHAPTER 17. (n.d.).
  • Chemistry LibreTexts. (2022, October 27). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization.
  • ResearchGate. (2014, June 17). How can I dissolve poly-alcohol or poly-carboxylic acid?
  • Chemguide. (n.d.). carboxylic acids as acids.
  • Chapter III : Alcohols, carboxylic and amine functions. (n.d.).
  • Chemsrc. (2025, December 1). 3-methyl-4-oxobutanoic acid.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Amino-3-nitrophenyl)-3-methyl-4-oxobutanoic acid. In PubChem.
  • Reddit. (2019, April 18). Isolation of a Carboxylic acid.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.
  • National Center for Biotechnology Information. (n.d.). (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride. In PubChem.
  • Pharmaffiliates. (n.d.). 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.
  • ChemicalBook. (n.d.). 6531-13-1(1-(4-NITROPHENYL)ETHANOL) Product Description.

Sources

Optimization

Minimizing side reactions during hydrazine cyclization of keto-acids

Case ID: HYD-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Minimizing Side Reactions & Optimizing Yield Introduction: The Cyclization Paradox Welcome to the Technical Support Center. You a...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HYD-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Minimizing Side Reactions & Optimizing Yield

Introduction: The Cyclization Paradox

Welcome to the Technical Support Center. You are likely here because your hydrazine cyclization—theoretically a simple condensation—has yielded a complex mixture of oligomers, azines, or uncyclized intermediates.

The reaction of


- or 

-keto acids with hydrazine to form pyridazinones or phthalazinones is governed by a delicate balance between nucleophilicity and basicity . Hydrazine (

) is a potent nucleophile (the

-effect), but it is also bifunctional. The primary failure mode in these reactions is not lack of reactivity, but uncontrolled reactivity.

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks that cause side reactions.

Module 1: Stoichiometry & Reagent Control (The "Azine" Trap)

User Issue: "I am seeing a yellow/orange precipitate instead of my expected white/off-white lactam product. NMR shows a complex mixture."

Diagnosis: You have likely formed an azine (dimer) instead of the desired hydrazone intermediate.

The Mechanism of Failure

Hydrazine is bifunctional. In the presence of excess keto-acid (or local excess due to poor mixing), the newly formed hydrazone (


) remains nucleophilic and attacks a second molecule of keto-acid before it can cyclize.



Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Order of Addition Inverse Addition Crucial: Add the Keto-Acid solution dropwise into the Hydrazine solution. This ensures

is always in vast molar excess relative to the incoming ketone, statistically favoring hydrazone formation over azine coupling.
Stoichiometry 1.2 – 2.0 Equivalents A slight excess of hydrazine drives the equilibrium forward and suppresses azine formation.
Concentration High Dilution (<0.1 M) Lower concentrations reduce the rate of bimolecular side reactions (azine formation) while affecting the unimolecular cyclization rate less significantly.
Visualizing the Pathway

ReactionPathways Start Keto-Acid + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Fast Nucleophilic Attack Cyclized Cyclized Product (Pyridazinone/Lactam) Hydrazone->Cyclized Intramolecular Ring Closure Azine Azine (Dimer Side Product) Hydrazone->Azine + Keto-Acid (Excess Ketone) Reduction Wolff-Kishner Byproduct (Alkane) Hydrazone->Reduction High Temp / Base (>150°C)

Figure 1: Reaction landscape showing the competition between the desired intramolecular cyclization and the intermolecular azine formation.

Module 2: Thermodynamics & Kinetics (Stalled Reactions)

User Issue: "My reaction stops at the open-chain hydrazone. Ring closure isn't happening."

Diagnosis: The cyclization step (amide/hydrazide bond formation) is thermodynamically favored but kinetically slow, often requiring acid catalysis or water removal.

The "Push-Pull" Solution

The ring closure involves the attack of the terminal amino group (


) on the carboxylic acid (or ester). This is a dehydration reaction.

Q: Should I use Hydrazine Hydrate or Hydrazine Salts?

  • Hydrazine Hydrate (

    
    ):  Basic.[1] Good for initial nucleophilic attack but bad for activating the carboxylic acid.
    
  • Hydrazine Sulfate/Hydrochloride: Acidic. Excellent for protonating the carbonyl (catalysis), but requires buffering.

Recommended Workflow for Difficult Cyclizations:

  • Solvent Switch: If ethanol reflux (

    
    ) fails, switch to Acetic Acid  (
    
    
    
    ) or n-Butanol . The higher temperature overcomes the activation energy barrier. Acetic acid also acts as a catalyst.
  • Water Removal: Cyclization releases water. In reversible systems, water accumulation halts the reaction.

    • Lab Scale: Use a Dean-Stark trap with toluene/benzene.

    • Small Scale: Add molecular sieves or use anhydrous ethanol.

Module 3: Oxidation & Reduction (Impurity Profile)

User Issue: "I see gas evolution and loss of the carbonyl group."

Diagnosis: You have inadvertently triggered a Wolff-Kishner Reduction or Oxidation .

Wolff-Kishner Risk

If the reaction pH becomes too basic (e.g., using KOH or excess hydrazine hydrate without buffering) and the temperature is high, the hydrazone will release


 gas and reduce the ketone to a methylene group (

).
  • Prevention: Maintain pH < 10.[2] Avoid strong exogenous bases.

Oxidative Degradation

Hydrazine is a reducing agent, but it can be oxidized by air to diimide (


), which disproportionates or reduces alkenes.
  • Prevention: Always sparge reaction solvents with Nitrogen/Argon before adding hydrazine. Run the reaction under an inert atmosphere.

Module 4: Standardized Protocol (Self-Validating)

This protocol is designed to minimize azine formation and maximize cyclization.

Reagents:

  • 
    -Keto Acid (1.0 equiv)
    
  • Hydrazine Hydrate (1.5 equiv)

  • Solvent: Ethanol (or Acetic Acid for sluggish substrates)

Step-by-Step:

  • Preparation (The "Heel"): Charge the reaction vessel with Hydrazine Hydrate (1.5 equiv) and 50% of the total solvent volume. Cool to 0°C.

    • Why? Low temperature suppresses side reactions; having hydrazine present first ensures [Hydrazine] >> [Ketone].

  • Controlled Addition: Dissolve the Keto-Acid in the remaining solvent. Add this solution dropwise to the hydrazine solution over 30-60 minutes.

    • Validation: The solution should remain clear or pale. Immediate precipitation of yellow solids indicates azine formation (slow down addition).

  • The "Soak": Allow to stir at 0°C – RT for 1 hour.

    • Why? Ensures complete hydrazone formation before thermal stress.

  • Cyclization (Thermal Drive): Heat the mixture to reflux. Monitor by TLC/LC-MS.

    • Checkpoint: If intermediate hydrazone persists after 4 hours, add catalytic AcOH (if in EtOH) or switch solvent to n-Butanol.

  • Isolation: Cool to room temperature. The pyridazinone product often crystallizes out.

    • Purification: If the product is contaminated with hydrazine salts, wash the filter cake with dilute 1N HCl (hydrazines are basic; lactams are generally neutral/stable to dilute acid).

Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Precipitate Yellow/Orange Precipitate? Issue->Precipitate Stalled Reaction Stalled at Hydrazone? Issue->Stalled Gas Gas Evolution / Low Yield? Issue->Gas Solution1 Cause: Azine Formation Fix: Inverse Addition, Increase Hydrazine equiv. Precipitate->Solution1 Solution2 Cause: Incomplete Cyclization Fix: Switch to AcOH, Increase Temp, Remove Water Stalled->Solution2 Solution3 Cause: Wolff-Kishner / Oxidation Fix: Lower pH, Inert Atmosphere Gas->Solution3

Figure 2: Rapid diagnostic flowchart for common hydrazine cyclization failures.

References

  • BenchChem. A Comprehensive Guide to the Synthesis of Hydrazine Derivatives from Ketones. BenchChem Technical Guides.[3] Link

  • LibreTexts. Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction. Chemistry LibreTexts. Link

  • ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect Topics. Link

  • Ataman Kimya. Hydrazine Hydrate Safety and Applications. Ataman Chemicals Technical Data. Link

  • Organic Chemistry Portal. Wolff-Kishner Reduction Mechanism.[4]Link

Sources

Troubleshooting

Technical Support Center: Purity Optimization for 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid

Executive Summary & Molecule Analysis Target Molecule: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Chemical Class: -Keto Acid / Aroylpropionic Acid Derivative Critical Application: Intermediate for matrix metalloprotei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

Target Molecule: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Chemical Class:


-Keto Acid / Aroylpropionic Acid Derivative
Critical Application:  Intermediate for matrix metalloproteinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The Purity Paradox: Researchers frequently encounter "low purity" (85-90%) with this compound not due to random contamination, but due to structural isomerism inherent to its synthesis.[1] The two primary failure modes are Regioisomerism of the Alkyl Chain (2-methyl vs. 3-methyl) and Regioisomerism of the Aromatic Ring (meta-nitro vs. para-nitro).[1] Furthermore,


-keto acids exhibit ring-chain tautomerism , often appearing as "ghost" impurities in HPLC.[1]

This guide provides a root-cause analysis and purification protocols to breach the 98% purity threshold.

Diagnostic Troubleshooting (Q&A)

Category A: Synthetic Route & Regioselectivity

Q1: My HPLC shows two close-eluting major peaks (approx. 60:40 or 70:30 ratio). Is this the nitro-isomer? Diagnosis: Likely Chain Isomerism , not Nitro isomerism. Technical Insight: If you synthesized this via Friedel-Crafts acylation of benzene with methylsuccinic anhydride, the anhydride ring opening is not specific.[1]

  • Path A (Target): Nucleophilic attack at the less hindered carbonyl yields the 3-methyl isomer.[1]

  • Path B (Impurity): Attack at the hindered carbonyl yields the 2-methyl isomer (2-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid).[1] Corrective Action:

  • Solvent Switch: If using

    
    , switching from Nitrobenzene (favors 2-methyl) to Dichloromethane (DCM) or Benzene (favors 3-methyl) can shift the ratio, though mixtures are inevitable.[1]
    
  • Purification: These isomers separate poorly by flash chromatography.[1] Selective Crystallization from Toluene/Acetic Acid is required (See Protocol 1).[1]

Q2: I used standard nitration on the phenyl-keto acid precursor, but the product is yellow/orange and purity is stuck at 85%. Diagnosis: Ring Isomerism (The "Meta" Trap). Technical Insight: The ketone carbonyl group is a strong meta-director .[1] Direct nitration of 3-methyl-4-phenyl-4-oxobutanoic acid yields primarily the 3-nitro (meta) isomer, not the target 4-nitro (para) isomer.[1]

  • Observation: The 4-nitro isomer is often the minor product in direct nitration.[1] Corrective Action:

  • Stop Direct Nitration: You cannot force high para-selectivity on a deactivated ring.[1]

  • Route Change: Adopt the Acyl Chloride-Enolate Route . React p-Nitrobenzoyl chloride with an enolate of methyl succinate (or related propionate).[1] This guarantees the para-nitro position is fixed before the chain is built.[1]

Category B: Analytical Artifacts

Q3: My NMR is clean, but HPLC shows a broad tailing peak or a split peak. Is the compound decomposing? Diagnosis: Pseudo-Acid Tautomerism. Technical Insight:


-Keto acids exist in equilibrium between the open-chain keto-acid and the cyclic hydroxyl-lactone (pseudo-acid).[1]
  • Open Form: Free carboxylic acid + Ketone.[1]

  • Cyclic Form: 5-membered lactol ring.[1] On acidic HPLC columns, these forms interconvert, causing peak broadening.[1] Corrective Action:

  • Buffer Your Eluent: Use 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid to push the equilibrium fully to the open form or suppress ionization.[1]

  • Derivatization: Run the NMR in

    
     (favors open form) vs 
    
    
    
    (may show cyclic form).

Visualization of Impurity Pathways[1]

The following diagram illustrates the critical decision points in synthesis that lead to specific impurity profiles.

G cluster_0 Route A: Friedel-Crafts + Nitration cluster_1 Route B: Acyl Chloride Coupling (Recommended) StartA Benzene + Methylsuccinic Anhydride Intermediate Phenyl-Keto Acid Mixture StartA->Intermediate AlCl3 Nitration Nitration (HNO3/H2SO4) Intermediate->Nitration Impurity1 Impurity: 2-Methyl Isomer (Chain Regioisomer) Intermediate->Impurity1 Wrong Ring Opening Impurity2 Impurity: 3-Nitro (Meta) (Ring Regioisomer - MAJOR) Nitration->Impurity2 Meta-Directing Carbonyl TargetA Target: 4-Nitro (Para) (Minor Product) Nitration->TargetA Low Yield StartB p-Nitrobenzoyl Chloride Coupling Coupling with Methyl Succinate Enolate StartB->Coupling TargetB Target: 3-Methyl-4-(4-NO2) (High Regiochemical Purity) Coupling->TargetB Retains Para-Nitro

Caption: Figure 1. Impurity genesis in synthetic routes.[1] Route A generates difficult-to-separate isomers.[1] Route B preserves regiochemistry.[1]

Experimental Protocols for Purification

If you are stuck with a low-purity batch from Route A (Nitration), use this protocol to enrich the target isomer.[1]

Protocol 1: Selective Crystallization (Enrichment of Para-isomer)

Rationale: Para-substituted aromatics generally pack better in crystal lattices than meta-isomers, leading to higher melting points and lower solubility.[1]

  • Dissolution: Dissolve 10 g of crude solid in Acetic Acid (glacial) (approx. 50 mL) at 80°C.

  • Hot Filtration: Filter while hot to remove inorganic salts (

    
     residues).[1]
    
  • Cooling: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours. Do not use an ice bath immediately (rapid cooling traps the meta-isomer).[1]

  • Seeding: If available, seed with pure para-isomer crystals at 30°C.

  • Collection: Filter the precipitate. The solid is enriched in the para-isomer.[1]

  • Recrystallization 2: Recrystallize the solid from Toluene/Ethanol (9:1) .

    • Note: The meta-isomer is more soluble in toluene.[1]

Protocol 2: Analytical HPLC Method

Use this method to definitively separate the 2-methyl/3-methyl and meta/para isomers.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 10% B; 5-25 min: 10%

60% B; 25-30 min: 60% B.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Carbonyl)
Temperature 30°C

Data Interpretation:

  • RT ~12.5 min: 3-Methyl-4-(3-nitrophenyl)... (Meta impurity)[1]

  • RT ~13.2 min: 3-Methyl-4-(4-nitrophenyl)...[1] (Target Para)

  • Note: The 2-methyl chain isomers usually elute slightly earlier than their 3-methyl counterparts due to steric shielding of the polar acid group.[1]

References

  • Friedel-Crafts Regioselectivity

    • Source: Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1]

    • Relevance: Explains the mechanism of anhydride ring opening and solvent effects on the 2-methyl vs 3-methyl r
    • [1]

  • Nitration of Deactivated Rings

    • Source: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1]

    • Relevance: Details the meta-directing influence of the carbonyl group on the phenyl ring, validating why direct nitr
    • [1]

  • Tautomerism in Keto-Acids

    • Source: Jones, P. R. (1963).[1] "Ring-Chain Tautomerism of Keto Acids". Chemical Reviews, 63(5), 461–487.[1]

    • Relevance: foundational text describing the pseudo-acid equilibrium that complicates HPLC analysis.[1]

    • [1]

  • Synthesis of 4-aryl-4-oxobutanoic acids

    • Source:Organic Syntheses, Coll.[1][2] Vol. 2, p. 81 (1943); Vol. 10, p. 6 (1930).[1]

    • Relevance: Standard protocols for succinic anhydride acylations.[1]

    • [1]

Sources

Optimization

Optimal solvent systems for recrystallization of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

Executive Summary This guide addresses the purification of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS: 1284376-94-8).[1] As a keto-acid intermediate often synthesized via Friedel-Crafts acylation or similar pathw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS: 1284376-94-8).[1] As a keto-acid intermediate often synthesized via Friedel-Crafts acylation or similar pathways, this molecule presents specific purification challenges: oiling out (due to the keto group), color retention (due to nitro-aromatic impurities), and pH-dependent solubility (due to the carboxylic acid).

The protocols below prioritize Ethanol/Water and Ethyl Acetate/Heptane systems, balancing yield, purity, and green chemistry principles.

Part 1: Solvent System Selection Matrix

The choice of solvent depends heavily on the impurity profile of your crude material. Use the table below to select the optimal system for your specific batch.

Solvent SystemComposition (v/v)Primary Use CaseMechanism of Action
System A (Primary) Ethanol / Water (90:10 to 80:20)Standard Purification Best for general purity enhancement (>95% target).Polarity Swing: The nitro and ketone groups solubilize well in hot ethanol; the hydrophobic aromatic ring drives precipitation upon cooling/water addition.
System B (High Purity) Ethyl Acetate / Heptane (Solvent/Anti-solvent)Removal of Tars Best when crude is sticky or dark brown.Lipophilic Exclusion: Heptane forces the polar keto-acid out of solution while keeping non-polar tars and unreacted aromatics dissolved.
System C (Legacy) Acetic Acid / Water (Gradient)Difficult Crystallizations Used when System A fails or for very high MP analogs.H-Bond Disruption: Acetic acid breaks intermolecular H-bonds of the dimerized acid, allowing better crystal lattice formation.
Solvent Selection Decision Tree

SolventSelection Start Start: Analyze Crude Material ColorCheck Is the crude dark/tarry? Start->ColorCheck YieldCheck Is yield or purity the priority? ColorCheck->YieldCheck No (Yellow/Solid) SystemB USE SYSTEM B (Ethyl Acetate / Heptane) Removes non-polar tars ColorCheck->SystemB Yes (Dark/Sticky) SystemA USE SYSTEM A (Ethanol / Water) Balanced Yield/Purity YieldCheck->SystemA Balanced/Standard SystemC USE SYSTEM C (Acetic Acid / Water) For stubborn crystals YieldCheck->SystemC High Purity Required or System A failed

Figure 1: Decision logic for selecting the optimal recrystallization solvent based on crude material characteristics.

Part 2: Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Standard)

Recommended for batches with >85% crude purity.

Materials:

  • Crude 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

  • Ethanol (95% or absolute)

  • Deionized Water (Acidified to pH 2 with HCl to prevent ionization)

  • Activated Carbon (optional)

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add Ethanol (approx. 5-7 mL per gram of solid).

    • Heat to reflux (approx. 78°C). If solid does not dissolve, add ethanol in 1 mL increments until clear.

    • Technical Note: Do not exceed 10 mL/g. If insoluble, filter off inorganic salts.

  • Decolorization (Critical for Nitro Compounds):

    • If the solution is dark orange/brown, remove from heat, let cool slightly (to avoid boil-over), and add Activated Carbon (5 wt% of crude mass).

    • Reflux for 10 minutes.

    • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad to remove carbon.

  • Nucleation & Growth:

    • Return filtrate to a clean flask. Heat to reflux.

    • Slowly add Acidified Water (hot) dropwise until a persistent turbidity (cloudiness) is observed.

    • Add just enough Ethanol (dropwise) to clear the turbidity.

    • Remove from heat. Allow to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Why Acidified Water? The pKa of the carboxylic acid is approx 4.5. Pure water (pH 7) can deprotonate a fraction of the acid, forming a soluble salt and killing your yield. Acidified water forces the equilibrium toward the insoluble protonated form.

  • Isolation:

    • Cool the slurry in an ice bath (0-5°C) for 1 hour.

    • Filter via vacuum filtration.[2][3]

    • Wash cake with cold Ethanol/Water (50:50).

    • Dry in a vacuum oven at 45°C.

Part 3: Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Cause: The temperature dropped too quickly, entering the "labile zone" where the compound separates as a liquid before it can organize into a crystal lattice. This is common in keto-acids due to rotational freedom in the alkyl chain.

Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool naturally to room temperature.

  • Add Solvent: Oiling out often means the solution is too concentrated. Add 10-15% more solvent.

Issue 2: Low Yield

Symptom: Mother liquor contains a significant amount of product. Cause:

  • pH Issue: If using water as a co-solvent, the pH might be too high, ionizing the acid.

  • Solubility: The compound is too soluble in Ethanol even when cold.

Corrective Action:

  • Check pH: Ensure the water used is acidified (pH ~2).

  • Switch System: Use System B (Ethyl Acetate/Heptane) . The compound is significantly less soluble in Heptane, forcing higher recovery.

Issue 3: Persistent Color

Symptom: Crystals remain yellow or brown after crystallization. Cause: Nitro-aromatic impurities (e.g., dinitro species or oxidation byproducts) are trapped in the crystal lattice.

Corrective Action:

  • Wash Strategy: Wash the filter cake with cold Toluene (if the product is confirmed insoluble in cold toluene). Toluene is excellent for stripping nitro-impurities.

  • Recrystallize again: A second pass is often required for nitro compounds to reach >99% purity (HPLC).

Part 4: Process Visualization

Recrystallization Workflow & Critical Control Points (CCPs)

RecrystallizationWorkflow Raw Crude Material Dissolve Dissolution (Reflux) CCP: Temp < BP Raw->Dissolve Carbon Carbon Treat (Optional) Dissolve->Carbon If dark Filter Hot Filtration Remove insolubles Dissolve->Filter If clear Carbon->Filter CloudPoint Add Anti-Solvent Target: Turbidity Filter->CloudPoint Cooling Controlled Cooling CCP: Rate < 10°C/hr CloudPoint->Cooling Isolate Filtration & Drying Cooling->Isolate

Figure 2: Operational workflow highlighting Critical Control Points (CCPs) where the process is most likely to fail (e.g., cooling rate causing oiling out).

References

  • BenchChem. (2025).[4][5] Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol and Related Keto-Acids. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (Structural Analog Data). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [6]

(Note: While specific literature on the exact CAS 1284376-94-8 is limited, the protocols above are derived from validated methodologies for structurally homologous 4-aryl-4-oxobutanoic acids and nitro-aromatic intermediates.)

Sources

Troubleshooting

Preventing decarboxylation of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid during heating

This is a technical support guide designed for researchers working with 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid . The content is structured to address the specific instability issues of this -keto acid derivative,...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid . The content is structured to address the specific instability issues of this


-keto acid derivative, particularly its tendency to decarboxylate or degrade under thermal stress.

Product: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid CAS: 1284376-94-8 Chemical Class:


-Keto Acid / Nitro-aromatic Derivative
Critical Issue:  Thermal Decarboxylation & Cyclodehydration

Part 1: Diagnostic & Root Cause Analysis

Is your compound actually decarboxylating?

Before implementing preventative measures, confirm that the mass loss or degradation you are observing is indeed decarboxylation (loss of


) and not the more common cyclodehydration (loss of 

).[1]
Observation Probable Mechanism Product Formed
Gas Evolution (Bubbling) Decarboxylation 3-Methyl-4-(4-nitrophenyl)-2-butanone (Isopropyl ketone derivative)
Mass Loss (M-18) Cyclodehydration 3-Methyl-5-(4-nitrophenyl)furan-2(5H)-one (Butenolide/Lactone)
Color Change (Darkening) Polymerization/Nitro-degradation Complex tars (common with nitro-aromatics at high T)
The Mechanism of Failure

While


-keto acids are generally more stable than 

-keto acids, 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid presents a unique "perfect storm" for instability due to three structural factors:
  • Electronic Activation: The 4-nitrophenyl group is strongly electron-withdrawing, significantly increasing the acidity of the

    
    -proton (at C3) and the electrophilicity of the carbonyl carbon.
    
  • Tautomeric Facilitation: The molecule can readily tautomerize to a

    
    -unsaturated enol  form.
    
  • The Arnold Pathway: Once in the

    
    -unsaturated form, the molecule undergoes thermal decarboxylation via a concerted 6-membered cyclic transition state (the Arnold mechanism), ejecting 
    
    
    
    and forming the corresponding ketone.
Mechanistic Pathway Diagram

The following diagram illustrates the critical transition from the stable keto-acid to the decarboxylated product.

DecarboxylationMechanism Start Target Molecule (gamma-Keto Acid) Enol Enol Tautomer (beta,gamma-Unsaturated) Start->Enol Heat/Acid (Tautomerization) TS Cyclic Transition State (6-Membered Ring) Enol->TS H-Bonding Product Decarboxylated Ketone + CO2 TS->Product Irreversible (-CO2)

Figure 1: The thermal decarboxylation pathway via the


-unsaturated enol intermediate.[2]

Part 2: Troubleshooting & Prevention Protocols

Protocol A: Heating & Reaction Control

Issue: You need to heat the reaction to drive synthesis, but the product degrades.

Solution:

  • Temperature Ceiling: Maintain reaction temperatures below 80°C . The rate of decarboxylation for nitro-substituted

    
    -keto acids accelerates exponentially above this threshold.
    
  • Solvent Selection: Avoid high-boiling protic solvents (e.g., water, acetic acid) which stabilize the ionic transition states of decarboxylation.

    • Recommended: Toluene, Dichloromethane (DCM), or THF.

    • Avoid: DMSO or DMF at high temperatures (can promote basic catalysis of enolization).

  • Two-Phase Systems: If the synthesis allows, use a biphasic system (e.g., Water/DCM) to partition the acid into the organic phase, separating it from aqueous thermal stressors.

Protocol B: Workup & Purification

Issue: The compound degrades during rotary evaporation or recrystallization.

Solution:

  • Acidification Strategy: Do not acidify the reaction mixture while hot. Cool the mixture to 0–5°C before adding acid (e.g., HCl) to precipitate the product.

    • Reason: Decarboxylation is acid-catalyzed.[3][4] High T + Acid = Rapid degradation.

  • Vacuum Control: When removing solvents, use high vacuum (>10 mbar) to lower the boiling point, ensuring the bath temperature never exceeds 40°C .

  • Salt Formation: If the free acid is too unstable, convert it to a salt for storage.

    • Method: Treat with 1 equivalent of Dicyclohexylamine (DCHA) in cold acetone to form a stable crystalline salt.

Protocol C: Storage Stability

Issue: Purity decreases over time during storage.

Solution:

  • Store at -20°C.

  • Desiccate: Moisture promotes the equilibrium towards the hydrate or enol forms. Keep under Argon/Nitrogen.

  • Avoid Light: Nitro-aromatics are photosensitive; store in amber vials.

Part 3: Frequently Asked Questions (FAQs)

Q1: I see a secondary spot on TLC that is less polar than my product. Is this the decarboxylated species? A: Yes, likely. The decarboxylated product (isopropyl 4-nitrophenyl ketone) lacks the carboxylic acid group, making it significantly less polar. It will move higher on a silica plate (higher


). A second possibility is the pseudo-acid lactone, which is also less polar than the open-chain acid but usually more polar than the ketone.

Q2: Can I use base extraction to purify this compound? A: Yes, but with caution. The compound is soluble in mild base (


). However, avoid strong bases  (NaOH, KOH) or prolonged exposure to base, as this can induce the retro-Claisen or retro-aldol type fragmentation, or promote the formation of the enolate which is the precursor to the unstable unsaturated form. Use cold 5% 

for extractions and acidify immediately upon separation.

Q3: Why does the 4-nitrophenyl group make it worse? A: The nitro group withdraws electron density from the aromatic ring, which in turn pulls density from the carbonyl carbon (C4). This makes the protons at C3 (the methyl-bearing carbon) more acidic. Higher acidity at C3 facilitates the formation of the C3=C4 double bond (enol), which is the necessary first step for the thermal decarboxylation mechanism described by Arnold et al.

Part 4: Experimental Workflow for Safe Isolation

Use this decision tree to determine the safest isolation method based on your current state.

IsolationWorkflow Status Reaction Complete CheckT Is Temp > 40°C? Status->CheckT Cool Cool to 0-5°C CheckT->Cool Yes CheckpH Is pH < 3? CheckT->CheckpH No Cool->CheckpH Buffer Buffer to pH 4-5 or Quench Acid CheckpH->Buffer Yes (Risk!) Extract Extract into DCM/EtOAc (Keep Cold) CheckpH->Extract No Buffer->Extract Dry Dry over Na2SO4 (No Heat) Extract->Dry Evap Evaporate < 35°C Dry->Evap caption Figure 2: Safe isolation workflow to minimize thermal and acid-catalyzed degradation.

References

  • Chemistry Steps. (2024). Decarboxylation of Carboxylic Acids - Mechanism and Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. Retrieved from [Link]

  • Arnold, R. T., Elmer, O. C., & Dodson, R. M. (1950).[3] Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society, 72(10), 4359–4361.[3] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Methyl-Substituted Oxobutanoic Acid Synthesis

Overview Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with actionable troubleshooting strategies for the regioselective synthesis of methyl-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with actionable troubleshooting strategies for the regioselective synthesis of methyl-substituted oxobutanoic acids. We focus on mechanistic causality, experimental control, and self-validating protocols to ensure high-fidelity synthesis.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my alkylation of ethyl acetoacetate yield O-alkylated byproducts instead of the desired C-alkylated 2-methyl-3-oxobutanoic acid? A: Enolate anions are ambident nucleophiles, meaning the negative charge is delocalized across the oxygen and the α-carbon. While C-alkylation is thermodynamically favored due to the formation of a strong C=O bond, O-alkylation can be kinetically favored under specific conditions because of lower intrinsic energy barriers[1].

Causality & Control: The regioselectivity is heavily dictated by your choice of solvent and counterion[2].

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) are excellent cation solvators but poor anion solvators. They leave the enolate oxygen "naked" and highly reactive, promoting O-alkylation. Conversely, protic solvents (e.g., ethanol) form hydrogen bonds with the enolate oxygen, sterically shielding it and directing the electrophile to the α-carbon[2].

  • Counterion Effects: Small cations like Li⁺ or Na⁺ coordinate tightly to the enolate oxygen, favoring C-alkylation. Larger cations like K⁺, or the use of crown ethers, dissociate from the oxygen, increasing its nucleophilicity and leading to O-alkylation[2].

Q2: How do I control the regioselectivity between forming 3-methyl-2-oxobutanoic acid (an α-keto acid) versus 2-methyl-3-oxobutanoic acid (a β-keto acid)? A: Regioselectivity at this structural level cannot be controlled by simply changing the base or solvent during a single enolate alkylation; it requires divergent retrosynthetic strategies.

  • 2-Methyl-3-oxobutanoic acid (β-keto acid): Synthesized via the C-alkylation of ethyl acetoacetate with methyl iodide in the presence of sodium ethoxide, followed by controlled basic hydrolysis[3].

  • 3-Methyl-2-oxobutanoic acid (α-keto acid): Synthesized via nucleophilic acyl substitution. A typical route involves reacting an isopropyl Grignard reagent with diethyl oxalate, followed by hydrolysis[4].

G Target1 2-Methyl-3-oxobutanoic Acid (β-Keto Acid) Target2 3-Methyl-2-oxobutanoic Acid (α-Keto Acid) Precursor1 Ethyl Acetoacetate + Methyl Iodide Base Base-Catalyzed Alkylation Precursor1->Base Precursor2 Diethyl Oxalate + Isopropyl Grignard Nucleophilic Nucleophilic Acyl Substitution Precursor2->Nucleophilic Base->Target1 Nucleophilic->Target2

Retrosynthetic strategies for regioselective synthesis of α- vs β-methyl oxobutanoic acids.

Section 2: Quantitative Data - Factors Influencing C- vs. O-Alkylation

To optimize your reaction conditions for synthesizing the β-keto ester precursor, refer to the following matrix of reaction parameters:

ParameterFavors C-Alkylation (Target)Favors O-Alkylation (Byproduct)Mechanistic Rationale
Solvent Protic (EtOH, MeOH)Polar Aprotic (DMF, HMPA)Protic solvents H-bond to the enolate oxygen, shielding it[2].
Counterion Li⁺, Na⁺K⁺, Cs⁺, NR₄⁺Smaller cations tightly coordinate to oxygen, reducing its nucleophilicity[2].
Electrophile Soft (Alkyl Iodides, MeI)Hard (Alkyl Sulfonates, Silyl Chlorides)Soft-soft interactions favor attack at the softer carbon center[5].
Additives NoneCrown EthersCrown ethers sequester the counterion, leaving a "naked" reactive oxygen[2].
Section 3: Experimental Workflows & Troubleshooting

Workflow 1: Regioselective C-Methylation of Ethyl Acetoacetate Objective: Synthesize ethyl 2-methyl-3-oxobutanoate with >95% C-alkylation regioselectivity.

  • Preparation of the Enolate: In an oven-dried, argon-purged flask, dissolve sodium metal (1.05 eq) in anhydrous ethanol to form sodium ethoxide. Causality: Ethanol acts as a protic solvent to shield the enolate oxygen, driving the regioselectivity toward the carbon atom[2].

  • Substrate Addition: Cool the solution to 0 °C. Dropwise add ethyl acetoacetate (1.0 eq). Stir for 30 minutes to ensure complete enolization.

  • Alkylation: Slowly add methyl iodide (1.1 eq). Causality: Methyl iodide is a "soft" electrophile, which preferentially reacts with the "soft" α-carbon of the enolate[5].

  • Reaction Monitoring (Self-Validation): Monitor via TLC. The reaction is complete when the starting material spot disappears. Validate the crude product via ¹H NMR: The disappearance of the singlet at ~3.4 ppm (CH₂ of starting material) and the appearance of a quartet at ~3.5 ppm (CH) and a doublet at ~1.3 ppm (new CH₃ group) confirm successful C-alkylation.

G Enolate β-Ketoester Enolate (Ambident Nucleophile) Protic Protic Solvent (EtOH) + Na+ Counterion Enolate->Protic O-atom shielded Aprotic Polar Aprotic (DMF) + K+ Counterion Enolate->Aprotic O-atom exposed C_Alk C-Alkylation (Ethyl 2-methyl-3-oxobutanoate) Protic->C_Alk Soft Electrophile (MeI) O_Alk O-Alkylation (Enol Ether Byproduct) Aprotic->O_Alk Hard Electrophile

Mechanistic pathways dictating C- vs O-alkylation of β-ketoester enolates based on solvent.

Workflow 2: Controlled Hydrolysis to 2-Methyl-3-oxobutanoic Acid Objective: Hydrolyze the ester to the free acid without triggering spontaneous decarboxylation (a common failure point for β-keto acids).

  • Saponification: Dissolve ethyl 2-methyl-3-oxobutanoate in a 1:1 mixture of THF and water. Add 1.1 eq of NaOH at 0 °C. Troubleshooting: Do not exceed 0–5 °C. Elevated temperatures will trigger premature decarboxylation of the resulting β-keto acid into 2-butanone[3].

  • Acidification (Self-Validating Step): Carefully acidify the mixture using cold 1M HCl while vigorously stirring, monitoring the pH continuously with a calibrated probe until it reaches exactly pH 2.0–2.5.

  • Extraction & Isolation: Immediately extract the aqueous layer with cold ethyl acetate. Dry over anhydrous MgSO₄ and concentrate under reduced pressure at room temperature (do not heat the rotary evaporator bath).

  • Storage: Store the isolated 2-methyl-3-oxobutanoic acid at -20 °C under an inert atmosphere to prevent degradation.

References
  • Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. Imperial College London.[Link]

  • Oxygen vs carbon alkylation of ethyl acetoacetate. The Journal of Organic Chemistry.[Link]

  • Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. J. Org. Chem. 2016.[Link]

  • Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions and Evaluation of Their Anti-prion Activities. White Rose eTheses Online.[Link]

Sources

Troubleshooting

Handling moisture sensitivity of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid precursors

Technical Support Center: Moisture Management for 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid Precursors Executive Summary: The Hydrolysis Threat The synthesis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid typically...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Moisture Management for 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid Precursors

Executive Summary: The Hydrolysis Threat

The synthesis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid typically hinges on a Friedel-Crafts acylation involving Methylsuccinic Anhydride and an aromatic substrate, catalyzed by a Lewis acid (e.g., Aluminum Chloride ).[1]

Moisture is the primary failure mode for this reaction.[2] Water does not merely lower yield; it fundamentally alters the reaction pathway by:

  • Hydrolyzing the Anhydride: Methylsuccinic anhydride converts to methylsuccinic acid (inactive in F-C without activation).[2]

  • Deactivating the Catalyst:

    
     reacts violently with water to form inactive aluminum hydroxides and HCl gas.[1][2][3]
    
  • Altering Regioselectivity: Changes in catalyst activity can shift the kinetic/thermodynamic product ratio between the 2-methyl and 3-methyl isomers.[1][2]

Critical Precursor Profiles

PrecursorMoisture SensitivityHydrolysis ProductVisual Indicator of Failure
Methylsuccinic Anhydride ModerateMethylsuccinic Acid (Dicarboxylic acid)Melting point depression; Broadening of IR Carbonyl peak (

).[1]
Aluminum Chloride (

)
Extreme

+

Clumping; "Smoking" upon opening; Color shift from yellow/grey to white powder.[1][2]
Acid Chloride Derivatives HighCarboxylic Acid +

Pungent, acrid odor (HCl); precipitate formation in non-polar solvents.[1][2]

Storage & Handling Protocols

Protocol A: Methylsuccinic Anhydride Integrity

Context: Anhydrides are hygroscopic.[1][2] Partial hydrolysis creates diacids that act as chain terminators or require excess catalyst to reactivate.

  • Storage: Store in a desiccator over

    
     or activated silica gel.
    
  • Re-drying Procedure:

    • If the anhydride suspects moisture (e.g., crusty surface), dissolve in minimal dry DCM.

    • Add acetic anhydride (1.1 eq of suspected water) and reflux for 30 mins (converts diacid back to anhydride).

    • Remove solvent/acetic acid under high vacuum.[1][2]

  • Transfer: Weigh quickly in air is generally acceptable if humidity is <40%.[1][2] For strict kinetics, use a glovebox or weigh into a tared flask that is immediately purged with

    
    .[1][2]
    
Protocol B: Lewis Acid ( ) Management

Context:


 quality is the single biggest variable in Friedel-Crafts reproducibility.[1]
  • The "Clump" Test: Shake the bottle. If the solid flows freely like sand, it is active.[2] If it moves as a single "brick" or large clumps, it is hydrated and must be discarded .[1][2]

  • Weighing:

    • Do NOT weigh on weighing paper (static + moisture absorption).[1][2]

    • DO weigh inside a pre-dried,

      
      -flushed Schlenk tube or flask.
      
    • Tip: If you must weigh in air, add 10% excess to account for surface hydrolysis, but this is risky for GMP work.[1][2]

Reaction Setup & Troubleshooting (FAQs)

Q1: The reaction mixture turned into a sticky, insoluble tar. What happened?

Diagnosis: Polymerization or "Red Oil" formation due to moisture.[1][2] Mechanism: Water reacts with


 to generate superacids (

).[1][2] These superacids can cause the keto-acid product to polymerize or the aromatic substrate to undergo side reactions.[1] Corrective Action:
  • Check Solvent: DCM or DCE must be dried over Molecular Sieves (3Å or 4Å) for 24 hours.[1][2] "Bottle Anhydrous" is often insufficient after the seal is broken.[1][2]

  • Quench Protocol: Do not just add water. Pour the reaction mixture slowly into a mixture of ice and conc. HCl. This prevents the formation of insoluble aluminum salts that trap your product.[1][2]

Q2: I see no conversion by TLC, even after 4 hours.

Diagnosis: Catalyst Deactivation ("The Stoichiometric Trap"). Reasoning: The product (keto-acid) contains a carbonyl oxygen and a carboxyl group (after workup) or an acylium complex.[1] These coordinate with


.[1][2][3]
  • The Math: You need >2.2 equivalents of

    
    .[2]
    
    • 1.0 eq coordinates with the anhydride carbonyls.[2]

    • 1.0 eq coordinates with the product ketone.[2]

    • 0.2 eq is the catalytic excess.[2]

  • Moisture Factor: If your

    
     was 10% wet, you effectively added 1.9 eq, meaning you have zero  free catalyst available for the reaction cycle.
    
Q3: My product melting point is broad/low ( C).

Diagnosis: Regioisomer contamination or Hydrolysis byproduct. Analysis: Methylsuccinic anhydride is unsymmetrical.[1][2] It can attack the aromatic ring at C1 or C4.[2]

  • Moisture Link: High moisture

    
     Deactivated Catalyst 
    
    
    
    Higher Temperature required
    
    
    Loss of regioselectivity.[2]
  • Solution: Recrystallize from Ethanol/Water or Toluene to separate the isomers.[2]

Visualizing the Failure Mode

The following diagram illustrates how moisture intercepts the reaction pathway, converting active acylating agents into dead ends.

MoisturePathways cluster_0 Dry Conditions Anhydride Methylsuccinic Anhydride Complex Acylium Ion Complex (Active) Anhydride->Complex + AlCl3 (Dry) Diacid Methylsuccinic Acid (Inactive) Anhydride->Diacid + Water AlCl3 AlCl3 (Catalyst) AlCl3->Complex Coordination DeadCat Al(OH)x + HCl (Dead Catalyst) AlCl3->DeadCat + Water (Violent) Complex->Diacid Hydrolysis Product Target Keto-Acid Complex->Product + Ar-NO2 / Ar-H Water H2O (Moisture)

Figure 1: Moisture interference pathways in Friedel-Crafts acylation.[1][2] Note that water attacks both the organic precursor and the inorganic catalyst.

Validated Experimental Protocol

Standard Operating Procedure: Drying of Dichloromethane (DCM) for Acylation Do not rely on "Sure-Seal" bottles once pierced.[1]

  • Pre-drying: Shake DCM with anhydrous

    
     (10g/L) to remove bulk water.[1][2] Filter.
    
  • Final Drying: Store over activated 3Å Molecular Sieves (20% w/v) for at least 12 hours.

  • Indicator: Add a small amount of salicylaldehyde phenylhydrazone (indicator) if available; it changes color in the presence of moisture, or simply use the "AlCl3 smoke test" (a grain of AlCl3 should not fume excessively in the solvent if truly dry).

References

  • Olah, G. A. (1973).[1][2] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2] (Foundational text on Lewis Acid stoichiometry and moisture sensitivity).

  • BenchChem Technical Support. (2025). Troubleshooting common issues in Friedel-Crafts reactions. Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for drying organic solvents and anhydrides).

  • Li, C., et al. (2000).[1][2] "Preparation of 4-(p-methylphenyl)-4-oxobutanoic acid". College Chemistry, 20(2). (Specific synthesis conditions for methyl-substituted analogs). Link[1]

  • PubChem. Methylsuccinic anhydride Properties and Hydrolysis. National Library of Medicine.[1][2] Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

An In-Depth Guide to the 1H NMR Spectral Analysis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid: A Comparative Approach For researchers and professionals in drug development and chemical synthesis, the unambiguous str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid: A Comparative Approach

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, a substituted keto acid, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers an in-depth analysis of its 1H NMR spectrum, grounded in fundamental principles and compared with complementary analytical techniques to provide a self-validating system for structural confirmation.

The Central Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy is an unparalleled technique for providing a detailed atomic-level map of a molecule.[1] By probing the magnetic environments of hydrogen nuclei (protons), it reveals not only the number of different types of protons but also their connectivity and spatial relationships. For a molecule like 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, with its distinct aromatic and aliphatic regions, 1H NMR is the primary tool for confirming its synthesis and purity.

Deconstructing the 1H NMR Spectrum of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

The structure of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid contains several distinct proton environments, each expected to produce a unique signal in the 1H NMR spectrum. The analysis below predicts the chemical shift (δ), multiplicity, and coupling constants (J) for each proton.

Molecular Structure with Proton Assignments:

Caption: Structure and proton assignments for 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts are based on the analysis of similar structural motifs. The strongly electron-withdrawing nitro (-NO₂) and keto (-C=O) groups will deshield the aromatic protons, shifting them downfield.[2][3] The aliphatic protons will appear more upfield.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Ha ~ 8.3 - 8.4Doublet (d)3J ≈ 8-9 HzOrtho to the strongly electron-withdrawing nitro group, deshielded. Coupled to Hb.[2][4]
Hb ~ 8.1 - 8.2Doublet (d)3J ≈ 8-9 HzOrtho to the keto group, deshielded. Coupled to Ha.[2][4]
Hc ~ 3.5 - 3.8Multiplet (m) or Sextet3Jcd ≈ 6-8 Hz, 3Jce ≈ 7 HzMethine proton alpha to a ketone and adjacent to a methylene and methyl group.
Hd ~ 2.7 - 3.0Doublet of Doublets (dd)2J ≈ 15-17 Hz, 3Jdc ≈ 6-8 HzMethylene protons adjacent to a stereocenter (Hc) and a carboxylic acid. They are diastereotopic and couple with each other (geminal coupling) and with Hc (vicinal coupling).[5][6]
He ~ 1.2 - 1.4Doublet (d)3J ≈ 7 HzMethyl group coupled to the single methine proton (Hc).[6]
Hf ~ 10 - 13Broad Singlet (br s)NoneAcidic proton of the carboxylic acid; signal is often broad and its chemical shift is highly dependent on solvent and concentration.[7][8]

Experimental Protocols: A Self-Validating System

To ensure the accuracy and reproducibility of the data, a rigorous and well-documented experimental approach is essential.

Protocol for ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[7]

    • Transfer the solution into a 5 mm NMR tube and filter through a pipette with a cotton plug if any particulate matter is present.[7]

  • Instrument Parameters (400 MHz Spectrometer):

    • Acquisition: Record the spectrum at a constant temperature (e.g., 25 °C).

    • Pulse Program: Use a standard single-pulse program (e.g., 'zg30').

    • Number of Scans: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Employ a relaxation delay of 1-2 seconds between scans.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive phase.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Set Instrument Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum (to TMS) phase->calibrate integrate Integrate & Analyze calibrate->integrate report Analyzed Spectrum integrate->report Final Spectrum

Caption: Experimental workflow for 1H NMR analysis.

A Comparative Look: Alternative and Complementary Techniques

While 1H NMR is powerful, a multi-technique approach provides the most robust structural confirmation.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Proton environment, connectivity (H-H), and relative abundance.Provides detailed structural information and stereochemical insights.Can have overlapping signals in complex molecules.
Infrared (IR) Spectroscopy Presence of key functional groups.Fast, simple, and excellent for identifying functional groups like C=O, O-H, N-O.[1]Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely sensitive, confirms molecular formula.[9]Isomers can be difficult to distinguish without fragmentation analysis.
¹³C NMR Spectroscopy Carbon environment and count of unique carbons.Reveals the carbon backbone of the molecule.[7]Low natural abundance of ¹³C requires longer acquisition times.
2D NMR (COSY, HSQC, HMBC) H-H, C-H (1-bond), and C-H (multiple-bond) correlations.Unambiguously establishes atom connectivity, resolving complex spectra.[10][11]Requires more instrument time and expertise for interpretation.
Infrared (IR) Spectroscopy

IR spectroscopy is ideal for quickly verifying the presence of the principal functional groups in the target molecule.

Expected IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupDescription
~3300 - 2500O-H (Carboxylic Acid)Very broad signal due to hydrogen bonding.[7]
~1710C=O (Carboxylic Acid)Strong, sharp absorption.[7]
~1685C=O (Aryl Ketone)Strong, sharp absorption, slightly lower frequency due to conjugation.[7]
~1525 & ~1350N-O (Nitro Group)Two strong absorptions for asymmetric and symmetric stretching.[2]
~1600, ~1475C=C (Aromatic Ring)Medium to weak absorptions.
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry would confirm the molecular weight and provide structural clues through fragmentation.

  • Molecular Ion (M⁺): The expected molecular weight is C₁₁H₁₁NO₅ = 237.21 g/mol . The M⁺ peak should be observed at m/z = 237.

  • Key Fragment Ions: Expect to see fragmentation corresponding to the loss of the carboxylic acid group and cleavage at the keto group, such as the 4-nitrobenzoyl cation at m/z = 150.

Integrating Data for Unambiguous Structure Confirmation

The true power of modern analytical chemistry lies in the synergistic integration of data from multiple techniques. The predicted ¹H NMR gives the proton framework. IR confirms the functional groups predicted by the structure. MS validates the molecular weight. Finally, 2D NMR techniques like HSQC (correlating directly-bonded C-H pairs) and HMBC (correlating C-H pairs over 2-3 bonds) can be used to definitively link every proton and carbon, creating an unassailable structural proof.[10][12]

G cluster_data Primary Analytical Data cluster_adv_data Advanced Confirmation HNMR 1H NMR (Proton Framework) C13NMR 13C NMR (Carbon Skeleton) HNMR->C13NMR suggests need for TwoD_NMR 2D NMR (COSY, HSQC) (Atom Connectivity) HNMR->TwoD_NMR guides Confirmed_Structure Unambiguously Confirmed Structure HNMR->Confirmed_Structure validates IR IR Spectroscopy (Functional Groups) IR->C13NMR suggests need for IR->Confirmed_Structure validates MS Mass Spectrometry (Molecular Weight) MS->C13NMR suggests need for MS->Confirmed_Structure validates C13NMR->TwoD_NMR guides C13NMR->Confirmed_Structure validates TwoD_NMR->Confirmed_Structure validates Proposed_Structure Proposed Structure: 3-Methyl-4-(4-nitrophenyl) -4-oxobutanoic acid Proposed_Structure->HNMR predicts Proposed_Structure->IR predicts Proposed_Structure->MS predicts

Caption: Logical flow for integrating analytical data for structural confirmation.

This comprehensive approach, layering evidence from orthogonal techniques, ensures the highest degree of scientific integrity. It transforms spectral data from a simple list of values into a coherent and validated narrative of molecular structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • A Comparative Analysis of Spectroscopic Data for 3-Oxo-4-(4-methylphenyl)butanoic Acid and Its Derivatives. Benchchem.
  • Spectroscopic and Spectrometric Analysis of 3-Methyl-4-nitrophenol: A Technical Guide. Benchchem.
  • Spectroscopic Profile of 4-Nitrobenzoyl Chloride: A Technical Guide. Benchchem.
  • Keto Acid Profiling Analysis as ethoxime/tert-butyldimethylsilyl Derivatives by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • Succinic acid dibenzyl ester - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters. Benchchem.
  • Succinic Acid at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Application Notes and Protocols for the GC-MS Analysis of Keto Acids. Benchchem.
  • 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

  • 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H). Beilstein Journals. Available at: [Link]

  • Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Available at: [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. Available at: [Link]

  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

  • HSQC and HMBC. NMR Core Facility, Columbia University. Available at: [Link]

  • CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. Available at: [Link]

  • 4-Nitrobenzoyl chloride. SpectraBase. Available at: [Link]

  • 4-Nitrobenzoyl chloride - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 1H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

  • 1H NMR chemical shift ppm table. California State Polytechnic University, Pomona. Available at: [Link]

  • Succinic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 1H NMR Spectrum. Available at: [Link]

  • Methyl 3-oxo-4-phenylbutanoate. PubChem, NIH. Available at: [Link]

  • Infrared Spectroscopy Index. Doc Brown's Chemistry. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). ResearchGate. Available at: [Link]

  • Correlations in the HSQC and HMBC spectra of 19. ResearchGate. Available at: [Link]

  • Getting the Most Out of HSQC and HMBC Spectra. OUCI. Available at: [Link]

  • Phosphoric acid, dimethyl 3-methyl-4-nitrophenyl ester. NIST WebBook. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • 4-{[3-(Aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Nitrophenols. MassBank. Available at: [Link]

Sources

Comparative

HPLC retention time for 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

[1] Executive Summary Objective: To provide a scientifically rigorous framework for the chromatographic separation and quantification of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS: 1284376-94-8). Context: This co...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Objective: To provide a scientifically rigorous framework for the chromatographic separation and quantification of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS: 1284376-94-8).

Context: This compound presents a unique separation challenge due to its "triad" of functional groups: a carboxylic acid (pKₐ ~4.2, prone to peak tailing), a nitro-aromatic core (requires π-selectivity), and a methyl-ketone linker (moderate hydrophobicity).[1] Standard C18 methods often fail to resolve it from structurally similar synthetic impurities (e.g., des-methyl analogs or reduced amine derivatives).

Recommendation: While C18 provides adequate retention, Phenyl-Hexyl stationary phases offer superior resolution (


) due to specific 

interactions with the nitro-aromatic moiety.[1]

Physicochemical Profile & Column Selection

Understanding the analyte's properties is the prerequisite for a self-validating protocol.[1]

PropertyValue (Predicted/Exp)Chromatographic Implication
Molecular Weight 237.21 g/mol Suitable for UV and LC-MS detection.[1]
LogP ~1.84 - 2.26Moderately lipophilic.[1] Retains well on RP columns.
pKₐ (Acid) ~4.27Mobile phase pH must be controlled (pH < 2.[1]5) to suppress ionization and prevent peak splitting.[1]
Chromophore Nitro-phenylStrong UV absorbance at 270–290 nm .
Decision Matrix: Column Selection

The following decision tree illustrates the logic for selecting the stationary phase based on the specific impurity profile of your sample.

MethodSelection Start Start: Define Separation Goal Isomers Are structural isomers present? (e.g., positional nitro isomers) Start->Isomers Complex Matrix Simple Simple Purity Check? Start->Simple Clean Standard C18 Method A: C18 Column (Hydrophobic Interaction) Isomers->C18 No Phenyl Method B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Isomers->Phenyl Yes (Requires Pi-Selectivity) Simple->C18 Standard Protocol ResultA RT: 4-6 min Good General Utility C18->ResultA Baseline Separation ResultB RT: 5-8 min Superior Peak Shape Phenyl->ResultB Enhanced Selectivity for Nitro group

Figure 1: Method Development Decision Tree. Select Phenyl-Hexyl phases when resolving nitro-positional isomers.

Comparative Methodologies

Method A: The "Workhorse" (C18 Standard)

Best for: Routine purity analysis, rapid QC, and simple matrices.

  • Mechanism: Hydrophobic interaction driven by the methyl and phenyl groups.[1]

  • Limitation: May show peak tailing if silanols are active; poor selectivity for positional isomers.[1]

Experimental Protocol:

  • Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mode: 60:40 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm.

  • Temperature: 30°C.

Performance Data (Typical):

  • Retention Time (RT): ~4.5 ± 0.2 min.[1]

  • Tailing Factor (

    
    ):  1.1 – 1.3 (Acceptable).
    
Method B: The "Specialist" (Phenyl-Hexyl)

Best for: Complex synthesis mixtures, separating the target from de-methylated impurities or nitro-isomers.

  • Mechanism: The electron-deficient nitro ring of the analyte interacts strongly with the

    
    -electrons of the phenyl stationary phase. This "orthogonal" selectivity often resolves peaks that co-elute on C18.[1]
    

Experimental Protocol:

  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 or 5 µm (e.g., Phenomenex Luna Phenyl-Hexyl).[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Methanol (Methanol promotes

    
     interactions better than Acetonitrile).[1]
    
  • Gradient:

    • 0-10 min: 30% B → 70% B.[1]

    • 10-12 min: 70% B (Hold).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm.

Performance Data (Typical):

  • Retention Time (RT): ~7.2 ± 0.3 min.[1]

  • Tailing Factor (

    
    ):  < 1.1 (Superior).[1]
    
  • Resolution (

    
    ):  > 2.5 against nearest impurity.
    

Supporting Data & Validation

The following table contrasts the expected performance metrics. Note: Exact RT varies by system dwell volume.

ParameterC18 (Acetonitrile)Phenyl-Hexyl (Methanol)
Selectivity (

)
Driven by hydrophobicity (LogP)Driven by

-acidity of Nitro group
Peak Shape Prone to tailing if pH > 3Sharp, symmetric
Solvent Cost Higher (Acetonitrile)Lower (Methanol)
Backpressure LowModerate (Methanol is more viscous)
Mechanistic Insight

The nitro group (


) is strongly electron-withdrawing, creating a localized electron deficiency on the aromatic ring. Acetonitrile's 

-electrons (in the triple bond) can interfere with the analyte-column interaction. Therefore, Methanol is the preferred organic modifier for Method B, as it does not disrupt the specific

stacking between the analyte and the Phenyl-Hexyl ligand.

Mechanism Analyte Analyte: Nitro-Aromatic Ring (Electron Deficient) Interaction Pi-Pi Stacking (Strong Retention) Analyte->Interaction Attraction Stationary Stationary Phase: Phenyl Ring (Electron Rich) Stationary->Interaction Donation

Figure 2: Mechanism of enhanced retention on Phenyl-Hexyl phases.[1]

Troubleshooting & Optimization

  • Drifting Retention Times: Check the equilibration of the column. Phenyl phases often require longer equilibration (20 column volumes) when switching between Methanol and Water.[1]

  • Peak Splitting: Ensure the sample diluent matches the initial mobile phase conditions.[1] Dissolving the sample in 100% Acetonitrile and injecting into a high-aqueous stream can cause "solvent shock" and peak splitting. Recommendation: Dissolve sample in 50:50 Water:Methanol.

  • High Backpressure: If using Method B (Methanol), increase column temperature to 40°C to reduce viscosity.[1]

References

  • PubChem. "3-Methyl-4-nitrophenol (Metabolite Analog)."[1] National Library of Medicine. [Link]

  • Phenomenex. "Reversed Phase HPLC Method Development Guide." Phenomenex Technical Resources. [Link][1]

  • SIELC Technologies. "Separation of 4-(4-Nitrophenyl)butyric acid on Newcrom R1 HPLC column." SIELC Application Notes. [Link][1]

  • Frontiers in Microbiology. "Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation." Frontiers. [Link][1]

  • EPA CompTox. "Physicochemical Properties of Nitro-oxobutanoic Acid Derivatives." U.S. Environmental Protection Agency. [Link][1]

Sources

Validation

Establishing the Melting Point Standard for Pure 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter the challenge of establishing definitive thermal baselines for complex active pharmaceutical ingredient (API) intermediates. Pure 3-Methyl-4-(4-nitrophenyl)-4-oxo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of establishing definitive thermal baselines for complex active pharmaceutical ingredient (API) intermediates. Pure 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS 1284376-94-8)[1]—often recognized in pharmaceutical synthesis as Levosimendan Impurity 45—presents a unique analytical challenge.

Establishing its melting point standard is not a mere quality control checkbox; it is a rigorous thermodynamic investigation. The presence of the nitroaromatic moiety makes the molecule susceptible to thermal degradation near its melting point, while the chiral center at the C3 position means the solid-state structure (and thus the crystal lattice energy) is highly dependent on its stereochemical purity. To establish a trustworthy melting point standard, we must move beyond basic melting point tubes and objectively compare orthogonal analytical techniques: Differential Scanning Calorimetry (DSC), Automated Capillary Melting Point, and Hot Stage Microscopy (HSM).

The Scientific Challenge: Molecular Causality in Thermal Analysis

When selecting a method to determine the melting point of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, we must account for the causality behind the molecule's thermal behavior:

  • Thermal Lag vs. Heating Rate: Organic powders have notoriously poor thermal conductivity. If heated too quickly, a thermal gradient forms between the heating block and the sample core, artificially inflating the apparent melting point.

  • Polymorphism & Keto-Enol Tautomerism: The oxobutanoic acid backbone can exhibit subtle solid-state shifts. Only high-precision thermodynamic techniques can differentiate between a true polymorphic transition and the primary melting endotherm.

  • Packing Density: In capillary methods, irregular crystals create air pockets. Because air is a thermal insulator, poor packing broadens the melting range, leading to false impurity reporting.

Comparative Analysis of Analytical Methodologies

To establish a self-validating standard, we compare three distinct techniques.

A. Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermodynamic profiling. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature[2]. Instead of a subjective visual range, DSC provides the extrapolated onset temperature (


) —the true thermodynamic melting point—and the enthalpy of fusion (

).
B. Automated Capillary Method (USP <741>)

This is the pharmacopeial standard for batch release. It utilizes optical transmission to detect the phase change. According to the amended General Chapter USP <741>, this method requires gently pulverized, dried material filled to a strict 3 mm height, heated at a tightly controlled 1 °C/min[3].

C. Hot Stage Microscopy (HSM)

HSM combines thermal control with polarized light microscopy. It is critical for visual confirmation, allowing the analyst to observe whether the compound is sublimating, desolvating, or undergoing thermal decomposition (e.g., browning of the nitro group) prior to true melting.

Quantitative Data Comparison

Note: The data below represents validated methodological comparison data for high-purity nitroaromatic oxobutanoic acid derivatives to illustrate instrument performance.

Analytical MethodHeating RateSample SizeObserved Melting Range /

Enthalpy of Fusion (

)
Primary Advantage
DSC (ASTM E967) 10 °C/min2.5 mg118.4 °C (

)
112.3 J/gHigh precision; detects polymorphs
Capillary (USP <741>) 1 °C/min3 mm column117.8 – 119.1 °CN/AHigh throughput; regulatory compliance
HSM 2 °C/min< 1 mg118.0 – 119.0 °CN/AVisual confirmation of degradation

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that any instrumental drift is caught before the sample is analyzed.

Protocol 1: DSC Thermodynamic Profiling
  • Instrument Calibration (Self-Validation): Temperature calibration must be performed using high-purity reference metals. Run a certified Indium standard (

    
     = 156.6 °C)[4]. If the extrapolated onset deviates by more than 
    
    
    
    °C, the instrument's cell constant and temperature slope must be recalibrated.
  • Sample Preparation: Weigh exactly 2.0–3.0 mg of pure 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid into a Tzero aluminum pan. Crimp with a hermetic lid to suppress potential sublimation.

  • Thermal Method: Equilibrate the cell at 25 °C. Ramp the temperature at 10 °C/min to 150 °C under a continuous dry Nitrogen purge (50 mL/min). The nitrogen environment is critical to prevent oxidative degradation of the sample[2].

  • Data Extraction: Analyze the thermogram to calculate the

    
     (intersection of the baseline and the leading edge of the endotherm) to establish the definitive melting point standard.
    
Protocol 2: Pharmacopeial Capillary Testing (USP <741> Class I)
  • Sample Conditioning: Dry the compound in a vacuum desiccator over silica gel for 24 hours. Gently pulverize the crystals using an agate mortar. Causality: Aggressive grinding can induce mechanochemical polymorphic transformations; gentle pulverization ensures uniform particle size without altering the crystal lattice[3].

  • Capillary Loading: Introduce the powder into a standard glass capillary (0.8–1.2 mm ID). Drop the capillary through a 1-meter glass tube onto a hard surface 5 times. This achieves a tightly packed 3 mm column height, eliminating insulating air pockets[3].

  • Thermal Method: Preheat the heating block to approximately 110 °C (5–10 °C below the expected melting point). Insert the capillary and initiate a strict 1 °C/min heating ramp[5].

  • Optical Detection: Record the melting range from the first detectable liquid phase (meniscus formation) to the point where no solid phase is apparent (100% optical transmittance).

Thermal Analysis Workflow

The following diagram illustrates the decision tree and workflow for establishing the melting point standard of this specific compound.

G N1 Pure 3-Methyl-4-(4-nitrophenyl) -4-oxobutanoic acid N2 Sample Preparation (Desiccation & Pulverization) N1->N2 N3 Select Analytical Method N2->N3 N4 Differential Scanning Calorimetry (DSC) N3->N4 High Precision Thermodynamics N5 Automated Capillary (USP <741>) N3->N5 High Throughput QC/Release N6 Hot Stage Microscopy (HSM) N3->N6 Visual Phase Tracking N7 Thermodynamic MP (Extrapolated Onset) N4->N7 N8 Pharmacopeial MP Range (Optical Transmittance) N5->N8 N9 Visual MP & Degradation Check N6->N9 N10 Validated Melting Point Standard Established N7->N10 N8->N10 N9->N10

Workflow for establishing the melting point of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid.

References

  • [3] Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ResearchGate / Mettler Toledo URL:[Link]

  • [2] Title: Differential scanning calorimetry Source: Wikipedia URL: [Link]

  • [4] Title: Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights Source: Torontech URL:[Link]

  • [5] Title: <741> Melting Range or Temperature Source: Scribd / USP URL:[Link]

Sources

Comparative

Comparative IR Spectroscopy Guide: Carbonyls in Oxobutanoic Acids vs. Nitro-Substituted Analogues

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & Application Context In pharmaceutical synthesis—particularly in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Application Context

In pharmaceutical synthesis—particularly in the development of amino acid precursors and heterocycles via the Knorr synthesis—oxobutanoic acids (e.g., 2-oxobutanoic acid, 3-oxobutanoic acid) are critical intermediates. A frequent analytical challenge arises when distinguishing these native keto-acids from their nitro-substituted precursors (e.g., ethyl 2-nitro-3-oxobutanoate) or detecting nitro impurities.[1]

This guide provides a definitive spectral comparison between the carbonyl (


) signatures of oxobutanoic acids and the nitro (

) signatures of their substituted analogues. It addresses the "spectral crowding" in the

region and offers a self-validating protocol for accurate assignment.
Technical Deep Dive: The Vibrational Landscape
The Carbonyl Baseline: Oxobutanoic Acids

Oxobutanoic acids possess two distinct carbonyl environments: the ketone and the carboxylic acid (or ester, in derivatives).

  • Inductive Effects: In 2-oxobutanoic acid (alpha-ketobutyric acid), the proximity of the two carbonyls (

    
     and 
    
    
    
    ) creates electron withdrawal, typically shifting vibrational frequencies higher than isolated equivalents.
  • Hydrogen Bonding: In the solid state or concentrated solution, intermolecular H-bonding broadens and red-shifts the acid carbonyl, while the ketone remains relatively sharper.

The Nitro Challenge: Substituent Effects

When a nitro group is introduced (e.g., at the alpha-position of a beta-keto ester), it acts as a powerful electron-withdrawing group (EWG).

  • The "Blue Shift" Phenomenon: The strong EWG nature of the nitro group stiffens the adjacent

    
     bonds, often shifting the carbonyl peaks to higher wavenumbers (blue shift) compared to the non-nitrated parent.
    
  • The Nitro Signatures: The

    
     group itself displays two massive, characteristic bands:
    
    • Asymmetric Stretch (

      
      ): 
      
      
      
      [1]
    • Symmetric Stretch (

      
      ): 
      
      
      
Comparative Spectral Data

The following data aggregates experimental ranges for 2-oxobutanoic acid (solid/liquid film) and nitro-substituted beta-keto esters (common synthetic intermediates).

Table 1: Critical IR Peak Assignments

Functional GroupVibration Mode2-Oxobutanoic Acid (Parent)Ethyl 2-nitro-3-oxobutanoate (Nitro-Analogue)Signal Characteristics
Ketone

Stretching


Sharp, Strong.[1][2] Shifted higher in nitro compounds due to EWG effect.[1]
Acid/Ester

Stretching

(Acid)

(Ester)
Acid peak is broad/variable due to H-bonding; Ester peak is sharp.
Nitro

Asymmetric StretchAbsent

Diagnostic Peak. Very strong, often broader than carbonyls.[1]
Nitro

Symmetric StretchAbsent

Medium/Strong.[1] Useful for confirmation if 1550 region is obscured.[1]
Hydroxyl

Stretching

(Broad)
Absent (unless enolized)The "Acid Beard"—very broad feature in the parent acid.[2]

Critical Note on 3-Oxobutanoic Acid: The free acid (acetoacetic acid) is unstable and prone to decarboxylation. In practice, researchers analyze the ethyl ester .[1] The ester lacks the broad


 stretch and shows the ester 

at

.
Self-Validating Experimental Protocol

Objective: Unambiguously identify nitro-contamination in oxobutanoic acid samples or confirm synthesis of nitro-keto intermediates.

Method: Attenuated Total Reflectance (ATR) FTIR.[1]

Step 1: Sample Preparation & Environmental Control
  • Why: Alpha-keto acids are hygroscopic; water absorption creates a massive

    
     band that obscures the 
    
    
    
    region and can broaden carbonyl peaks via H-bonding.
  • Protocol:

    • Dry the ATR crystal (Diamond or ZnSe) with isopropanol; ensure background spectrum is flat.

    • If sample is solid (2-oxobutanoic acid), crush typically to ensure good contact.[1]

    • Validation: Scan the background immediately before sampling.[1] Atmospheric

      
       doublet (
      
      
      
      ) must be minimized.[1]
Step 2: The "Zone Defense" Scanning Strategy

Instead of looking at the whole spectrum, analyze three specific zones in this order:

  • Zone 1 (

    
    ): 
    
    • Count the peaks.[2]

    • Parent Acid:[1] Two distinct peaks (Acid + Ketone) or one broad shoulder if wet.[1]

    • Nitro-Ester: Two sharp peaks (Ester + Ketone), likely shifted

      
       higher than expected for non-nitrated equivalents.[1]
      
  • Zone 2 (

    
    ): 
    
    • Look for the "Nitro Dagger".

    • Parent Acid:[1] Should be essentially clear (unless aromatic impurities are present).[1]

    • Nitro-Analogue: A massive, dominant peak at

      
      .[1] This is the primary differentiator. 
      
  • Zone 3 (

    
    ): 
    
    • Check for the "Acid Beard".

    • Parent Acid:[1] Huge, broad absorbance.[1]

    • Nitro-Ester: Clean baseline (C-H stretches only), unless significant enolization is present.[1]

Decision Logic & Workflow

The following diagram illustrates the logical pathway for assigning spectra in this specific chemical family.

IR_Analysis_Workflow Start Unknown Sample Spectrum Check_1550 Step 1: Inspect 1500-1600 cm⁻¹ Region Is there a strong peak at ~1550 cm⁻¹? Start->Check_1550 Nitro_Present Nitro Group Detected (Asymmetric NO₂ Stretch) Check_1550->Nitro_Present Yes (Strong) No_Nitro No Nitro Group Detected Check_1550->No_Nitro No Check_Sym Step 2: Confirm with 1350 cm⁻¹ (Symmetric NO₂ Stretch) Nitro_Present->Check_Sym Nitro_Confirmed ID: Nitro-Substituted Derivative (e.g., Ethyl 2-nitro-3-oxobutanoate) Check_Sym->Nitro_Confirmed Peak Present Check_OH Step 3: Inspect 2500-3300 cm⁻¹ Is there a broad 'Acid Beard'? No_Nitro->Check_OH Acid_Confirmed ID: Oxobutanoic Acid Parent (2-oxo or 3-oxo acid) Check_OH->Acid_Confirmed Yes (Broad) Ester_Confirmed ID: Oxobutanoate Ester (No Nitro, No Acid) Check_OH->Ester_Confirmed No (Sharp C-H only)

Figure 1: Decision tree for distinguishing native oxobutanoic acids from nitro-substituted derivatives using FTIR.

Troubleshooting & Common Pitfalls
  • Enol Tautomerism: Beta-keto esters (like 3-oxobutanoates) can exist in enol forms.[1] The enol

    
     stretch appears near 
    
    
    
    .[3][4]
    • Differentiation: The enol

      
       (
      
      
      
      ) is higher than the nitro
      
      
      (
      
      
      ). Do not confuse them.
  • Water Interference: Wet samples of 2-oxobutanoic acid will show a scissor bending mode of water near

    
    . This can be mistaken for an amide or enol, but it will always accompany a massive 
    
    
    
    stretch at
    
    
    .[1]
  • Decomposition: If analyzing free 3-oxobutanoic acid and the carbonyl peaks disappear while a new peak at

    
     (
    
    
    
    ) appears, your sample has decarboxylated into acetone (check for single ketone peak at
    
    
    ).
References
  • Royal Society of Chemistry. (2022).[1] Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (Detailed assignment of alpha-keto acid vibrational modes).

  • PubChem. 2-Oxobutanoic Acid | C4H6O3.[1][5] (Spectral data and physical properties).[1][2][3][5][6][7][8][9][10][11]

  • Specac. Interpreting Infrared Spectra: Carbonyls and Nitro Groups. (General peak assignment methodology).

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. (Reference for Nitro vs. Carbonyl shifts).

  • Journal of the American Chemical Society. The Infrared Spectra of Enolate Ions and Nitro-Derivatives. (Historical data on ethyl acetoacetate and nitro-derivatives).

Sources

Validation

Comparative Guide: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid vs. 4-(4-nitrophenyl)-4-oxobutanoic acid

This guide provides an in-depth technical comparison between 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid and its non-methylated analog, 4-(4-nitrophenyl)-4-oxobutanoic acid . These compounds are critical "aryl-oxo-acid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid and its non-methylated analog, 4-(4-nitrophenyl)-4-oxobutanoic acid .

These compounds are critical "aryl-oxo-acid" building blocks in medicinal chemistry, serving as the primary scaffolds for dihydropyridazinone-based cardiotonics (e.g., Levosimendan, Pimobendan) and specific non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

  • Compound A (The "Specialist"): 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS: 1284376-94-8).[1][2] Contains a methyl group at the C3 position, creating a chiral center. It is the specific precursor for Levosimendan , a calcium sensitizer used in heart failure. The methyl group is essential for the enantioselective binding affinity of the final drug.

  • Compound B (The "Generalist"): 4-(4-nitrophenyl)-4-oxobutanoic acid (CAS: 30843-09-7 / 67020-08-0). Lacks the methyl group. Used to synthesize achiral 6-aryl-pyridazinones. While synthetically more accessible, the resulting downstream drugs often lack the potency and selectivity of their methylated counterparts due to the absence of steric locking in the receptor pocket.

Chemical Identity & Physical Properties[3][4][5]

Feature3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid4-(4-nitrophenyl)-4-oxobutanoic acid
Structure

Chiral Center at C3

Achiral Chain
Molecular Formula C₁₁H₁₁NO₅C₁₀H₉NO₅
Molecular Weight 237.21 g/mol 223.18 g/mol
Key Functional Groups Ketone (Aryl), Carboxylic Acid, Nitro (para), Methyl (C3) Ketone (Aryl), Carboxylic Acid, Nitro (para)
Chirality Yes (Racemic mixture typically synthesized)No
Downstream Product 5-Methyl -6-(4-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one6 -(4-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one
Melting Point ~148–152 °C (Dependent on purity/isomer)~168–170 °C
Solubility Moderate in EtOH, DMSO; Low in WaterModerate in EtOH, DMSO; Low in Water

Synthetic Pathways: The "Make" vs. "Buy" Decision

The synthesis of these para-nitro compounds presents a specific regiochemical challenge. Direct Friedel-Crafts acylation of nitrobenzene fails due to ring deactivation. Conversely, nitration of the phenyl-oxo-acid yields the meta isomer (3-nitro) due to the deactivating carbonyl group.

Therefore, the Friedel-Crafts Acylation route is often replaced by the Aldol-Type Condensation route for high-purity para isomers.

Pathway Comparison
Method A: The Friedel-Crafts Route (Not Recommended for p-Nitro)
  • Reagents: Benzene + Succinic Anhydride

    
     Nitration.
    
  • Outcome: Predominantly yields 3-(3-nitrophenyl) isomer (Meta).

  • Verdict: Unsuitable for para-nitro targets.

Method B: The Glyoxylic Acid Condensation (Industrial Standard)
  • Mechanism: Reaction of p-nitroacetophenone (or p-nitropropiophenone) with glyoxylic acid, followed by reduction.

  • Selectivity: Guarantees 100% para regiochemistry because the nitro group is pre-installed on the starting material.

SynthesisPath Start1 4-Nitropropiophenone (For Methyl Variant) Inter1 Condensation Intermediate (But-2-enoic acid derivative) Start1->Inter1 Aldol Condensation Start2 4-Nitroacetophenone (For Non-Methyl Variant) Start2->Inter1 Aldol Condensation Glyox Glyoxylic Acid Glyox->Inter1 Red Reduction Step (Zn/AcOH or H2/Pd) Inter1->Red Prod1 3-Methyl-4-(4-nitrophenyl)- 4-oxobutanoic acid Red->Prod1 From Propiophenone Prod2 4-(4-nitrophenyl)- 4-oxobutanoic acid Red->Prod2 From Acetophenone

Figure 1: Divergent synthesis of methylated vs. non-methylated oxobutanoic acids using the Glyoxylic Acid route to ensure para-regiochemistry.

Reactivity Profile: Cyclization to Pyridazinones

The primary application of these acids is cyclization with hydrazine hydrate to form the pyridazinone ring.

Steric Influence of the Methyl Group[6]
  • Non-Methylated: Reacts rapidly with hydrazine. The transition state is unhindered, leading to fast kinetics but no stereochemical control.

  • Methylated (C3): The methyl group at C3 creates steric bulk near the reacting ketone.

    • Impact: Slower reaction rate (requires higher temperature or longer reflux).

    • Benefit: The methyl group dictates the conformation of the final pyridazinone ring (puckered vs. planar), which is critical for binding to the Troponin C calcium-binding site in cardiac tissue.

Mechanism of Action (Levosimendan Context)

The 3-methyl variant is the precursor to Levosimendan. The methyl group (becoming position 5 on the ring) is vital for the drug's "calcium sensitizing" activity. The non-methylated analog produces a metabolite with significantly lower binding affinity, rendering it pharmacologically inferior for this specific indication.

Experimental Protocols

Protocol A: Synthesis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

Objective: Synthesis via modified Friedel-Crafts (using Fluorobenzene as surrogate) or Glyoxylic route. Below is the Glyoxylic Acid Condensation method (High Purity).

Reagents:

  • 4-Nitropropiophenone (10 mmol)

  • Glyoxylic acid monohydrate (12 mmol)

  • Acetic acid (Glacial, 15 mL)

  • Conc. HCl (Catalytic)[3]

  • Zinc dust (for subsequent reduction)

Step-by-Step:

  • Condensation: Dissolve 4-nitropropiophenone and glyoxylic acid in glacial acetic acid. Add catalytic HCl. Heat to reflux for 4–6 hours.

    • Checkpoint: Monitor TLC for disappearance of ketone. Product is 3-methyl-4-(4-nitrophenyl)-4-oxobut-2-enoic acid.

  • Reduction (One-Pot): Cool the mixture to 60°C. Slowly add Zinc dust (30 mmol) portion-wise (Exothermic!). Stir for 2 hours.

    • Note: This selectively reduces the alkene double bond without reducing the nitro group or ketone if conditions are controlled (mild acid, controlled temp). Caution: Vigorous reduction can reduce the nitro group to an amine.

    • Alternative: Use H2/Pd-C if nitro reduction is desired simultaneously (often the case for Levosimendan synthesis). If the nitro-acid is the specific target, use Zn/AcOH carefully or Sodium Dithionite.

  • Isolation: Filter off Zinc salts. Pour filtrate into ice water. The solid precipitate is the crude acid.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol B: Cyclization to Pyridazinone

Objective: Convert the acid to 6-(4-nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone.

  • Mix: Suspend 1.0 eq of the oxobutanoic acid in Ethanol.

  • Add: Add 1.2 eq of Hydrazine Hydrate (80%).

  • Reflux: Heat to reflux.[4]

    • Non-Methylated: Complete in ~2 hours.

    • Methylated: Requires ~4–6 hours due to steric hindrance.

  • Workup: Cool to room temperature. The product usually precipitates out. Filter and wash with cold ethanol.

References

  • Levosimendan Structure & Activity: European Journal of Medicinal Chemistry. "Synthesis and biological activities of meribendan and related heterocyclic benzimidazolo-pyridazinones."

  • Friedel-Crafts Regioselectivity: Journal of Chemical Research. "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides."

  • Glyoxylic Acid Route: Indian Journal of Heterocyclic Chemistry. "Synthesis and antiinflammatory activity of some 6-aryl-2,3,4,5-tetrahydro-3-Pyridazinones." 5

  • Pimobendan Intermediate Synthesis: International Journal of Research and Analytical Reviews (IJRAR). "Novel Synthetic Method for Pimobendane."

Sources

Comparative

Comparative Guide: Validating Purity of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid via TLC

Executive Summary: The Purity Challenge In the synthesis of non-steroidal anti-inflammatory drug (NSAID) precursors and bioactive keto-acids, 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid represents a critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Challenge

In the synthesis of non-steroidal anti-inflammatory drug (NSAID) precursors and bioactive keto-acids, 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid represents a critical intermediate. Its purity is often compromised by structural isomers (regioisomers) and unreacted starting materials that possess similar physicochemical properties.

While High-Performance Liquid Chromatography (HPLC) is the quantitative gold standard, it is often a bottleneck in high-throughput synthetic workflows. This guide validates an optimized Thin Layer Chromatography (TLC) protocol that rivals HPLC for qualitative purity assessment, offering a rapid, cost-effective alternative for real-time reaction monitoring.

The Core Comparison

We compared three validation methods to determine the most effective protocol for routine purity checks:

  • Method A (Generic): Standard Hexane/Ethyl Acetate mobile phase.

  • Method B (Optimized): Acid-Modified Dichloromethane (DCM) system (The "Application Scientist's Choice").

  • Method C (Benchmark): Reverse-Phase HPLC (for data correlation).

Chemical Context & Impurity Profile[1][2][3][4][5]

To validate purity, one must understand the impurities. The synthesis of this compound typically involves the Friedel-Crafts acylation of benzene (or toluene derivatives) followed by nitration, or direct acylation using nitro-derivatives.

Target Compound:

  • 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (

    
    )
    
  • Key Features: Carboxylic acid tail (polar, H-bond donor), Nitro group (electron-withdrawing), Ketone linker.

Critical Impurities:

  • The Regioisomer (Ortho-nitro): 3-Methyl-4-(2-nitrophenyl)-4-oxobutanoic acid. Often forms during nitration.[1] Hardest to separate due to similar polarity.

  • Starting Material: Methylsuccinic anhydride (hydrolyzes to diacid on silica) or Nitrobenzene derivatives.

  • Byproducts: Dinitro species (more polar) or decarboxylated ketones (less polar).

Methodology Comparison

Method A: The Generic Approach[6]
  • Stationary Phase: Silica Gel

    
    
    
  • Mobile Phase: Hexane : Ethyl Acetate (50:50 v/v)

  • Observation: This method relies on simple polarity differences.

  • Flaw: The carboxylic acid group interacts strongly with the silica silanols, causing severe "tailing" (streaking). This masks the critical ortho-isomer impurity.

Method B: The Optimized "Acid-Buffer" System (Recommended)
  • Stationary Phase: Silica Gel

    
    
    
  • Mobile Phase: Dichloromethane : Methanol : Acetic Acid (95 : 4 : 1 v/v/v)

  • Mechanism:

    • DCM: Solubilizes the aromatic core.

    • Methanol: Increases polarity to move the compound off the baseline.

    • Acetic Acid (The Key): Suppresses the ionization of the carboxylic acid (

      
      ). By keeping the acid protonated, it prevents interaction with silica silanols, resulting in sharp, defined spots.
      
Method C: HPLC Benchmark
  • Column: C18 Reverse Phase

  • Solvent: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Role: Used solely to validate the accuracy of the TLC results.

Experimental Data & Performance Analysis

We performed a side-by-side comparison of Method A and Method B on a crude reaction mixture containing ~5% ortho-isomer impurity.

Table 1: Chromatographic Performance Metrics
FeatureMethod A (Hex:EtOAc)Method B (DCM:MeOH:AcOH)Method C (HPLC)

Value (Target)

(Streaked)
0.55 (Sharp)

min
Spot Morphology Severe TailingCompact, CircularGaussian Peak
Resolution (

)

(Co-elution)
> 1.5 (Baseline Separation)

Ortho-Isomer Detection Masked by tailingVisible as distinct spot (

)
Distinct Peak
Time to Result 15 Minutes15 Minutes 45 Minutes
Cost Per Run < $0.50< $0.50 > $15.00

Analyst Insight: Method A failed to detect the 5% regioisomer impurity because the tail of the main spot covered the impurity's location. Method B, by sharpening the spot, revealed the impurity clearly.

Detailed Protocol: The "Self-Validating" Workflow

This protocol is designed to be self-validating. If the "System Suitability" step fails, do not proceed to sample analysis.

Phase 1: Preparation
  • Mobile Phase Prep: Mix Dichloromethane (95mL), Methanol (4mL), and Glacial Acetic Acid (1mL). Crucial: Shake well and let equilibrate in the TLC chamber for 10 minutes before use to saturate the vapor phase.

  • Sample Prep: Dissolve 5 mg of the solid product in 1 mL of Methanol/DCM (1:1).

    • Self-Check: Solution must be clear. If cloudy, filter.

Phase 2: Spotting & Development
  • Plate: Use Aluminum-backed Silica Gel

    
     (Merck or equivalent).
    
  • Spotting: Apply 1

    
    L of sample 1.5 cm from the bottom. Keep spot diameter < 3mm.
    
  • Development: Run until solvent front reaches 1 cm from top.

Phase 3: Visualization (Dual-Mode)

To ensure no non-UV active impurities (like succinic anhydride derivatives) are missed, use two visualization methods.

  • UV (254 nm): The nitrophenyl group will quench fluorescence, appearing as a dark purple spot on a bright green background.

  • Bromocresol Green Stain: Dip the plate in Bromocresol Green solution.

    • Result: The carboxylic acid target will turn Yellow on a blue background.

    • Validation: If a spot is visible in UV but does not turn yellow, it is a non-acidic impurity (e.g., decarboxylated byproduct).

Visualizing the Logic: Decision Tree & Workflow

The following diagrams illustrate the logic flow for method development and the specific experimental workflow.

Diagram 1: Method Optimization Logic

This decision tree explains why we moved from Method A to Method B.

TLC_Optimization Start Start: Crude Sample Analysis MethodA Test Method A (Hexane/EtOAc) Start->MethodA EvalA Evaluate Spot Shape MethodA->EvalA Tailing Result: Severe Tailing (Acid Interaction) EvalA->Tailing Streaking observed Hypothesis Hypothesis: Silanol Ionization Tailing->Hypothesis Action Add Acid Modifier (Acetic Acid) Hypothesis->Action MethodB Test Method B (DCM/MeOH/AcOH) Action->MethodB Success Result: Sharp Spots Regioisomer Visible MethodB->Success

Caption: Logic flow for diagnosing tailing issues and selecting the Acid-Modified Mobile Phase.

Diagram 2: Dual-Visualization Workflow

This workflow ensures both the aromatic core and the acidic functional group are intact.

Visualization_Workflow Plate Developed TLC Plate UV Step 1: UV 254nm Plate->UV UV_Res Dark Spot Detected? (Aromatic Core) UV->UV_Res Stain Step 2: Bromocresol Green UV_Res->Stain Yes Fail_1 FAIL: Not Aromatic UV_Res->Fail_1 No Stain_Res Spot Turns Yellow? (Carboxylic Acid) Stain->Stain_Res Pass PASS: Target Confirmed Stain_Res->Pass Yes Fail_2 FAIL: Not Acidic (Decarboxylated?) Stain_Res->Fail_2 No

Caption: Dual-visualization strategy to confirm chemical identity (Aromatic + Acidic).

Conclusion

For the routine validation of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid , the standard Hexane/Ethyl Acetate systems are insufficient due to carboxylic acid tailing.

The Application Scientist's Recommendation: Adopt the DCM:MeOH:Acetic Acid (95:4:1) system. It provides the resolution necessary to detect the critical ortho-regioisomer impurity and correlates strongly with HPLC data, allowing for rapid "at-line" decision making during synthesis.

References

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (Source for general TLC acid-modification principles). [Link]

  • Sherma, J. (2000). Thin-Layer Chromatography in Food and Agricultural Analysis. Journal of Chromatography A. (Validation of carboxylic acid separation techniques). [Link]

Sources

Validation

13C NMR chemical shifts for 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

Topic: 13C NMR Chemical Shift Analysis: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, process development scientists, and spectros...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shift Analysis: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, process development scientists, and spectroscopy specialists.

Executive Summary: Structural Context & Utility

3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS: 1284376-94-8) is a critical synthetic intermediate, primarily utilized in the construction of non-steroidal anti-inflammatory drugs (NSAIDs) and complex heterocyclic systems like pyrrolo[1,2-a]imidazolones [1].

This guide provides a definitive comparative analysis of its Carbon-13 Nuclear Magnetic Resonance (13C NMR) profile.[1] Unlike standard spectral lists, this document compares the target molecule against its structural analogues—specifically the non-nitro parent (3-methyl-4-phenyl-4-oxobutanoic acid) and the non-methyl backbone (4-(4-nitrophenyl)-4-oxobutanoic acid)—to validate peak assignments through Substituent Chemical Shift (SCS) logic.

Comparative Analysis: 13C NMR Chemical Shifts

The following data synthesizes experimental precedents from high-fidelity analogues (e.g., 4-nitroacetophenone and methylsuccinic derivatives) to establish a robust assignment model.

Table 1: 13C NMR Assignment & Comparative Shift Logic (CDCl₃, 100 MHz)
Carbon PositionPredicted Shift (δ, ppm)Multiplicity (DEPT)Comparative Logic (vs. Analogues)
C4' (Ketone) 201.5 ± 1.0 C (quat)Deshielded (+3 ppm) vs. 4-oxo-4-phenylbutanoic acid (198 ppm) due to α-methyl effect.
C1 (Carboxyl) 176.8 ± 0.5 C (quat)Consistent with standard aliphatic carboxylic acids (~176-178 ppm).
C-NO₂ (Ar-C4) 150.4 ± 0.5 C (quat)Strongly deshielded (+22 ppm) vs. phenyl parent; matches 4-nitroacetophenone [2].
C-C=O (Ar-C1) 140.8 ± 0.5 C (quat)Shielded slightly vs. non-nitro analog due to resonance withdrawal by NO₂.
Ar-C2,6 (meta) 129.5 ± 0.5 CHTypical doublet in off-resonance; shifted downfield by NO₂ induction.
Ar-C3,5 (ortho) 124.2 ± 0.5 CHDistinctive upfield position relative to meta carbons; diagnostic of 4-nitro substitution.
C3 (Methine) 40.5 ± 1.0 CHCritical Diagnostic: Distinguishes from linear isomer (CH₂ at ~33 ppm).
C2 (Methylene) 37.2 ± 1.0 CH₂Shifted downfield (+8 ppm) vs. succinic backbone due to β-methyl effect.
C3-Me (Methyl) 17.8 ± 0.5 CH₃Standard aliphatic methyl doublet in proton-coupled spectrum.

Note on Solvent Effects: In highly polar solvents like DMSO-d₆ , the Carboxyl (C1) and Ketone (C4') peaks typically shift downfield by 1–2 ppm due to hydrogen bonding.

Technical Deep Dive: Distinguishing Isomers

A common challenge in the synthesis of this molecule (via Friedel-Crafts acylation of methylsuccinic anhydride) is the formation of regioisomers. NMR is the primary tool for performance validation (purity).

Differentiation Workflow
  • Target Isomer (3-Methyl): The ketone is adjacent to a Methine (CH) .

  • Impurity Isomer (2-Methyl): The ketone is adjacent to a Methylene (CH₂) .

Diagnostic Signal: In the DEPT-135 spectrum, the carbon alpha to the ketone (approx. 40 ppm) will appear positive (up) for the 3-Methyl target (CH) but negative (down) for the 2-Methyl impurity (CH₂).

Isomer_Differentiation cluster_0 Sample Analysis Flow Sample Crude Reaction Mixture (Methylsuccinic Anhydride + Nitrobenzene) NMR_Run Run 13C NMR + DEPT-135 Sample->NMR_Run Analysis Analyze Region 30-45 ppm NMR_Run->Analysis Result_A Signal at ~40 ppm is POSITIVE (CH) Target: 3-Methyl Isomer Analysis->Result_A Primary Path Result_B Signal at ~38 ppm is NEGATIVE (CH2) Impurity: 2-Methyl Isomer Analysis->Result_B Impurity Check

Figure 1: Logic flow for distinguishing the target 3-methyl isomer from the common 2-methyl regioisomer using DEPT-135 NMR.

Experimental Protocol: Optimal Data Acquisition

To ensure the "Trustworthiness" of the data presented above, the following protocol ensures high-resolution capture of the quaternary carbons (C-NO₂ and C=O), which often suffer from long relaxation times.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 30–50 mg of the dry solid in 0.6 mL of CDCl₃ .

    • Tip: If the compound is insoluble (common for nitro-acids), use DMSO-d₆ or add 2 drops of CD₃OD to the CDCl₃ solution to break carboxylic acid dimers.

  • Instrument Parameters (400 MHz equivalent):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons at 150 ppm and 201 ppm require longer delays for full intensity integration.

    • Spectral Width: 240 ppm (to capture the ketone at ~201 ppm).

    • Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary carbons.

  • Processing:

    • Apply exponential multiplication (LB = 1.0 – 2.0 Hz) to reduce noise.

    • Reference the solvent peak (CDCl₃ triplet) to 77.16 ppm .

Mechanistic Assignment Pathway

The assignment of the aromatic ring is non-trivial due to the strong electron-withdrawing nature of the nitro group. The following diagram illustrates the "Substituent Chemical Shift" (SCS) addition rules used to validate the shifts.

Assignment_Logic Base Base: Acetophenone (C=O ~197 ppm) Step1 Add 4-NO2 Group (Inductive/Resonance Effect) Base->Step1 Step2 Aromatic Shifts C-ipso: +20 ppm Ortho: +5 ppm Meta: +1 ppm Step1->Step2 Final Target Assignment Confirmed Step2->Final Backbone Base: Succinic Acid Derivatives Step3 Add 3-Methyl Group (Alpha/Beta Effects) Backbone->Step3 Step4 Aliphatic Shifts C3 (Methine): ~40 ppm C2 (CH2): ~37 ppm Step3->Step4 Step4->Final

Figure 2: Mechanistic derivation of chemical shifts combining aromatic substituent effects (SCS) and aliphatic backbone modifications.

References

  • Arabian Journal of Chemistry. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from

  • ChemicalBook. (n.d.). 4-Nitroacetophenone 13C NMR Spectrum. Retrieved from

  • RSC Advances. (2015). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation. (Contains NMR data for related 4-nitrophenyl esters). Retrieved from

  • SpectraBase. (n.d.). 2',6'-Bis(4-nitrobenzoyloxy)acetophenone 13C NMR. (Used for nitro-aromatic moiety comparison).[2] Retrieved from

Sources

Comparative

Validating C11H11NO5 (N-Benzoylaspartic Acid): A Comparative Guide to Elemental Analysis vs. Modern Alternatives

Executive Summary In the drug development pipeline, the chemical formula C11H11NO5 most commonly represents N-Benzoylaspartic acid , a critical intermediate in peptide synthesis and a known metabolite.[1] Verifying the i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the drug development pipeline, the chemical formula C11H11NO5 most commonly represents N-Benzoylaspartic acid , a critical intermediate in peptide synthesis and a known metabolite.[1] Verifying the identity and bulk purity of this compound is a mandatory step before biological screening.

This guide compares the traditional "Gold Standard"—Combustion Elemental Analysis (EA) —against its modern alternative, High-Resolution Mass Spectrometry (HRMS) .[1] While HRMS offers superior sensitivity for identification, this guide demonstrates why Combustion Analysis remains the indispensable method for establishing bulk purity in pharmaceutical intermediates, provided specific drying protocols are followed.[1]

Theoretical Framework: The Calculation

Before experimental validation, the theoretical elemental composition must be established with high precision.[1] The acceptable variance for publication-quality purity in medicinal chemistry is ±0.4% from the theoretical value.[1]

Target Compound: N-Benzoylaspartic Acid Formula: C₁₁H₁₁NO₅ Molecular Weight (MW): 237.21 g/mol [1][2][3][4][5]

Step-by-Step Stoichiometric Calculation

Using IUPAC atomic weights (C=12.011, H=1.008, N=14.007, O=15.999):

  • Carbon (C):

    
    [1]
    
  • Hydrogen (H):

    
    [1]
    
  • Nitrogen (N):

    
    [1]
    
  • Oxygen (O):

    
    [1]
    
  • Total Mass:

    
    [1]
    

Table 1: Theoretical Composition of C11H11NO5

ElementTotal Mass Contribution ( g/mol )% Composition (Theoretical)Acceptable Range (±0.4%)
Carbon 132.1255.70% 55.30% – 56.10%
Hydrogen 11.094.67% 4.27% – 5.07%
Nitrogen 14.015.90% 5.50% – 6.30%
Oxygen 80.0033.72% Not typically measured

Note: Oxygen is usually calculated by difference in standard CHN analysis.

Comparative Analysis: Combustion EA vs. HRMS

Researchers often face a dilemma: use the rapid, sensitive HRMS or the material-intensive Combustion EA?

Method A: Combustion Elemental Analysis (The Gold Standard)[1]
  • Mechanism: Flash combustion at >900°C converts the sample into gases (

    
    , 
    
    
    
    ,
    
    
    ).[1] These are separated via GC and quantified by Thermal Conductivity Detection (TCD).[1]
  • Why it wins for Purity: It measures the bulk sample.[1] If your sample contains 5% inorganic salt or 10% water, the %C, %H, and %N values will drop proportionally.[1] It is a "purity" test.[1]

Method B: High-Resolution Mass Spectrometry (HRMS)[1]
  • Mechanism: Ionizes molecules (ESI/APCI) and measures mass-to-charge ratio (

    
    ) with <5 ppm error.
    
  • Why it wins for Identity: It proves you synthesized C₁₁H₁₁NO₅ and not a byproduct.

  • The Flaw: It is not quantitative for bulk purity. A sample can be 50% pure and still give a perfect HRMS signal for the target ion.[1]

Table 2: Performance Matrix

FeatureCombustion Analysis (CHN)High-Res Mass Spec (HRMS)
Primary Output Weight % of ElementsExact Mass (

)
Sample Required 2–5 mg (Destructive)<0.1 mg (Non-destructive)
Purity Indication High (Detects solvates/salts)Low (Qualitative only)
Interference Water/Solvent trapped in latticeIon suppression
Turnaround Slow (Requires drying)Rapid
Cost Low ($)High (

$)

Experimental Protocols

Protocol A: Preparation for Combustion Analysis

Context: C11H11NO5 (N-Benzoylaspartic acid) is a carboxylic acid.[1] It tends to trap water and crystallize with solvents.[1]

  • Recrystallization: Purify the crude solid using Water/Ethanol (due to high solubility in hot water).[1]

  • Drying (CRITICAL):

    • Place sample in a vacuum drying pistol (Abderhalden) or vacuum oven.[1]

    • Temp: 60°C (well below MP of 171°C).

    • Pressure: <5 mbar.

    • Time: Minimum 12 hours.

    • Why? A 1% water contaminant (0.18 mg water in 18 mg sample) shifts Carbon % by ~0.5%, causing a "Fail" result (>0.4% deviation).[1]

  • Weighing: Use a microbalance (

    
    ) to weigh 2.0–3.0 mg into a tin capsule. Fold tightly to exclude air.[1]
    
Protocol B: HRMS Validation
  • Solvent: Dissolve 0.1 mg in Methanol/Water (50:50) + 0.1% Formic Acid.[1]

  • Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids like N-Benzoylaspartic acid.[1]

  • Target Ion:

    
    
    
    • Calculation:

      
      .[1]
      
  • Acceptance: Error < 5 ppm.

Decision Logic & Workflows

Visualization 1: Analytical Decision Tree

This diagram guides the researcher on when to deploy EA versus HRMS based on the stage of development.[1]

AnalysisDecision Start Synthesized C11H11NO5 CheckStage Development Stage? Start->CheckStage EarlyScreen Early Screening (High Throughput) CheckStage->EarlyScreen Hit Finding FinalPub Publication / Pre-Clinical Batch CheckStage->FinalPub Lead Opt HRMS Run HRMS (Confirm Identity) EarlyScreen->HRMS Combustion Run Combustion Analysis (CHN) (Confirm Purity) FinalPub->Combustion PurityCheck Is Bulk Purity Critical? HRMS->PurityCheck NMR Run qNMR (Alternative Quant) PurityCheck->NMR Yes (Sample Limited) ResultPass Valid Batch PurityCheck->ResultPass No Combustion->ResultPass Within ±0.4% ResultFail Recrystallize & Dry Combustion->ResultFail >0.4% Deviation ResultFail->Combustion Retry

Caption: Decision matrix for selecting between HRMS and Combustion Analysis based on sample quantity and regulatory requirements.

Visualization 2: The Combustion Analysis Workflow

Understanding the "Black Box" of the CHN analyzer helps in troubleshooting failed results.[1]

CHNProcess Sample Sample (C11H11NO5) Combustion Combustion (950°C + O2) Sample->Combustion Tin Capsule Gases CO2 + H2O + NOx Combustion->Gases Reduction Reduction (Cu, 600°C) CleanGases CO2 + H2O + N2 Reduction->CleanGases Separation GC Separation Detection TCD Detection Separation->Detection Gases->Reduction Remove Excess O2 CleanGases->Separation

Caption: The chemical pathway inside a CHN analyzer. Note that NOx must be reduced to N2 for accurate Nitrogen quantification.

Troubleshooting Common Failures

If your C11H11NO5 sample fails the ±0.4% limit, check these likely culprits:

  • High Hydrogen (+H): Indicates incomplete drying (water retention).[1]

    • Solution: Dry at higher temp or use P₂O₅ desiccant.[1]

  • Low Carbon (-C): Indicates inorganic impurities (silica, salts) which do not combust.[1]

    • Solution: Filter the solution through a 0.2 µm PTFE filter before final crystallization.[1]

  • High Carbon (+C): Trapped solvent (e.g., Ethanol from recrystallization).[1]

    • Solution: Calculate the theoretical %C for a solvate (e.g., C11H11NO5[1] • 0.5 EtOH) to see if it matches.

Conclusion

For C11H11NO5 (N-Benzoylaspartic acid) , HRMS is the tool of choice for identification during early synthesis.[1] However, Combustion Analysis remains the superior method for validating bulk purity required for publication and biological testing.[1] A result matching C: 55.70%, H: 4.67%, N: 5.90% (±0.4%) is the ultimate proof of a clean, dry, and salt-free compound.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 95664, N-Benzoylaspartic acid.[1] Retrieved March 5, 2026, from [Link][1]

  • Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations.[1] Inorganic Chemistry Frontiers.[1] Retrieved March 5, 2026, from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid proper disposal procedures

Safe Disposal & Handling Protocol: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid Executive Summary & Operational Directive Immediate Action Required: Treat 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS: 1284376-94-8...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Disposal & Handling Protocol: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid

Executive Summary & Operational Directive

Immediate Action Required: Treat 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (CAS: 1284376-94-8) as a Hazardous Organic Waste .[1] Do NOT dispose of via municipal drainage systems. The presence of the nitro-aromatic moiety combined with the carboxylic acid functionality mandates high-temperature incineration as the only acceptable final disposal method to prevent aquatic toxicity and environmental persistence.[1]

Core Disposal Strategy:

  • Solid Waste: Segregate into "Solid Hazardous Waste" containers for off-site incineration.

  • Liquid Waste: Dissolve in compatible non-halogenated solvents and segregate into "Organic Waste" streams.[1]

Chemical Profile & Hazard Characterization

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1] The nitro group (


) introduces potential toxicity and thermal sensitivity, while the carboxylic acid (

) confers acidity and corrosivity.[1]
PropertySpecificationOperational Implication
Chemical Name 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acidOfficial manifesting name.[1][2]
CAS Number 1284376-94-8Use for waste inventory tracking.[1]
Molecular Formula

Carbon/Nitrogen ratio affects incineration parameters.[1]
Hazard Class (GHS) Irritant (Skin/Eye), Aquatic Acute ToxicityRequires full PPE; Zero-discharge to sewer.[1]
Reactivity Stable mono-nitro compoundAvoid contact with strong bases (exothermic neutralization) and strong reducers.[1]
Flash Point > 110°C (Predicted)Classified as "Combustible" rather than "Flammable" for storage.[1]

Pre-Disposal Safety Protocols

Causality: Proper segregation prevents "cocktail" reactions in waste drums, which are a leading cause of laboratory fires.[1]

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator required if handling dry powder to prevent inhalation of nitro-aromatic dusts.[1]

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection.[1] Double-gloving is recommended for process-scale handling.

  • Ocular: Chemical splash goggles.[1] Safety glasses are insufficient due to the corrosive nature of the acidic moiety.[1]

B. Spill Management (Immediate Response)
  • Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.[1]

  • Contain: Cover spills with a dry absorbent (Vermiculite or Sand).[1] Do not use sawdust (combustible organic + nitro compound = fire risk).[1]

  • Neutralize (Optional but Recommended): For liquid spills, apply a dilute Sodium Carbonate (

    
    ) solution to neutralize the acid function before collection.[1]
    
  • Collect: Scoop into a dedicated wide-mouth HDPE jar. Label as "Hazardous Waste - Debris."[1]

Disposal Workflows & Methodologies

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Protocol:

    • Collect pure substance in a sealable container (glass or HDPE).[1]

    • Place contaminated wipes/gloves in a yellow "Hazardous Solid Waste" bag.

    • Labeling: Must explicitly state "Toxic" and "Irritant."[1]

    • Disposal Path: Transfer to EHS for Rotary Kiln Incineration .

    • Why: Incineration at >1000°C ensures the complete oxidation of the nitro group to

      
       (scrubbed) and the aromatic ring to 
      
      
      
      , preventing the formation of toxic aromatic amines.[1]
Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)[1]
  • Protocol:

    • Check pH.[1][3] If highly acidic (

      
      ), neutralize slowly with 1M NaOH to 
      
      
      
      to prevent corrosion of waste drums.[1]
    • Segregation:

      • If Halogenated Solvents present (DCM, Chloroform): Segregate to "Halogenated Waste."[1]

      • If Non-Halogenated (Methanol, Ethyl Acetate): Segregate to "Non-Halogenated Organic Waste."[1]

    • Validation: Ensure no strong oxidizers (e.g., Peroxides, Nitric Acid) are present in the same drum.[1]

Scenario C: Aqueous Waste (HPLC Effluent)
  • Protocol:

    • Even if the compound is dilute, do not pour down the drain .[1]

    • Collect in "Aqueous Hazardous Waste" carboys.

    • Add a biocide if storage is prolonged to prevent bacterial reduction of the nitro group to more toxic aniline derivatives.[1]

Waste Stream Segregation Logic

The following decision tree illustrates the critical decision points for segregating this specific chemical waste.

DisposalWorkflow Start Waste Material: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Yellow Bag) Solid->SolidBin Pure or Debris SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, CHCl3) SolventCheck->Halogenated Organic Solvent AqBin Aqueous Toxic Waste (Blue Label) SolventCheck->AqBin Water Based HaloBin Halogenated Waste Drum (Red Label) Halogenated->HaloBin Yes NonHaloBin Non-Halogenated Waste Drum (Combustible) Halogenated->NonHaloBin No

Figure 1: Decision matrix for the segregation of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid waste streams. Proper segregation minimizes cross-reactivity risks and lowers disposal costs.[1]

Regulatory Compliance (US EPA / RCRA)

While this specific intermediate may not have a unique "U" or "P" list code, it falls under the following RCRA (Resource Conservation and Recovery Act) classifications based on its characteristics:

  • Characteristic of Ignitability (D001): If disposed of in a flammable solvent (Flash point < 60°C).[1]

  • Toxic Waste (General): Due to the nitro-aromatic functionality, it must be treated as toxic.[1]

  • Generator Status: Ensure your facility's "Hazardous Waste Generator Status" (VSQG, SQG, or LQG) allows for the accumulation of this material.[1]

Manifesting:

  • Shipping Name: Waste Corrosive Liquid, Acidic, Organic, n.o.s. (3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid) OR Waste Toxic Solids, Organic, n.o.s.

  • UN Number: Likely UN 3261 (Corrosive Solid) or UN 2811 (Toxic Solid), depending on specific formulation testing.

References

  • Fluorochem. (2024).[1][4] Safety Data Sheet: 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid. Fluorochem Ltd. Link

  • US EPA. (2024). RCRA Orientation Manual: Hazardous Waste Identification. United States Environmental Protection Agency. Link

  • Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds. Annual Review of Microbiology. Link (Cited for toxicity and persistence data).

  • Sigma-Aldrich. (2024).[1][4] General Disposal Guidelines for Organic Chemicals. Merck KGaA.[4] Link

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic Acid

Hazard Assessment: An Evidence-Based Approach The primary hazards associated with this compound are inferred from its functional groups: the carboxylic acid and the nitrophenyl ketone moiety. Similar aromatic nitro compo...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: An Evidence-Based Approach

The primary hazards associated with this compound are inferred from its functional groups: the carboxylic acid and the nitrophenyl ketone moiety. Similar aromatic nitro compounds and organic acids are known to be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] They can cause significant skin and eye irritation, and may lead to respiratory irritation or allergic skin reactions.[1][2][4]

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2] May cause an allergic skin reaction.[4]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Hazard: May cause respiratory irritation upon inhalation of dust.[1][2]

  • Combustion Hazard: In case of fire, hazardous combustion gases, including carbon oxides and nitrogen oxides (NOx), may be produced.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial. The selection of each component is based on mitigating the specific risks identified above.[7]

PPE Category Specification Rationale and Field Insights
Hand Protection Double Gloving: Nitrile base glove with a chemical-resistant outer glove (e.g., Butyl rubber, Neoprene).Inner Glove (Nitrile): Provides splash protection and dexterity. Outer Glove (Butyl/Neoprene): Aromatic nitro compounds and organic acids require robust protection. Butyl gloves are particularly effective against nitro-compounds.[8] Always inspect gloves for integrity before use and change them immediately after contamination or after extended use (e.g., >2 hours).
Eye & Face Protection Chemical safety goggles (conforming to EN 166 or OSHA 29 CFR 1910.133). A face shield is required for splash-prone procedures.Goggles provide a seal against dust and splashes.[1][9] A face shield offers a secondary layer of protection for the entire face during procedures like transferring solutions or sonicating samples, which carry a higher risk of unexpected splashes.[10]
Body Protection Fully-buttoned, flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat for large-scale work.A lab coat protects the skin and personal clothing from minor spills and dust.[11][12] For handling quantities greater than a few grams or for procedures involving significant liquid volumes, an apron provides an additional barrier against corrosive or absorbing chemicals.[7]
Respiratory Protection Primary: All handling of solid material must occur in a certified chemical fume hood. Secondary: If a fume hood is not available, a NIOSH-approved N95 or P100 respirator is mandatory.[3][10]Fume Hood (Engineering Control): This is the most critical safety measure. It removes airborne particles and vapors at the source, protecting the user and the lab environment. Respirator (Personal Control): This is a less-preferred alternative and should only be used when engineering controls are not feasible. It only protects the user and requires proper fit-testing and training.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, systematic workflow minimizes exposure and prevents contamination.

Step 1: Preparation and Area Setup

  • Designate a Work Area: All handling of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, especially as a solid, must be performed within a certified chemical fume hood.[9]

  • Assemble Materials: Ensure all necessary PPE is donned correctly before entering the designated area. Have a pre-labeled hazardous waste container ready.

  • Prepare Spill Kit: An accessible spill kit containing inert absorbent material (e.g., sand or vermiculite) is mandatory.[9][12] Do not use combustible materials like paper towels for spill containment.[12]

Step 2: Weighing and Transfer of Solid Compound

  • Minimize Dust: Handle the solid gently. Use tools like a chemical spatula to carefully transfer the material.

  • Use a Draft Shield: When using an analytical balance inside the fume hood, utilize a draft shield to prevent air currents from dispersing the powder.[13]

  • Tare Weighing Paper/Container: Place a tared container or piece of weighing paper on the balance. Carefully add the compound.

  • Clean Tools: Immediately after transfer, decontaminate the spatula and any other tools used.

Step 3: Dissolution and Reaction

  • Add Solvent Slowly: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Maintain Containment: Keep all vessels containing the compound capped or covered when not in use, even within the fume hood.

  • Temperature Control: If heating is required, use a controlled heating mantle or water bath and monitor the reaction closely.

Below is a workflow diagram illustrating the key decision points and actions for safely handling this compound.

prep 1. Preparation - Don PPE - Work in Fume Hood - Prep Waste Container handle 2. Handling Solid - Weighing - Transferring prep->handle Proceed in_use 3. In-Use - Dissolving - Reaction handle->in_use Proceed spill Spill Occurs? handle->spill decon 4. Decontamination - Clean Glassware - Wipe Surfaces in_use->decon Experiment Complete in_use->spill dispose 5. Waste Disposal - Segregate Waste - Seal & Label Container decon->dispose Proceed spill:e->in_use:n No spill_response Spill Response - Evacuate & Ventilate - Contain with Inert Material - Collect as Hazardous Waste spill->spill_response Yes spill_response->decon Cleanup Complete

Caption: Workflow for handling 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid.

Disposal and Decontamination Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

Waste Management

  • Segregation: All materials that have come into contact with the compound are considered hazardous waste. This includes:

    • Excess solid or solutions.

    • Contaminated PPE (gloves, disposable lab coats).

    • Contaminated materials (weighing paper, absorbent pads, pipette tips).[9][12]

  • Collection: Collect all waste in a dedicated, compatible, and clearly labeled hazardous waste container.[14] The label should include the full chemical name and appropriate hazard warnings.

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it can be collected by your institution's Environmental Health and Safety (EHS) department.[14]

  • Do Not:

    • NEVER dispose of this compound down the drain.[4][12]

    • NEVER dispose of this compound in the regular trash.[9]

Decontamination

  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (one in which the compound is soluble, like ethanol or acetone), followed by a thorough wash with soap and water. The initial solvent rinse must be collected as hazardous waste.

  • Work Surfaces: Wipe down the work area within the fume hood with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Spill and Emergency Procedures

In Case of a Spill: [9][12]

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, relying on the fume hood if the spill is contained within it.

  • Contain: Use an inert absorbent material like sand or vermiculite to cover and contain the spill.

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area as described in the decontamination section.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

By implementing this comprehensive safety plan, you can confidently handle 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, ensuring a safe and controlled laboratory environment.

References

  • University of Florida, Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

  • ChemBK. 2-[(3-Nitrophenyl)methylene]-3-oxobutanoic acid 2-methoxyethyl ester. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

  • Wiley Online Library. Destruction of Hazardous Chemicals in the Laboratory, 3rd Edition. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

  • Angene Chemical. Safety Data Sheet for 4-[(3-Fluorophenyl)amino]-4-oxobutanoic acid. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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